Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
Description
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76)/t45-,46-,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTALOCBQBLGIB-QLKUJSDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H69N7O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP: A Legumain-Cleavable Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a highly specialized, cleavable linker molecule designed for the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in the targeted delivery of cytotoxic payloads to cancer cells. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key pathways are presented to facilitate its effective implementation in research and drug development settings.
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound is an advanced linker system featuring a legumain-cleavable peptide sequence, a self-immolative spacer, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility. Its design allows for stable circulation in the bloodstream and specific payload release within the tumor microenvironment, where the enzyme legumain is often overexpressed.[1]
Chemical Structure and Properties
This compound is a multifaceted molecule with distinct functional units, each contributing to its overall performance as an ADC linker.
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the peptide, crucial during solid-phase peptide synthesis.
-
PEG3 (3-unit Polyethylene Glycol): A hydrophilic spacer that improves the aqueous solubility and pharmacokinetic properties of the ADC.[2]
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that is specifically recognized and cleaved by the lysosomal protease legumain.[1]
-
Trt (Trityl): A bulky, acid-labile protecting group for the side chain of asparagine, preventing unwanted side reactions during synthesis.
-
PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the peptide linker, undergoes a 1,6-elimination reaction to release the payload.
-
PNP (p-nitrophenyl): An activated carbonate group that facilitates the conjugation of the linker to the cytotoxic payload.
| Property | Value |
| Molecular Formula | C67H69N7O15 |
| Molecular Weight | 1212.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO |
| Storage | -20°C for long-term stability |
Mechanism of Action
The mechanism of action of an ADC utilizing the this compound linker involves a series of well-defined steps, culminating in the targeted release of the cytotoxic payload.
References
In-Depth Technical Guide: Structure and Application of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Properties
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a sophisticated, cleavable linker molecule integral to the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted form of chemotherapy where a potent cytotoxic agent is linked to a monoclonal antibody, which in turn targets specific antigens on cancer cells. The linker is a critical component that ensures the stability of the ADC in circulation and allows for the specific release of the cytotoxic payload within the target cell.[1][2]
The structure of this compound is comprised of several key functional units:
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the peptide. Its removal is a standard step in solid-phase peptide synthesis (SPPS).
-
PEG3 (Three-unit Polyethylene Glycol): A hydrophilic spacer that enhances the aqueous solubility of the linker-payload complex.[3][4]
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that is designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage is a key mechanism for targeted drug release.
-
Trt (Trityl): A bulky, acid-labile protecting group for the side chain amide of the Asparagine residue, preventing unwanted side reactions during synthesis.
-
PAB (p-Aminobenzyl Alcohol): A self-immolative spacer. Once the peptide sequence is cleaved by the protease, the PAB group undergoes a 1,6-elimination reaction to release the attached drug in its unmodified, active form.[2]
-
PNP (p-Nitrophenyl): An activated carbonate ester that serves as a good leaving group, facilitating the conjugation of the linker to an amine-containing cytotoxic payload.[1][5]
Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C67H69N7O15 | [1][6] |
| Molecular Weight | 1212.30 g/mol | [1][6] |
| CAS Number | 2055042-82-3 | [6] |
| Purity | Typically >95% | [6] |
| Storage Conditions | -20°C | [5] |
Structural Representation
The connectivity of the individual components is illustrated in the diagram below.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of the Peptide-Linker
The synthesis of the peptide component is typically performed using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.
-
Resin Preparation: A suitable resin, such as a Rink Amide resin, is used as the solid support.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH) is activated with a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA and coupled to the resin.
-
Washing: The resin is washed thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.
-
Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Ala-OH, twice).
-
Linker and Spacer Attachment: The PEG3 spacer and the PAB-PNP moiety are then coupled to the N-terminus of the peptide chain.
-
Cleavage from Resin: The completed linker is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive functional groups.
-
Purification: The crude linker is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
Conjugation to Cytotoxic Payload
-
Dissolution: The purified this compound linker and the amine-containing cytotoxic payload (e.g., MMAE) are dissolved in an anhydrous aprotic solvent like DMF or DMSO.
-
Reaction: The reaction is typically carried out at room temperature with stirring. The PNP group is a good leaving group that reacts with the primary or secondary amine of the payload to form a stable carbamate (B1207046) linkage.
-
Monitoring: The reaction progress is monitored by RP-HPLC or LC-MS.
-
Purification: Once the reaction is complete, the resulting linker-payload conjugate is purified by RP-HPLC to remove any unreacted starting materials.
Antibody-Drug Conjugation
-
Antibody Preparation: The monoclonal antibody's interchain disulfide bonds are partially reduced using a mild reducing agent like TCEP or DTT to generate free thiol groups.
-
Linker-Payload Modification (if necessary): For thiol-reactive conjugation, the linker-payload construct would typically have a maleimide (B117702) group instead of a PNP group. In the case of the PNP-activated linker, it would be used to conjugate to a payload that is then modified for antibody attachment, or in alternative conjugation strategies.
-
Conjugation Reaction: The reduced antibody is incubated with the linker-payload construct (e.g., one with a maleimide group) in a suitable buffer, typically at a controlled pH and temperature. The maleimide groups react with the free thiols on the antibody to form a stable thioether bond.
-
Purification of ADC: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, excess linker-payload, and aggregates.
-
Characterization: The final ADC is extensively characterized to determine the drug-to-antibody ratio (DAR), purity, aggregation levels, and in vitro cytotoxicity.
Data Presentation
The following tables provide illustrative data based on typical values for similar ADC linkers. Actual results may vary.
Table 1: Illustrative Synthesis and Purification Parameters
| Parameter | Value/Condition |
| Synthesis Scale | 100 mg |
| Overall Yield | 30-40% |
| HPLC Purity | >95% |
| Mobile Phase (Purification) | Acetonitrile/Water with 0.1% TFA |
| Column (Purification) | Preparative C18 |
Table 2: Illustrative Characterization of a Resulting ADC
| Parameter | Method | Typical Value |
| Drug-to-Antibody Ratio (DAR) | RP-HPLC, HIC | 3.5 - 4.0 |
| Monomer Purity | SEC | >98% |
| Free Drug Level | RP-HPLC | <1% |
| In vitro Cytotoxicity (IC50) | Cell-based assay | 0.1 - 10 nM |
Experimental Workflow and Signaling Pathway
General Experimental Workflow for ADC Synthesis
The following diagram outlines the key steps in the synthesis and purification of an Antibody-Drug Conjugate using a cleavable linker.
Caption: Workflow for ADC synthesis, conjugation, and characterization.
Mechanism of Action: Intracellular Drug Release
This diagram illustrates the signaling pathway from ADC internalization to the release of the cytotoxic payload within a target cancer cell.
Caption: Mechanism of intracellular drug release from a cleavable linker ADC.
References
An In-Depth Technical Guide to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP: A Legumain-Cleavable Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a sophisticated, cleavable linker molecule designed for the development of advanced antibody-drug conjugates (ADCs). This technical guide delineates the core mechanism of action, provides a comprehensive overview of its chemical components, and offers detailed experimental protocols for its application in bioconjugation. The linker's design, featuring a legumain-cleavable peptide sequence, a self-immolative spacer, and a polyethylene (B3416737) glycol (PEG) moiety, offers a strategic advantage in achieving targeted payload release and enhancing the therapeutic window of ADCs.
Introduction
Antibody-drug conjugates represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is of paramount importance, dictating the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This compound is an advanced linker system engineered for controlled, intracellular drug delivery, leveraging the unique enzymatic conditions within the tumor microenvironment.
Core Components and Their Functions
The multifaceted nature of this compound is derived from its distinct chemical moieties, each serving a specific purpose in the overall mechanism of action.
| Component | Chemical Name | Function |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | A base-labile protecting group for the N-terminus of the peptide, crucial for solid-phase peptide synthesis (SPPS). |
| PEG3 | Triethylene Glycol | A hydrophilic spacer that enhances the aqueous solubility and bioavailability of the ADC, and can reduce aggregation. |
| Ala-Ala-Asn | Alanine-Alanine-Asparagine | A tripeptide sequence specifically designed as a substrate for the lysosomal protease legumain , which is often overexpressed in the tumor microenvironment.[1][2][3] |
| (Trt) | Trityl | A protecting group for the amide side chain of asparagine, preventing side reactions during synthesis. |
| PAB | p-Aminobenzyl Alcohol | A self-immolative spacer that, upon enzymatic cleavage of the peptide, undergoes a 1,6-elimination reaction to release the payload in its active form. |
| PNP | p-Nitrophenyl Carbonate | An activated leaving group that facilitates the efficient and stable conjugation of the linker to an amine- or hydroxyl-containing payload molecule. |
Mechanism of Action: Legumain-Mediated Payload Release
The primary mechanism of action for this linker is centered on its selective cleavage by the lysosomal cysteine protease, legumain (also known as asparaginyl endopeptidase).[1][2] This process ensures that the cytotoxic payload is released predominantly within the target cancer cells, minimizing off-target toxicity.
The intracellular journey and activation cascade can be summarized as follows:
-
ADC Internalization: An ADC constructed with the this compound linker binds to its target antigen on the surface of a cancer cell and is subsequently internalized via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle characterized by its acidic pH and high concentration of degradative enzymes, including legumain.
-
Legumain-Mediated Cleavage: Within the lysosome, legumain recognizes and cleaves the peptide bond on the C-terminal side of the asparagine (Asn) residue in the Ala-Ala-Asn sequence.[1][2][3]
-
Self-Immolation: The cleavage of the peptide triggers the spontaneous 1,6-elimination of the p-aminobenzyl (PAB) spacer.
-
Payload Release: This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.
Caption: Legumain-mediated cleavage and payload release pathway.
Quantitative Data
While specific kinetic data for the this compound linker is proprietary and subject to experimental conditions, the following table presents expected performance characteristics based on published data for similar asparagine-containing, legumain-cleavable linkers.[4][5]
| Parameter | Expected Value | Significance |
| Legumain Cleavage Rate (k_cat/K_m) | 10^4 - 10^6 M⁻¹s⁻¹ | Efficient cleavage within the lysosome. |
| Plasma Stability (t_1/2) | > 150 hours | High stability in circulation, minimizing premature payload release.[4][5] |
| Solubility | High | The PEG3 spacer enhances aqueous solubility, aiding in formulation and reducing aggregation. |
Experimental Protocols
The following are representative protocols for the synthesis of the linker-payload conjugate and its subsequent conjugation to an antibody. These protocols are intended as a guide and may require optimization based on the specific payload and antibody used.
Synthesis of the Peptide-Linker
The this compound linker is typically synthesized using solid-phase peptide synthesis (SPPS) followed by solution-phase modification.
Caption: Workflow for synthesis and conjugation of the ADC.
Materials:
-
Fmoc-Asn(Trt)-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-PEG3-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
p-Aminobenzyl alcohol (PAB-OH)
-
p-Nitrophenyl chloroformate
-
Payload with a primary or secondary amine
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diisopropylethylamine (DIPEA)
Protocol:
-
Peptide Synthesis:
-
Swell Fmoc-Asn(Trt)-Wang resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Amino Acid Coupling: Couple Fmoc-Ala-OH using DIC and HOBt in DMF. Repeat for the second Ala residue and then for Fmoc-PEG3-OH.
-
Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
-
Cleavage from Resin:
-
Cleave the peptide-PEG construct from the resin using a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Precipitate the cleaved product in cold diethyl ether and purify by HPLC.
-
-
PAB-PNP Linker Assembly:
-
In a separate reaction, convert PAB-OH to p-aminobenzyl p-nitrophenyl carbonate using p-nitrophenyl chloroformate and a non-nucleophilic base like DIPEA.
-
Couple the purified peptide-PEG to the activated PAB-PNP linker.
-
-
Payload Conjugation:
-
Remove the N-terminal Fmoc group from the peptide-linker construct using 20% piperidine in DMF.
-
React the deprotected linker with the amine-containing payload in the presence of a base such as DIPEA.
-
Monitor the reaction by LC-MS and purify the final linker-payload conjugate by preparative HPLC.
-
Antibody-Drug Conjugation
This protocol describes a typical conjugation to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
The purified linker-payload with a maleimide (B117702) group (requires modification of the linker)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
Protocol:
-
Antibody Reduction:
-
Partially reduce the antibody by incubating with a controlled molar excess of TCEP to generate free thiol groups.
-
-
Conjugation:
-
Add the maleimide-activated linker-payload to the reduced antibody solution.
-
Allow the reaction to proceed at room temperature or 4°C.
-
-
Quenching:
-
Quench any unreacted thiols by adding an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Conclusion
This compound represents a highly engineered and versatile linker for the development of next-generation ADCs. Its legumain-cleavable design offers a distinct advantage in achieving tumor-specific payload release, potentially leading to improved efficacy and a wider therapeutic index. The inclusion of a PEG spacer further enhances its pharmaceutical properties. The detailed methodologies provided in this guide offer a framework for the successful implementation of this advanced linker technology in the design and synthesis of novel antibody-drug conjugates.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG3 Spacer in Antibody-Drug Conjugate (ADC) Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being revolutionized by Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component connecting these two moieties, profoundly influences the efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly short-chain PEGs like PEG3, has emerged as a key strategy to optimize ADC performance. This technical guide provides a comprehensive overview of the role of the PEG3 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Functions of the PEG3 Spacer in ADC Linkers
The inclusion of a PEG3 spacer in an ADC linker serves several critical functions, primarily revolving around modulating the physicochemical properties of the conjugate. Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, reduced solubility, and rapid clearance from circulation. The hydrophilic nature of the PEG spacer helps to counteract this hydrophobicity.
A key advantage of incorporating PEG spacers is the ability to increase the drug-to-antibody ratio (DAR) without compromising the ADC's stability.[1] Higher DARs are desirable as they increase the amount of payload delivered to the target cancer cells. However, without a hydrophilic spacer, high DAR ADCs are prone to aggregation and poor pharmacokinetics. The PEG3 spacer, by shielding the hydrophobic payload, enables the development of ADCs with higher DARs that remain soluble and stable in systemic circulation.[1]
The PEG spacer also enhances the pharmacokinetic properties of the ADC. The hydrophilic PEG chain creates a hydration shell around the conjugate, which can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased tumor accumulation.[2] This improved pharmacokinetic profile allows for more sustained exposure of the tumor to the cytotoxic payload, potentially leading to enhanced anti-tumor efficacy.
Quantitative Impact of PEGylation on ADC Performance
The inclusion of a PEG spacer has a demonstrable impact on the key performance indicators of an ADC. The following tables summarize the quantitative data from comparative studies of ADCs with and without PEG linkers.
| ADC Construct | Linker Type | Average DAR | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Anti-HER2 ADC | Thiol-reactive linker | ~4 | SK-BR-3: 0.5 | [3] |
| BT-474: 0.8 | [3] | |||
| SK-OV-3: 1.2 | [3] | |||
| NCI-N87: 1.5 | [3] | |||
| Anti-HER2 ADC (PEGylated) | Thiol-PEG3-acid | Not specified | Not specified | [3] |
| Brentuximab | mc-VC-PABC (non-PEGylated) | Not specified | Karpas-299: 16 pM | [] |
| Trastuzumab-MMAE (Illustrative) | Short-Chain PEG | Not specified | SK-BR-3: ~10-50 pM | [] |
| ADC Construct | Linker Type | Half-life (t1/2) | Clearance (CL) | Reference |
| Affibody-MMAE Conjugate | SMCC (no PEG) | Not specified | Not specified | [5] |
| Affibody-MMAE Conjugate | PEG4K | 2.5-fold increase vs. no PEG | Not specified | [5] |
| Affibody-MMAE Conjugate | PEG10K | 11.2-fold increase vs. no PEG | Not specified | [5] |
| PEGylated ADCs (general) | PEG spacer | Longer half-life | Reduced clearance | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of ADCs. The following are key experimental protocols relevant to the synthesis and characterization of ADCs containing a PEG3 spacer.
Synthesis of a Thiol-PEG3-Acid Drug-Linker Conjugate
This protocol outlines the steps for conjugating a thiol-PEG3-acid linker to an amine-containing cytotoxic drug.
Materials:
-
Thiol-PEG3-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Activation of Thiol-PEG3-acid:
-
Dissolve Thiol-PEG3-acid in anhydrous DMF.
-
Add 1.1 equivalents of DCC and 1.1 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.
-
-
Conjugation to the Cytotoxic Drug:
-
In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF.
-
Add 2-3 equivalents of DIPEA to the drug solution to act as a base.
-
Slowly add the activated Thiol-PEG3-acid-NHS ester solution to the drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the drug-linker conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.[3]
-
Site-Specific Antibody-Drug Conjugation
This protocol describes the site-specific conjugation of a drug-linker to an antibody with an engineered cysteine residue.
Materials:
-
Antibody with an engineered cysteine residue
-
Maleimide-activated drug-linker (e.g., from section 3.1, after activation of the thiol group)
-
Phosphate Buffered Saline (PBS), pH 7.4 with 1 mM EDTA
-
N-acetylcysteine (to quench the reaction)
-
Size Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Preparation:
-
Ensure the engineered cysteine residue on the antibody is in its reduced form. If necessary, perform a partial reduction of interchain disulfide bonds using a mild reducing agent like TCEP.
-
Purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA.[3]
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO.
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. The molar ratio of drug-linker to antibody should be optimized to achieve the desired DAR.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the ADC using an SEC column to remove unreacted drug-linker and other small molecules.[3]
-
Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
This protocol provides a general workflow for determining the average DAR of an ADC using LC-MS.
Materials:
-
Purified ADC sample
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF)
-
Deconvolution software
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in an appropriate buffer.
-
For glycosylated ADCs, deglycosylation using an enzyme like PNGase F can simplify the mass spectrum.[7]
-
-
LC-MS Analysis:
-
Inject the ADC sample into the LC-MS system.
-
Perform chromatographic separation, typically using a reversed-phase column, to separate the ADC from any impurities.
-
Acquire the mass spectrum of the intact ADC.
-
-
Data Analysis:
-
Use deconvolution software to process the raw mass spectrum and determine the molecular weights of the different drug-loaded antibody species.
-
Calculate the average DAR by taking a weighted average of the different species, based on their relative abundance from the peak areas in the deconvoluted spectrum.[][8]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the in vitro potency of an ADC using a standard MTT assay.
Materials:
-
Cancer cell lines (antigen-positive and antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC, naked antibody, and free drug solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an optimized density and allow them to adhere overnight.[9]
-
-
Treatment:
-
Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium.
-
Replace the medium in the wells with the different concentrations of the test articles.[9]
-
-
Incubation:
-
Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-120 hours).[9]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.[9]
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[9]
-
Visualizing Key Concepts and Workflows
Diagrams are essential tools for understanding complex biological systems and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams illustrating the structure of an ADC with a PEG3 linker and a typical experimental workflow.
Structure of an Antibody-Drug Conjugate with a PEG3 Linker
Caption: Structure of an ADC with a PEG3 spacer.
Experimental Workflow for ADC Development and Evaluation
Caption: Workflow for ADC development and evaluation.
Conclusion
The PEG3 spacer plays a multifaceted and crucial role in the design of modern Antibody-Drug Conjugates. Its ability to enhance hydrophilicity, improve pharmacokinetic properties, and enable higher drug-to-antibody ratios without compromising stability directly contributes to the development of more effective and safer ADCs. The strategic incorporation of short-chain PEG linkers like PEG3 represents a significant advancement in linker technology, allowing for the fine-tuning of ADC properties to maximize their therapeutic potential. As the field of ADCs continues to evolve, the rational design of linkers, with a keen understanding of the role of components like the PEG3 spacer, will remain a cornerstone of successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. lcms.cz [lcms.cz]
- 9. selectscience.net [selectscience.net]
The Lynchpin of Targeted Therapy: A Technical Guide to the PAB Self-Immolative Spacer
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyloxycarbonyl (PABC) self-immolative spacer is a critical component in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its elegant mechanism of traceless drug release following a specific triggering event has made it a cornerstone of modern targeted cancer therapy. This technical guide provides an in-depth exploration of the PAB spacer's function, the underlying chemical principles, and the experimental methodologies used to evaluate its performance.
Core Function and Mechanism of Action
The primary function of the PAB self-immolative spacer is to act as a stable linkage between a targeting moiety (like an antibody) and a potent cytotoxic payload in circulation, and then to efficiently release the unmodified payload within the target cell. This process is initiated by the cleavage of a trigger group, which is most commonly an enzyme-labile peptide sequence such as valine-citrulline (Val-Cit).
Upon internalization of the ADC into the target cancer cell, lysosomal proteases like Cathepsin B cleave the Val-Cit dipeptide.[1][2] This cleavage event unmasks an aniline (B41778) nitrogen on the PAB spacer, initiating a cascade of spontaneous electronic rearrangements known as 1,6-elimination.[3][4] This process involves the formation of an unstable intermediate, which rapidly fragments to release the payload, carbon dioxide, and aza-quinone methide.[5][6] The self-immolative nature of this linker is crucial as it ensures that the released drug is in its fully active, unmodified form.[7]
The rate of this self-immolation can be influenced by the electronic properties of the aromatic ring of the PAB spacer and the nature of the leaving group (the payload).[8][9] For instance, electron-withdrawing groups can accelerate the immolation process.[8][9]
dot
Quantitative Data on Linker Stability and Cleavage
The stability of the ADC in circulation and the efficiency of payload release upon internalization are critical parameters for its therapeutic efficacy and safety. While precise kinetic data for the self-immolation step of the PAB spacer is often proprietary, extensive data exists for the stability of the entire linker-payload construct in various biological media.
| Parameter | Linker System | Condition | Result | Reference |
| Plasma Stability | Val-Cit-PABC-MMAE | Human Plasma | Half-life of ~230 days | [5] |
| Val-Cit-PABC-MMAE | Mouse Plasma | Half-life of ~80 hours | [5] | |
| Phe-Lys-PABC-MMAE | Human Plasma | Half-life of ~30 days | [5] | |
| Phe-Lys-PABC-MMAE | Mouse Plasma | Half-life of ~12.5 hours | [5] | |
| Enzymatic Cleavage | Val-Cit-PABC | Cathepsin B | Slower cleavage than Val-Ala, but less aggregation at high DAR | [5] |
| Val-Ala-PABC | Cathepsin B | Cleaved at half the rate of Val-Cit | [5] | |
| pH Stability | Imine-PABC | pH 7.4 | Minimum half-life of 20 hours | [3][10] |
Experimental Protocols
Synthesis of Fmoc-Val-Cit-PAB-PNP Linker
This protocol outlines the synthesis of a key activated linker component used for conjugation to amine-containing payloads.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 7. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 10. Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Legumain-Cleavable Linkers: An In-Depth Technical Guide to the Ala-Ala-Asn Peptide Sequence in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, the critical bridge between the monoclonal antibody and the potent cytotoxic payload, plays a pivotal role in the efficacy and safety of these complex biotherapeutics. While cathepsin-B-cleavable linkers, such as the widely used Val-Cit-PABC motif, have dominated the clinical space, a new class of protease-cleavable linkers is emerging, offering potential advantages in stability and specificity. This technical guide provides a comprehensive exploration of the Ala-Ala-Asn tripeptide sequence, a substrate for the lysosomal protease legumain, as a promising linker technology for the next generation of ADCs.
Introduction: The Critical Role of the Linker in ADC Design
The success of an ADC hinges on its ability to deliver a cytotoxic payload specifically to tumor cells while minimizing systemic exposure and off-target toxicity. The linker is central to achieving this therapeutic window. It must remain stable in systemic circulation to prevent premature drug release, yet be efficiently cleaved within the tumor microenvironment or inside the target cancer cell to unleash the payload.
Protease-cleavable linkers are designed to be substrates for enzymes that are overexpressed in tumors. The most clinically advanced protease-cleavable linkers are dipeptide-based, primarily recognized by lysosomal proteases like cathepsin B. The Val-Cit linker, for instance, is a key component of the approved ADC, Adcetris® (brentuximab vedotin).
However, the Val-Cit linker is not without its limitations. It has been shown to be susceptible to premature cleavage by extracellular proteases, such as neutrophil elastase, which can lead to off-target toxicities. This has spurred the search for alternative protease-cleavable linkers with improved stability profiles and different enzymatic specificities.
The Ala-Ala-Asn Linker: A Substrate for Legumain
The Ala-Ala-Asn tripeptide has emerged as a promising alternative, leveraging the enzymatic activity of legumain (also known as asparaginyl endopeptidase). Legumain is a lysosomal cysteine protease that exhibits strict specificity for cleaving peptide bonds C-terminal to asparagine (Asn) residues.
Key Characteristics of Legumain:
-
Overexpression in Tumors: Legumain is frequently overexpressed in various solid tumors, including breast, colon, and prostate cancers, and its expression often correlates with tumor progression and metastasis.[1][2][3]
-
pH-Dependent Activity: Legumain is optimally active in the acidic environment of endosomes and lysosomes (pH 4.5-6.0), which provides an additional layer of tumor selectivity.[4]
-
Distinct Substrate Specificity: Its unique specificity for asparagine residues differentiates it from other proteases like cathepsins, potentially reducing off-target cleavage.
The Ala-Ala-Asn sequence is designed to be recognized and cleaved by legumain between the asparagine and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This cleavage initiates a cascade that leads to the release of the active payload.
Mechanism of Action: Legumain-Mediated Payload Release
The intracellular processing of an ADC equipped with an Ala-Ala-Asn linker follows a well-defined pathway:
-
Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis.
-
Trafficking to Lysosomes: The ADC-antigen complex is trafficked through the endosomal pathway to the lysosome.
-
Acidification and Legumain Activation: The acidic environment of the lysosome activates legumain.
-
Linker Cleavage: Legumain recognizes and cleaves the Ala-Ala-Asn peptide bond C-terminal to the asparagine residue.
-
Self-Immolation: The cleavage of the PABC linker from the peptide triggers a 1,6-elimination reaction.
-
Payload Release: This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released payload can then exert its cytotoxic effect, typically by interfering with critical cellular processes such as microtubule dynamics or DNA replication, leading to apoptosis.
Quantitative Data Summary
A key advantage of the Ala-Ala-Asn linker is its potential for improved stability and distinct cleavage profile compared to traditional linkers. The following tables summarize available quantitative data.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Asn-Containing and Val-Cit Linkers
| Cell Line | Target Antigen | Payload | Linker | IC50 (µg/mL) | Reference |
| Granta-519 (High Legumain) | CD79b | MMAE | Asn-Asn | ~0.03 | [5] |
| Granta-519 (High Legumain) | CD79b | MMAE | Val-Cit | ~0.21 | [5] |
| RL (Low Legumain) | CD79b | MMAE | Asn-Asn | ~0.03 | [5] |
| RL (Low Legumain) | CD79b | MMAE | Val-Cit | ~0.03 | [5] |
| SKBR3 (Her2-positive) | Her2 | MMAE | Asn-Asn | ~0.021-0.042 | [6] |
| Ramos (CD20-positive) | CD20 | MMAE | Asn-Asn | ~0.15-0.2 | [6] |
| BxPC-3 (TROP2-positive) | TROP2 | Exatecan | Gly-Asn-Asn-Gly | Data not in µg/mL | [7] |
| CFPAC-1 (TROP2-positive) | TROP2 | Exatecan | Gly-Asn-Asn-Gly | Data not in µg/mL | [7] |
Table 2: Comparative Plasma Stability of Asn-Containing and Val-Cit Linkers
| Linker Type | Plasma Source | Incubation Time | Payload Loss (%) | Reference |
| Asn-Asn-PABC-MMAE | Human Serum | 7 days | ~5% | [6] |
| Val-Cit-PABC-MMAE | Human Serum | 7 days | ~2% | [6] |
| Asn-Asn-PABC-MMAE | Mouse Serum | 7 days | ~15% | [6] |
| Val-Cit-PABC-MMAE | Mouse Serum | 7 days | >20% | [6] |
| Gly-Asn-Asn-(GABA)-Exatecan | Human Serum | 14 days | Lower than Val-Cit | [8] |
| Gly-Asn-Asn-(GABA)-Exatecan | Mouse Serum | 14 days | Lower than Val-Cit | [8] |
| Val-Cit-PABC | Mouse Plasma | 1 hour | Hydrolyzed | [9] |
| Val-Cit-PABC | Human Plasma | >100 hours | Stable | [10] |
Table 3: In Vivo Efficacy of an ADC with an Asn-Asn Linker in a Xenograft Model
| Xenograft Model | Target Antigen | ADC | Dosing | Outcome | Reference |
| MDA-MB-468 (TNBC) | Trop2 | Anti-Trop2-Asn-Asn-PABC-MMAE | Single dose | Comparable or improved efficacy vs. Val-Cit ADC | [5] |
| CFPAC-1 (Pancreatic) | TROP2 | α-TROP2_Gly-Asn-Asn-Gly_Exatecan | Single dose | Potent efficacy | [7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis, conjugation, and evaluation of ADCs featuring the Ala-Ala-Asn linker.
Synthesis of Fmoc-Ala-Ala-Asn-PABC-Payload
The synthesis of the linker-payload construct is typically performed using solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation to the payload.
Materials:
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
PABC-PNP (p-nitrophenyl carbonate)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cytotoxic payload with a primary or secondary amine (e.g., MMAE)
-
DIPEA (N,N-Diisopropylethylamine)
Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Asn): Dissolve Fmoc-Asn(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Ala): Couple Fmoc-Ala-OH as described in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Ala): Couple Fmoc-Ala-OH as described in step 3.
-
PABC Spacer Coupling: After Fmoc deprotection, add PABC-PNP (2 eq.) and DIPEA (4 eq.) in DMF to the resin and react overnight.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.
-
Payload Conjugation: Dissolve the purified peptide-linker and the payload (1.1 eq.) in DMF. Add DIPEA (3 eq.) and stir at room temperature for 4 hours.
-
Final Purification: Purify the final Fmoc-Ala-Ala-Asn-PABC-payload conjugate by reverse-phase HPLC.
Antibody-Linker-Payload Conjugation
Site-specific conjugation methods are preferred to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR). One common method involves engineering a cysteine residue at a specific site on the antibody.
Materials:
-
Engineered monoclonal antibody with a free cysteine residue
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ala-Ala-Asn-linker-payload with a maleimide (B117702) group
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
Protocol:
-
Antibody Reduction (if necessary): If the engineered cysteine is disulfide-capped, treat the antibody with a 10-fold molar excess of TCEP in PBS at 37°C for 1 hour.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into PBS using a desalting column.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the maleimide-functionalized linker-payload to the reduced antibody.
-
Incubation: Gently rock the reaction mixture at room temperature for 2-4 hours.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Legumain Cleavage Assay
This assay is used to confirm the specific cleavage of the Ala-Ala-Asn linker by legumain.
Materials:
-
Purified ADC with Ala-Ala-Asn linker
-
Recombinant human legumain
-
Legumain assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM DTT, pH 5.5)
-
Quenching solution (e.g., 10% formic acid)
-
LC-MS/MS system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration 1 µM) and recombinant legumain (final concentration 50 nM) in the legumain assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction.
-
Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Conclusion and Future Directions
The Ala-Ala-Asn peptide linker represents a significant advancement in ADC technology, offering a legumain-cleavable alternative to the more established cathepsin-B-sensitive linkers. The high tumor-associated expression and pH-dependent activity of legumain provide a strong rationale for the improved tumor selectivity of ADCs employing this linker.
The available data, although still emerging, suggests that Asn-containing linkers can exhibit comparable or even superior in vitro cytotoxicity and in vivo efficacy to Val-Cit-based linkers, particularly in tumors with high legumain expression. Furthermore, the enhanced plasma stability of these linkers, especially in rodent models, facilitates more reliable preclinical evaluation.
Future research should focus on a more extensive head-to-head comparison of the Ala-Ala-Asn linker with other linker technologies across a broader range of cancer models and payloads. Further optimization of the peptide sequence to fine-tune cleavage kinetics and stability will also be crucial. As our understanding of the tumor microenvironment deepens, the development of ADCs with linkers responsive to a diverse array of tumor-specific enzymes, such as the Ala-Ala-Asn linker, will undoubtedly pave the way for more effective and safer cancer therapeutics.
References
- 1. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Legumain Correlates with Prognosis and Metastasis in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The High Expression of Legumain in Canine Neoplasms: A Retrospective Analysis of 100 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orb.binghamton.edu [orb.binghamton.edu]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
The p-Nitrophenyl Group: A Versatile Tool for Monitoring and Quantifying Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The p-nitrophenyl (PNP) group is a valuable and widely utilized chemical moiety in biochemical and pharmaceutical research. Its utility stems from its properties as an excellent leaving group, which, when coupled with a substrate for a specific enzyme, allows for the convenient and sensitive monitoring of enzymatic activity. This guide provides a comprehensive overview of the core properties of the PNP leaving group, its applications in various assays, and detailed experimental protocols.
Core Properties of the p-Nitrophenyl Leaving Group
The effectiveness of the p-nitrophenyl group as a leaving group is rooted in the electronic properties of the nitro substituent. The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electron-withdrawing nature has several important consequences:
-
Increased Acidity of the Phenolic Proton: The nitro group stabilizes the negative charge of the corresponding phenoxide ion through resonance, making p-nitrophenol significantly more acidic than phenol. This is reflected in its lower pKa value.
-
Facilitation of Nucleophilic Attack: The electron-withdrawing properties of the nitro group make the carbonyl carbon (in the case of p-nitrophenyl esters) or the phosphorus atom (in the case of p-nitrophenyl phosphate) more electrophilic and thus more susceptible to nucleophilic attack.
-
Stabilization of the Leaving Group: Upon cleavage of the bond to the substrate, the resulting p-nitrophenolate anion is highly resonance-stabilized, making it a thermodynamically favorable leaving group.
These properties make p-nitrophenyl-derivatized substrates ideal for a wide range of enzymatic assays. The hydrolysis of these substrates, catalyzed by the enzyme of interest, releases the p-nitrophenolate ion, which has a distinct yellow color under alkaline conditions. This color change can be readily quantified spectrophotometrically, providing a direct measure of enzyme activity.
Quantitative Data Summary
The following table summarizes key quantitative data for p-nitrophenol and its application in bioassays.
| Parameter | Value | Conditions | Reference(s) |
| pKa of p-nitrophenol | 7.14 - 7.15 | 25 °C | [1][2] |
| Molar Extinction Coefficient (ε) of p-nitrophenolate | 18,000 M⁻¹cm⁻¹ | At 405 nm in alkaline solution | [3][4][5][6] |
| 16,000 M⁻¹cm⁻¹ | At 405 nm in 0.5 M EDTA | [3][6] | |
| 12,800 M⁻¹cm⁻¹ | At 405 nm in PBS (pH 7.4) | [7] | |
| Wavelength of Maximum Absorbance (λmax) of p-nitrophenolate | 405 nm | Alkaline pH | [3][4][5][6] |
Experimental Protocols
The use of p-nitrophenyl-based substrates is a cornerstone of many routine enzyme assays. Below are detailed methodologies for three common applications.
Alkaline Phosphatase (ALP) Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This assay is widely used to measure the activity of alkaline phosphatase, an enzyme commonly used as a reporter in Enzyme-Linked Immunosorbent Assays (ELISAs).
Materials:
-
pNPP Substrate Solution: Dissolve pNPP tablets or powder in an appropriate buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8 or a ready-to-use solution) to a final concentration of 1 mg/mL.[8]
-
Sample containing Alkaline Phosphatase (e.g., cell lysate, serum, or secondary antibody conjugate in an ELISA).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Sample Preparation: Prepare serial dilutions of your enzyme sample in an appropriate assay buffer.
-
Reaction Initiation: Add 100-200 µL of the pNPP substrate solution to each well of the microplate containing the sample.[8][10]
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-60 minutes). The incubation time can be optimized based on the enzyme activity.[8][9][11] Protect the plate from light during incubation.[8]
-
Reaction Termination (for endpoint assays): Add 50 µL of stop solution to each well to stop the enzymatic reaction.[8][9][10] This also ensures the pH is sufficiently alkaline for maximal color development of the p-nitrophenolate ion.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate, c is the concentration of the product, and l is the path length of the cuvette/well.
Lipase (B570770)/Esterase Assay using p-Nitrophenyl Butyrate (B1204436) (pNPB) or Acetate (B1210297) (pNPA)
This assay is used to determine the activity of lipases and esterases, which are involved in lipid metabolism and other hydrolytic processes.
Materials:
-
pNPB or pNPA Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl butyrate or acetate in a suitable organic solvent like acetonitrile (B52724) or DMSO.
-
Assay Buffer: e.g., 100 mM Sodium Phosphate Buffer, pH 7.2, containing a detergent such as Triton X-100 to emulsify the substrate.
-
Sample containing lipase or esterase.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 400-415 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing the assay buffer and the enzyme sample.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the pNPB or pNPA stock solution to the reaction mixture. The final concentration of the substrate should be optimized for the specific enzyme.
-
Measurement (Kinetic Assay): Immediately start monitoring the increase in absorbance at 400-415 nm over time. The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
-
Data Analysis: The enzyme activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of p-nitrophenolate. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Cholinesterase Assay using p-Nitrophenyl Acetate (pNPA)
This assay can be adapted to measure the activity of cholinesterases, enzymes crucial for neurotransmission.
Materials:
-
pNPA Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl acetate in ethanol (B145695) or methanol.
-
Assay Buffer: e.g., Phosphate buffer, pH 7.4.
-
Sample containing cholinesterase.
-
Spectrophotometer or microplate reader.
Procedure:
-
Reaction Setup: Combine the assay buffer and the enzyme sample in a cuvette or microplate well.
-
Reaction Initiation: Start the reaction by adding the pNPA substrate.
-
Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 405 nm.
-
Data Analysis: Calculate the enzyme activity based on the rate of p-nitrophenol production.
Visualizing Key Processes
Chemical Reaction: Hydrolysis of a p-Nitrophenyl Ester
The fundamental reaction in most PNP-based assays is the hydrolysis of the ester or phosphate bond, leading to the release of the chromogenic p-nitrophenolate.
Caption: General mechanism of p-nitrophenyl ester hydrolysis.
Experimental Workflow: General Enzyme Assay
The following diagram outlines the typical workflow for an enzyme assay using a p-nitrophenyl substrate.
Caption: Standard workflow for a p-nitrophenyl-based enzyme assay.
Signaling Pathway Context: Protein Tyrosine Phosphatase (PTP) Assay
p-Nitrophenyl phosphate is a common substrate for assaying the activity of protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways.[1] PTPs dephosphorylate tyrosine residues on target proteins, thereby modulating their activity.
Caption: Use of pNPP to assay PTP activity in a signaling context.
Conclusion
The p-nitrophenyl leaving group is an indispensable tool in modern biological and pharmaceutical research. Its well-characterized chemical properties, coupled with the simplicity and sensitivity of the resulting colorimetric assays, make it a robust choice for quantifying the activity of a wide array of enzymes. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively utilize PNP-based substrates in their work, from routine enzyme characterization to high-throughput screening in drug discovery.
References
- 1. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. static.igem.org [static.igem.org]
- 8. p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase Assay Kit, BioAssay(TM) | United States Biological | Biomol.com [biomol.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Introduced by Carpino and Han in 1970, the Fmoc group's base-lability provides a mild and orthogonal protection strategy, contrasting with the harsher, acid-based conditions of the traditional tert-butyloxycarbonyl (Boc) method.[1][3] This guide provides a comprehensive technical overview of the Fmoc group, its application in SPPS, detailed experimental protocols, and strategies to mitigate common side reactions.
The Chemistry of the Fmoc Group
The Fmoc group is an amine protecting group valued for its stability in acidic conditions and its selective removal under mild basic conditions.[4][5] This chemical property is central to its utility in SPPS, allowing for the iterative deprotection of the N-terminal amine of a growing peptide chain without disturbing the acid-labile protecting groups on amino acid side chains or the linkage of the peptide to the resin support.[1][]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine (B6355638).[7][8]
-
Proton Abstraction: The base removes the acidic proton at the C9 position of the fluorene (B118485) ring system.[7][9]
-
β-Elimination: This deprotonation is followed by a rapid β-elimination, which releases the free amine, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[7][9][10]
-
DBF Scavenging: The excess secondary amine in the reaction mixture traps the electrophilic DBF to form a stable adduct, driving the reaction to completion and preventing the DBF from causing side reactions with the newly liberated amine.[7][9]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][2] Each cycle of amino acid addition consists of four main stages: deprotection, washing, coupling, and another washing step.
A key advantage of the Fmoc strategy is the ability to monitor the deprotection step in real-time.[1] The fluorenyl group has a strong UV absorbance, allowing for the quantification of the Fmoc-piperidine adduct in the wash solution to confirm the completion of the reaction.[3][11]
Orthogonality in Fmoc Chemistry
The success of Fmoc-SPPS hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions.[1][] In this strategy, the temporary N-terminal Fmoc group is base-labile, while the "permanent" side-chain protecting groups and the resin linker are acid-labile.[1][] This ensures that only the N-terminus is deprotected during the synthesis cycle, and all other protecting groups are removed simultaneously during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[3][12]
Quantitative Data and Comparisons
The choice between Fmoc and Boc chemistry depends on the specific requirements of the peptide sequence and application. The Fmoc strategy is now dominant due to its milder conditions and suitability for automation.[1][3]
Table 1: Comparison of Fmoc and Boc SPPS Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nα-Deprotection Reagent | 20-50% Piperidine in DMF (mild base)[5] | Trifluoroacetic acid (TFA) (strong acid)[13] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong-acid-labile (e.g., Bzl) |
| Final Cleavage Reagent | TFA (strong acid)[1] | Anhydrous HF or TFMSA (very strong acid)[12][13] |
| Key Advantages | Milder conditions, UV monitoring, automation-friendly[1][3] | Reduces aggregation in hydrophobic sequences[12][13] |
| Key Disadvantages | Potential for aggregation, base-catalyzed side reactions[12][14] | Harsh final cleavage, requires special equipment[1][13] |
Table 2: Common Side-Chain Protecting Groups (Fmoc/tBu Strategy) [3]
| Amino Acid | Side-Chain Group | Protecting Group |
|---|---|---|
| Arg | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Asp / Glu | Carboxylic Acid | OtBu (tert-butyl ester) |
| Asn / Gln | Amide | Trt (Trityl) |
| Cys | Thiol | Trt (Trityl), Acm (Acetamidomethyl) |
| His | Imidazole | Trt (Trityl), Boc (tert-butyloxycarbonyl) |
| Lys | Amine | Boc (tert-butyloxycarbonyl) |
| Ser / Thr / Tyr | Hydroxyl | tBu (tert-butyl) |
| Trp | Indole | Boc (tert-butyloxycarbonyl) |
Table 3: Deprotection Kinetics of Selected Fmoc-Amino Acids Deprotection efficiency using 20% v/v solutions of different reagents in DMF. Data is presented as the percentage of theoretical resin loading achieved at a given time.[7]
| Time (min) | Reagent | Fmoc-L-Leucine-OH (% Deprotection) | Fmoc-L-Arginine(Pbf)-OH (% Deprotection) |
| 3 | Piperidine (PP) | ~80% | ~60% |
| 3 | 4-Methylpiperidine (4MP) | ~80% | ~65% |
| 3 | Piperazine (B1678402) (PZ) | ~75% | ~45% |
| 7 | Piperidine (PP) | ~95% | ~90% |
| 7 | 4-Methylpiperidine (4MP) | ~95% | ~90% |
| 7 | Piperazine (PZ) | ~95% | ~85% |
| 10 | Piperidine (PP) | >98% | >98% |
| 10 | 4-Methylpiperidine (4MP) | >98% | >98% |
| 10 | Piperazine (PZ) | >98% | >98% |
Note: These results show that while deprotection of a simple residue like Leucine is rapid with all reagents, a sterically hindered residue like Arginine(Pbf) requires longer reaction times for complete removal, with piperazine being slightly less efficient at shorter time points.[7]
Common Side Reactions and Mitigation
Despite its advantages, Fmoc chemistry is susceptible to several sequence-dependent side reactions.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to cyclization under basic (deprotection) or acidic (cleavage) conditions, forming a stable aspartimide intermediate.[3][10][14] This can lead to a mixture of byproducts, including α- and β-aspartyl peptides and piperidides, which are difficult to separate from the target peptide.[3][14]
-
Mitigation: Adding 0.1 M HOBt to the piperidine deprotection solution can reduce aspartimide formation.[14] Using specialized protecting groups for Asp can also prevent this side reaction.
-
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, where the N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[14] It is especially prevalent when Proline or Glycine are in the first two positions.
-
Mitigation: Use of sterically bulky resins like 2-chlorotrityl chloride resin can inhibit this reaction.[14] Alternatively, coupling the third amino acid immediately after deprotection of the second can minimize the time available for cyclization.
-
-
Racemization: Epimerization, particularly at the C-terminal Cysteine residue, can occur during base-catalyzed deprotection steps.[3]
-
Mitigation: The choice of side-chain protecting group for Cys can influence the rate of racemization.[3] Careful control of base exposure time is also critical.
-
Detailed Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. Automated synthesizers follow similar principles.
Protocol 1: Manual Solid-Phase Synthesis of a Model Peptide
This protocol outlines the steps for adding one amino acid.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[10][11]
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[11]
-
Drain the solution. A UV reading of the filtrate can be taken to confirm deprotection.[10]
-
-
Washing:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent/activator (e.g., HATU, HCTU, or DIC/HOBt, in slight excess to the amino acid) in DMF.[10][15]
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the washed resin.
-
Agitate the mixture at room temperature for 1-4 hours.[2][15]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[15]
-
A Kaiser test should now be negative, indicating the absence of free primary amines and a complete coupling reaction. If positive, the coupling step may need to be repeated.
-
The resin is now ready for the next deprotection cycle.
-
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it thoroughly under vacuum.[17]
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail appropriate for the peptide's amino acid composition. Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Standard Cocktail (for most peptides): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[2] TIS scavenges carbocations generated from tBu and Trt groups. Water helps suppress side reactions.
-
For peptides with Arg(Pbf/Pmc), Cys, or Met: More complex cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) may be required to prevent side reactions with these sensitive residues.
-
-
Cleavage Reaction:
-
Place the dry resin in a flask and add the cleavage cocktail (10-25 mL per gram of resin).
-
Stopper the flask and allow it to stand at room temperature with occasional swirling for 2-3 hours.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the TFA solution. Wash the resin twice with fresh TFA.
-
Combine the filtrates and add the solution dropwise into a 10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
Conclusion
The Fmoc protection strategy is a robust and versatile methodology that has become the standard for solid-phase peptide synthesis.[1] Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and suitability for automation have enabled the routine synthesis of complex peptides that were previously inaccessible.[1][3] A thorough understanding of its underlying chemistry, potential side reactions, and optimization of protocols is essential for researchers and drug developers to successfully synthesize high-purity peptides for a wide array of scientific and therapeutic applications.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. lifetein.com [lifetein.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. tools.thermofisher.com [tools.thermofisher.com]
The Essential Guide to Trityl (Trt) Protection of Asparagine Side Chains in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues into synthetic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary obstacle is the propensity of the unprotected side-chain amide to undergo dehydration to a nitrile derivative during the crucial activation step, particularly when using carbodiimide-based coupling reagents. This irreversible side reaction leads to the formation of β-cyanoalanine, a problematic impurity that is difficult to separate from the target peptide, ultimately impacting yield and purity. Furthermore, the low solubility of N-α-Fmoc-protected asparagine (Fmoc-Asn-OH) in standard organic solvents used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), can hinder coupling efficiency.
To overcome these hurdles, protection of the asparagine side-chain amide is paramount. The trityl (Trt) group has emerged as the preferred protecting group in Fmoc-based SPPS, offering a robust solution to prevent undesirable side reactions and enhance solubility. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of Trt-protected asparagine.
Core Principles of Trt Protection
The trityl group, a bulky triphenylmethyl moiety, is introduced onto the nitrogen atom of the asparagine side-chain amide. This steric hindrance effectively shields the amide from participating in unwanted side reactions, most notably dehydration to a nitrile. The introduction of the hydrophobic Trt group also significantly improves the solubility of the Fmoc-Asn(Trt)-OH building block in common SPPS solvents.[1][2][3][4]
The Trt group is classified as an acid-labile protecting group, meaning it is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved under acidic conditions.[5] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS, allowing for the selective removal of the N-terminal Fmoc group at each cycle while the Trt and other acid-labile side-chain protecting groups remain intact until the final cleavage from the resin.
Data Presentation: Quantitative Comparison
The use of Fmoc-Asn(Trt)-OH demonstrably leads to the synthesis of significantly purer peptides compared to its unprotected counterpart. While specific yields are highly sequence-dependent, the reduction in side-product formation is a key advantage.
| Parameter | Fmoc-Asn-OH (Unprotected) | Fmoc-Asn(Trt)-OH (Protected) | Reference |
| Solubility in DMF/NMP | Low | High | [1][2][3][4] |
| Major Side Reaction | Nitrile formation (dehydration) | Minimal | [1][2][3] |
| Peptide Purity | Lower, with hard-to-remove nitrile impurities | Significantly higher | [6] |
| Coupling Efficiency | Can be compromised by poor solubility | Improved due to enhanced solubility | [6] |
Experimental Protocols
Synthesis of Fmoc-Asn(Trt)-OH
While commercially available, Fmoc-Asn(Trt)-OH can be synthesized in the laboratory. The following is a general protocol for its preparation:
Materials:
-
Fmoc-Asn-OH
-
Trityl chloride (Trt-Cl)
-
Pyridine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Fmoc-Asn-OH in a mixture of DCM and pyridine.
-
Cool the solution in an ice bath.
-
Add trityl chloride portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM).
-
Characterize the final product by NMR and mass spectrometry.
Coupling of Fmoc-Asn(Trt)-OH in SPPS
The following protocol outlines a standard coupling procedure for incorporating Fmoc-Asn(Trt)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Asn(Trt)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIEA)
-
DMF or NMP
-
20% piperidine in DMF for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (e.g., 3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and DIEA (e.g., 2 equivalents relative to the amino acid). Allow the pre-activation to proceed for a few minutes.
-
Coupling: Add the activated Fmoc-Asn(Trt)-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.
Cleavage and Deprotection of the Trt Group
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the Trt group from asparagine.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) - TIS, water, ethanedithiol - EDT)
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5, v/v/v). The choice and concentration of scavengers depend on the peptide sequence.
-
Add the cleavage cocktail to the dry peptidyl-resin and incubate at room temperature with occasional swirling for a specified duration. For most peptides, 1-2 hours is sufficient.[1][2]
-
Note on N-terminal Asn(Trt): If the asparagine residue is at the N-terminus of the peptide, the deprotection of the Trt group can be slower.[1][2][7] In such cases, extending the cleavage time to 2-4 hours is recommended to ensure complete removal.[1][2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Trt Protection of Asparagine Side Chain.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. nbinno.com [nbinno.com]
- 7. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Cleavable Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, plays a pivotal role in the overall efficacy and safety of an ADC. Cleavable linkers, designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, are a cornerstone of modern ADC design. This technical guide provides a comprehensive overview of the applications of cleavable linkers in ADCs, detailing their mechanisms of action, quantitative performance data, and the experimental protocols essential for their evaluation.
The Landscape of Cleavable Linkers in ADCs
Cleavable linkers are engineered to be stable in systemic circulation, preventing premature drug release and off-target toxicity, while efficiently liberating the payload upon reaching the tumor. This targeted release is achieved by exploiting the unique physiological and biochemical differences between the tumor and healthy tissues. The three primary classes of cleavable linkers are categorized based on their cleavage mechanism: enzyme-cleavable, pH-sensitive, and disulfide linkers.[1][2]
Enzyme-Cleavable Linkers
These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins and β-glucuronidase, which are often overexpressed in the lysosomal compartments of tumor cells.[2][3]
-
Dipeptide Linkers (e.g., Val-Cit): The most common enzyme-cleavable linkers utilize the dipeptide valine-citrulline (Val-Cit), which is efficiently cleaved by cathepsin B.[1] This linker is often used in conjunction with a self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), to ensure the release of the unmodified payload.[3] The Val-Cit linker has demonstrated high stability in human plasma.[4] However, it can be susceptible to cleavage by mouse carboxylesterases, which is a consideration for preclinical studies.[4]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[5] They offer an alternative enzymatic cleavage strategy and have been shown to provide good stability and efficacy.[]
pH-Sensitive Linkers
These linkers are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the neutral pH of the bloodstream (pH 7.4).[7]
-
Hydrazone Linkers: Hydrazone bonds are a common feature of pH-sensitive linkers. While effective in acidic environments, they can exhibit variable stability in plasma, which can be a challenge in their application.[][] For example, the phenylketone-derived hydrazone linker has a half-life of about 2 days in human and mouse plasma.[]
-
Other Acid-Labile Linkers: Carbonates and silyl (B83357) ethers are also employed as pH-sensitive linkages.[9]
Disulfide Linkers
These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the extracellular space.[1][7] The stability and release kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[9]
Quantitative Comparison of Cleavable Linkers
The choice of linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for different cleavable linkers.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | ADC Model | Animal Model | Half-life | Reference(s) |
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Trastuzumab-vc-MMAE | Human | > 230 days | [4] |
| Valine-Citrulline (Val-Cit) | Trastuzumab-vc-MMAE | Mouse | ~80 hours | [4] | |
| Phenylalanine-Lysine (Phe-Lys) | Trastuzumab-Phe-Lys-MMAE | Human | ~30 days | [4] | |
| Phenylalanine-Lysine (Phe-Lys) | Trastuzumab-Phe-Lys-MMAE | Mouse | ~12.5 hours | [4] | |
| pH-Sensitive | Hydrazone (phenylketone-derived) | N/A | Human, Mouse | ~2 days | [] |
| Hydrazone (in Sacituzumab govitecan) | Sacituzumab govitecan | N/A | ~36 hours | [] | |
| Disulfide | SPDB-DM4 | huC242-SPDB-DM4 | CD1 Mice | Stable | [10] |
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| ADC | Target Antigen | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference(s) |
| cAC10-vcMMAE (DAR 4) | CD30 | Val-Cit | MMAE | Karpas 299 | 2-55 | [11] |
| h1F6-vcMMAE (DAR 4) | CD70 | Val-Cit | MMAE | 786-O | 2-55 | [11] |
| cOKT9-vcMMAE (DAR 4) | CD71 | Val-Cit | MMAE | L-428 | 2-55 | [11] |
| Trastuzumab-vc-MMAE | HER2 | Val-Cit | MMAE | SK-BR-3 | ~0.8 nM | [12] |
| Trastuzumab-Glu-Val-Cit-MMAE | HER2 | Glu-Val-Cit | MMAE | SK-BR-3 | ~0.4 nM | [12] |
| Sulfatase-cleavable ADC | HER2 | Sulfatase | MMAE | HER2+ cells | 61 nM | [13] |
The Bystander Effect: A Key Advantage of Cleavable Linkers
A significant advantage of many cleavable linkers is their ability to mediate a "bystander effect."[13] This phenomenon occurs when the released, membrane-permeable payload diffuses out of the antigen-positive target cell and kills adjacent antigen-negative tumor cells.[13] This is particularly crucial for treating heterogeneous tumors where not all cells express the target antigen. The extent of the bystander effect is influenced by the properties of the released payload, with more membrane-permeable drugs like MMAE exhibiting a stronger effect.[11] In contrast, ADCs with non-cleavable linkers typically do not induce a significant bystander effect because the payload is released with a charged amino acid residue, limiting its ability to cross cell membranes.[4]
Experimental Protocols
The successful development and evaluation of ADCs with cleavable linkers rely on a suite of robust experimental protocols.
Synthesis of Cleavable Linker-Payload Conjugates
4.1.1. Synthesis of a Val-Cit-PABC-MMAE Linker-Payload
This multi-step synthesis involves the sequential coupling of the amino acids and the PABC spacer, followed by conjugation to the MMAE payload.
-
Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH: Fmoc-protected L-Valine is coupled to L-Citrulline, and the resulting dipeptide is then coupled to p-aminobenzyl alcohol.[14]
-
Step 2: Fmoc Deprotection: The Fmoc protecting group is removed from the dipeptide-PABOH conjugate using a base such as piperidine (B6355638) in DMF.[15]
-
Step 3: Introduction of the Maleimide (B117702) Group: 6-Maleimidohexanoic acid succinimidyl ester (MC-OSu) is reacted with the deprotected dipeptide to introduce the maleimide group for antibody conjugation.[14]
-
Step 4: Activation of the PABC-OH: The hydroxyl group of the PABC spacer is activated, for example, by conversion to a p-nitrophenyl carbonate.
-
Step 5: Conjugation to MMAE: The activated linker is reacted with MMAE to form the final linker-payload conjugate.[9]
4.1.2. Synthesis of a Hydrazone Linker-Payload
Hydrazone linkers are typically formed by the condensation of a ketone or aldehyde with a hydrazide.[][16]
-
Step 1: Synthesis of a Hydrazide-Functionalized Payload: The cytotoxic payload is modified to contain a hydrazide group.
-
Step 2: Synthesis of a Carbonyl-Containing Linker: A bifunctional linker containing a carbonyl group (aldehyde or ketone) and a reactive group for antibody conjugation (e.g., a maleimide) is synthesized.
-
Step 3: Formation of the Hydrazone Linkage: The hydrazide-functionalized payload is reacted with the carbonyl-containing linker under acidic conditions to form the hydrazone bond.[17]
4.1.3. Synthesis of a Disulfide Linker-Payload
Disulfide linkers are often synthesized via a thiol-disulfide exchange reaction.[][]
-
Step 1: Synthesis of a Thiol-Reactive Linker: A linker containing a reactive group for antibody conjugation and a pyridyldithio group (e.g., SPDB) is prepared.[20]
-
Step 2: Synthesis of a Thiol-Containing Payload: The cytotoxic drug is modified to contain a free thiol group.
-
Step 3: Thiol-Disulfide Exchange: The thiol-containing payload is reacted with the pyridyldithio-functionalized linker to form the disulfide-linked payload.[]
Characterization of ADCs
4.2.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, and it is typically determined using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on their hydrophobicity, which is influenced by the number of conjugated drug-linkers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC provides accurate mass measurements, allowing for the determination of the distribution of different DAR species and the calculation of the average DAR.[11][21][22][23]
4.2.2. In Vitro and In Vivo Stability Assays
-
Plasma Stability: The stability of the ADC in plasma is assessed by incubating the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C over time. The amount of intact ADC and released payload is quantified using ELISA and LC-MS/MS, respectively.[2][7]
-
Lysosomal Stability: The release of the payload in a lysosomal environment can be simulated by incubating the ADC with lysosomal extracts or specific enzymes like cathepsin B.[24]
In Vitro Efficacy and Bystander Effect Assays
-
Cytotoxicity Assay: The potency of the ADC is determined by treating cancer cell lines with varying concentrations of the ADC and measuring cell viability using assays such as MTT or CellTiter-Glo. The IC50 value is then calculated.
-
Bystander Effect Co-culture Assay: To assess the bystander effect, antigen-positive and antigen-negative cancer cells are co-cultured. The viability of the antigen-negative cells is measured after treatment with the ADC. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.[5][]
Visualization of Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to cleavable linkers in ADCs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. njbio.com [njbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 22. sciex.com [sciex.com]
- 23. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Linker Technology
For researchers, scientists, and drug development professionals, understanding the nuances of Antibody-Drug Conjugate (ADC) linker technology is paramount to designing effective and safe cancer therapeutics. The linker, a critical component connecting the monoclonal antibody (mAb) to the potent cytotoxic payload, governs the stability, pharmacokinetics, and payload release mechanism of the entire construct.[1][2][3] This guide provides a detailed examination of the core principles, chemistries, and evaluation strategies that define modern ADC linker design.
Chapter 1: The Fundamental Role and Classification of ADC Linkers
At its core, the linker is the architectural bridge in an ADC, tasked with a dual function: it must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet it must efficiently release the payload upon reaching the target tumor cell.[][5][6] This balance between stability and conditional release is the central challenge in linker design.[1][7] Linker technology has evolved significantly, moving from simple connectors to sophisticated chemical entities that respond to specific triggers in the tumor microenvironment or within the cancer cell itself.[2][3]
ADC linkers are broadly classified into two main categories based on their payload release strategy: cleavable and non-cleavable .[][9][10]
-
Cleavable Linkers: These are designed to be severed by specific chemical or enzymatic conditions that are prevalent in tumor tissue or inside cancer cells, such as low pH, a reducing environment, or the presence of specific enzymes.[2][5]
-
Non-Cleavable Linkers: These linkers do not have a specific cleavage site. The payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[9][10][11]
The choice between a cleavable and non-cleavable linker is a strategic decision that profoundly impacts the ADC's mechanism of action, efficacy, and safety profile.[10]
Chapter 2: Cleavable Linkers: Engineering for Controlled Payload Release
Cleavable linkers offer versatility by leveraging the physiological differences between extracellular circulation and the intracellular environment of tumor cells.[9][12] This targeted release mechanism can also enable a "bystander effect," where the released, cell-permeable payload can kill adjacent, antigen-negative tumor cells, which is particularly useful for treating heterogeneous tumors.[6]
There are three primary classes of cleavable linkers:
-
Enzyme-Cleavable Linkers: These are among the most successful designs, typically incorporating a peptide sequence that is a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[6][13] The dipeptide valine-citrulline (Val-Cit or VC) is a widely used motif, often paired with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC) to ensure the release of an unmodified payload.[14][15] ADCs employing this technology include Adcetris® and Polivy®.[6]
-
pH-Sensitive (Acid-Cleavable) Linkers: These linkers exploit the lower pH of endosomal (pH 5.5–6.2) and lysosomal (pH 4.5–5.0) compartments compared to the bloodstream (pH 7.4).[16] Hydrazone bonds are a common example of acid-labile chemistry.[17] However, these linkers can exhibit poor plasma stability, leading to a risk of premature payload release.[18][19] This has generally limited their use to moderately cytotoxic payloads.[6]
-
Redox-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where glutathione (B108866) concentrations are significantly higher.[17] The release kinetics can be fine-tuned by introducing steric hindrance around the disulfide bond.[17]
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. abzena.com [abzena.com]
- 3. purepeg.com [purepeg.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. researchgate.net [researchgate.net]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. mdpi.com [mdpi.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. njbio.com [njbio.com]
- 18. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-depth Technical Guide to Enzyme-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers
Antibody-Drug Conjugates (ADCs) represent a highly targeted class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The linker, a critical component connecting the antibody and the payload, is paramount to the ADC's success, dictating its stability, pharmacokinetic properties, and therapeutic window.[3][4] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while enabling efficient cleavage and payload release once the ADC has reached its target cancer cell.[2][3]
Enzyme-cleavable linkers have become a cornerstone of modern ADC design, accounting for the majority of ADCs in clinical development.[4][5] These linkers are engineered to be substrates for specific enzymes that are highly expressed either within the lysosomal compartments of cancer cells or in the tumor microenvironment.[1][6] This strategy ensures that the potent cytotoxic agent is released preferentially at the site of action, enhancing efficacy and improving the safety profile.[][]
Core Types of Enzyme-Cleavable Linkers and Their Mechanisms
The two most prominent classes of enzymatically cleavable linkers are those sensitive to proteases and those sensitive to glycosidases.
Protease-Cleavable (Peptide-Based) Linkers
Peptide-based linkers are the most widely utilized class, designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[1][9]
Mechanism of Action:
-
The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[10][11]
-
The ADC is trafficked through the endosomal-lysosomal pathway.[10][11]
-
Within the acidic and enzyme-rich environment of the lysosome, proteases like Cathepsin B recognize and cleave a specific peptide sequence within the linker.[12][] While Cathepsin B was initially thought to be the primary enzyme, studies have shown that other cathepsins (L, S, and F) can also process these linkers.[10][11][14]
-
Cleavage of the peptide initiates the release of the payload. Often, this cleavage occurs upstream of a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[10][15][16]
-
Once the peptide is cleaved, the PABC spacer spontaneously undergoes a 1,6-elimination reaction, releasing the payload in its unmodified, active form.[15][16]
Caption: Mechanism of a protease-cleavable Val-Cit-PABC linker.
Common Peptide Sequences:
-
Valine-Citrulline (Val-Cit): This is the most successful and widely used dipeptide linker in ADC development.[17][] It offers an excellent balance of high stability in plasma and efficient cleavage by Cathepsin B.[6][] ADCs such as Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin) utilize Val-Cit technology.[6][][19]
-
Valine-Alanine (Val-Ala): Another common dipeptide linker with stability and activity comparable to Val-Cit.[19] It has been shown to have higher hydrophilicity, which can be advantageous for highly hydrophobic payloads and may allow for a higher drug-to-antibody ratio (DAR) with less aggregation.[19][20]
-
Glycine-Glycine-Phenylalanine-Glycine (GGFG): This tetrapeptide linker is also cleaved by cathepsins and is used in the successful ADC Enhertu® (trastuzumab deruxtecan).[][22]
Glycosidase-Cleavable Linkers
This class of linkers utilizes a sugar moiety that can be cleaved by specific lysosomal glycosidases.
Mechanism of Action:
-
Following internalization into the target cell, the ADC is transported to the lysosome.
-
The enzyme β-glucuronidase, which is abundant in lysosomes and can be overexpressed in some tumor microenvironments, recognizes and hydrolyzes the glycosidic bond of the β-glucuronide moiety in the linker.[19][23][24]
-
This cleavage event, often coupled with a self-immolative spacer, triggers the release of the active cytotoxic drug.[24][25]
Key Advantages:
-
High Hydrophilicity: The sugar component significantly increases the hydrophilicity of the linker, which can improve the solubility of the entire ADC, reduce aggregation (especially with hydrophobic payloads), and potentially allow for higher DARs.[24][26]
-
Excellent Plasma Stability: β-glucuronide linkers are highly stable in circulation because β-glucuronidase activity is low in the bloodstream but high in the lysosomal compartment.[25][26]
Caption: Mechanism of a β-glucuronide cleavable linker.
Other Enzyme-Cleavable Systems
Research is ongoing to expand the toolbox of enzyme-cleavable linkers to exploit other enzymes overexpressed in tumors.
-
Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by lysosomal sulfatases. They contain an arylsulfate group and have demonstrated high plasma stability and potent cytotoxicity.[27][28] The anionic nature of the sulfate (B86663) group also imparts favorable solubility.[27]
-
Phosphatase-Cleavable Linkers: These linkers incorporate a phosphate (B84403) bridge that can be hydrolyzed by acid phosphatases found in the lysosome.[9][29]
Quantitative Data Comparison of Linker Properties
The choice of linker significantly impacts an ADC's performance. The following tables summarize key quantitative parameters for different enzyme-cleavable linkers.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linker Sequence | System | Half-life (t½) | Reference |
|---|---|---|---|---|
| Peptide | Val-Cit | Human Plasma | > 7 days | [28] |
| Peptide | Val-Ala | Mouse Plasma | Hydrolyzed within 1 h | [28] |
| Peptide | GGFG | Human Liver Lysosomes | Slower cleavage than Val-Cit | [30] |
| Sulfatase | Arylsulfate | Mouse Plasma | > 7 days | [28] |
| Acid-Labile | Silyl Ether | Human Plasma | > 7 days | [28] |
| Acid-Labile | Hydrazine | Human Plasma | ~2 days |[28] |
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers
| ADC Target | Linker Type | Payload | Cell Line | IC₅₀ (pmol/L) | Reference |
|---|---|---|---|---|---|
| HER2 | Sulfatase | MMAE | HER2+ | 61 | [28] |
| HER2 | Val-Ala | MMAE | HER2+ | 92 | [28] |
| HER2 | Non-cleavable | MMAE | HER2+ | 609 | [28] |
| HER2 | β-Galactosidase | MMAE | HER2+ | 8.8 | [28] |
| HER2 | Val-Cit | MMAE | HER2+ | 14.3 |[28] |
Detailed Experimental Protocols
Robust and standardized assays are essential for characterizing and selecting the optimal linker for an ADC candidate.
Protocol 1: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and its linker in plasma to predict its behavior in circulation.
Methodology:
-
Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh human plasma. Prepare control samples in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from the plasma and control samples. Immediately quench any potential enzymatic activity by placing the aliquots on ice and adding an appropriate quenching solution.
-
ADC Capture: Capture the ADC from the plasma aliquots using an affinity capture method, such as Protein A or Protein G magnetic beads.[1]
-
Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[1]
-
Data Interpretation: Calculate the percentage of intact ADC remaining at each time point relative to time zero. A decrease in DAR over time indicates linker instability and premature payload release.
Caption: Experimental workflow for an in vitro plasma stability assay.
Protocol 2: Enzymatic Linker Cleavage Assay
This assay measures the susceptibility and rate of linker cleavage by a specific purified enzyme.
Methodology:
-
Reagents: Prepare a reaction buffer appropriate for the enzyme (e.g., an acidic buffer for Cathepsin B). Prepare solutions of the ADC and the purified enzyme (e.g., recombinant human Cathepsin B).
-
Reaction Setup: In a microplate, combine the ADC and the reaction buffer. Initiate the reaction by adding the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Analysis: At various time points, stop the reaction in designated wells by adding a protease inhibitor or by denaturation.
-
Quantification: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.[1]
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. This data can be used to compare the susceptibility of different linkers to the enzyme.
Caption: Experimental workflow for an enzymatic linker cleavage assay.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Culture: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Treat the cells with these dilutions.[1]
-
Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the potency of the ADC.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 9. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 16. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 17. pubs.acs.org [pubs.acs.org]
- 19. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 20. genemedi.net [genemedi.net]
- 22. iphasebiosci.com [iphasebiosci.com]
- 23. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 24. mdpi.com [mdpi.com]
- 25. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 27. researchgate.net [researchgate.net]
- 28. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 30. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
An In-depth Technical Guide to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP. This advanced linker system is designed for the targeted delivery of cytotoxic agents to cancer cells, leveraging specific enzymatic cleavage for controlled payload release. This document details its structure, mechanism of action, and provides illustrative experimental protocols for its application in research and drug development.
Introduction to Targeted Therapy and ADC Linkers
Antibody-drug conjugates represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs. A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties significantly influence the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.
This compound is a state-of-the-art, cleavable linker designed to be stable in the bloodstream and to release its payload upon internalization into target cancer cells. This is achieved through a peptide sequence that is recognized and cleaved by specific lysosomal proteases that are often upregulated in tumor cells.
Core Components and Structure
The structure of this compound is meticulously designed, with each component serving a distinct purpose in the synthesis and function of the resulting ADC.
| Component | Full Name | Function |
| Fmoc | Fluorenylmethyloxycarbonyl | A base-labile protecting group for the N-terminus of the peptide, enabling stepwise solid-phase peptide synthesis. |
| PEG3 | Polyethylene Glycol (3 units) | A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation. |
| Ala-Ala-Asn | Alanine-Alanine-Asparagine | A tripeptide sequence designed as a substrate for specific intracellular proteases. |
| Trt | Trityl | A protecting group for the side chain of asparagine, removed during the final deprotection steps. |
| PAB | p-Aminobenzyl Alcohol | A self-immolative spacer that, upon cleavage of the peptide linker, undergoes a 1,6-elimination reaction to release the payload in its active form.[1] |
| PNP | p-Nitrophenyl Carbonate | An activated leaving group that facilitates the efficient conjugation of an amine-containing cytotoxic payload to the linker. |
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic efficacy of an ADC constructed with the this compound linker relies on a multi-step process that ensures targeted drug delivery and release.
-
Systemic Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable, minimizing premature drug release and off-target toxicity. The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Enzymatic Cleavage: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes. Within the lysosome, the Ala-Ala-Asn peptide sequence of the linker is recognized and cleaved by specific proteases. The asparagine residue makes the linker a substrate for asparaginyl endopeptidases, such as legumain (AEP).[2][3][4] Legumain is a lysosomal cysteine protease that is frequently overexpressed in a wide range of solid tumors.[2][5][6]
-
Self-Immolation and Payload Release: The enzymatic cleavage of the peptide bond C-terminal to the asparagine residue initiates the spontaneous 1,6-elimination of the PAB self-immolative spacer. This process results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[1]
-
Induction of Cell Death: The released cytotoxic agent can then exert its cell-killing effects. For instance, if the payload is a potent tubulin inhibitor like monomethyl auristatin E (MMAE), it will bind to tubulin, disrupting microtubule dynamics.[7][8][9][10] This leads to cell cycle arrest, typically in the G2/M phase, and the subsequent induction of apoptosis.[7][9]
Signaling Pathway for Apoptosis Induced by Microtubule Disruption
A common mechanism of action for ADC payloads is the disruption of microtubule dynamics, leading to apoptosis. The diagram below illustrates a simplified signaling cascade initiated by a tubulin inhibitor payload.
Experimental Protocols
The following sections provide detailed, illustrative methodologies for the key experiments involved in the synthesis and evaluation of an ADC using the this compound linker.
Payload Conjugation to the Linker
This protocol describes the conjugation of an amine-containing cytotoxic payload to the p-nitrophenyl carbonate active ester of the linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve this compound (1.1 equivalents) in anhydrous DMF. In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Reaction: Add the payload solution to the linker solution. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Incubation: Stir the reaction mixture at room temperature, protected from light and moisture.
-
Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS until the consumption of the starting materials is complete (typically 2-12 hours).
-
Purification: Purify the resulting Fmoc-protected drug-linker conjugate by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Fmoc Deprotection: Treat the purified conjugate with 20% piperidine (B6355638) in DMF to remove the Fmoc group, yielding the final amine-terminated drug-linker ready for conjugation to an antibody. Purify the deprotected product by RP-HPLC.
ADC Synthesis and Purification Workflow
The general workflow for synthesizing an ADC involves the preparation of the antibody, conjugation with the linker-payload, and subsequent purification and characterization.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability and is commonly used to determine the potency (IC50) of an ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antibody-Drug Conjugate (ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Presentation
The following tables provide examples of the types of quantitative data generated during the characterization and evaluation of ADCs. The values are illustrative and will vary depending on the specific antibody, payload, and linker used.
Table 1: Illustrative ADC Characterization Data
| Parameter | Description | Typical Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to each antibody. | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy |
| Purity | Percentage of the desired ADC monomer. | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | Percentage of high molecular weight species. | <5% | Size Exclusion Chromatography (SEC) |
Table 2: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Drug IC50 (nM) |
| Cell Line A | High | 0.5 - 5.0 | 0.01 - 0.1 |
| Cell Line B | Low | 50 - 200 | 0.01 - 0.1 |
| Cell Line C | Negative | >1000 | 0.01 - 0.1 |
Conclusion
The this compound linker is a sophisticated and highly versatile tool for the development of targeted cancer therapies. Its design incorporates features that enhance solubility, ensure stability in circulation, and provide a specific, enzyme-mediated mechanism for payload release within tumor cells. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and drug developers in the successful application of this advanced linker technology, ultimately contributing to the creation of more effective and safer antibody-drug conjugates.
References
- 1. Signal peptidase I: Cleaving the way to mature proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Asparagine Endopeptidase in the Progression of Malignant Tumors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Mechanism of Asparagine Endopeptidase in the Progression of Malignant Tumors: A Review - ProQuest [proquest.com]
- 5. The Mechanism of Asparagine Endopeptidase in the Progression of Malignant Tumors: A Review | MDPI [mdpi.com]
- 6. Blockade of Asparagine Endopeptidase Inhibits Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 10. researchgate.net [researchgate.net]
The Role of Hydrophilic Linkers in Enhancing Antibody-Drug Conjugate Solubility and Performance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on their physicochemical properties, with solubility being a paramount concern. The conjugation of highly potent, and often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to aggregation, reduced stability, and suboptimal pharmacokinetic profiles. This technical guide provides an in-depth exploration of the use of hydrophilic linkers as a key strategy to mitigate these challenges, thereby enhancing the overall performance and therapeutic window of ADCs.
The Challenge of Hydrophobicity in ADCs
The conjugation of hydrophobic small molecule drugs to a large protein like a monoclonal antibody inherently increases the overall hydrophobicity of the resulting ADC. This can lead to a number of detrimental effects:
-
Increased Aggregation: Hydrophobic interactions between ADC molecules can cause them to clump together, forming aggregates. Aggregation can compromise the efficacy of the ADC, induce an immunogenic response in the patient, and lead to faster clearance from circulation.[1][2][3][4]
-
Reduced Solubility: Poor solubility can make formulation and manufacturing of the ADC challenging. It can also lead to precipitation of the drug product, impacting its stability and shelf-life.[5][]
-
Altered Pharmacokinetics: Increased hydrophobicity can lead to rapid clearance from the bloodstream, reducing the time the ADC has to reach its target tumor cells.[1] This can necessitate higher or more frequent dosing, potentially increasing off-target toxicity.
-
Lower Achievable Drug-to-Antibody Ratio (DAR): The propensity for aggregation often limits the number of drug molecules that can be conjugated to each antibody. A lower DAR may result in reduced potency.[7][8]
Hydrophilic Linkers: A Solution to the Hydrophobicity Problem
Hydrophilic linkers are chemical moieties that connect the antibody to the cytotoxic payload and possess a high affinity for water. By incorporating these linkers, a "hydration shell" is created around the ADC, effectively masking the hydrophobicity of the payload.[1][7][9] This leads to several key advantages that directly address the challenges outlined above.
Types of Hydrophilic Linkers
A variety of hydrophilic linkers have been developed, each with unique chemical properties. The most common types include:
-
Polyethylene Glycol (PEG) Linkers: PEGs are the most widely used hydrophilic linkers in ADC development. They are composed of repeating ethylene (B1197577) glycol units and are known for their biocompatibility, low immunogenicity, and high water solubility.[7][8][9][10] The length of the PEG chain can be varied to fine-tune the hydrophilicity of the ADC.[9]
-
Sulfonate Linkers: The inclusion of sulfonate groups (-SO₃⁻) imparts a negative charge and significant hydrophilicity to the linker. These linkers have been shown to reduce aggregation and allow for higher DARs.[3][9][11]
-
Glycosylated Linkers: These linkers incorporate sugar molecules, which are inherently hydrophilic. Glycosylated linkers can improve solubility and have been explored as a means to enhance the stability and efficacy of ADCs.[12]
-
Phosphate-Based Linkers: The phosphate (B84403) group (-PO₄³⁻) is highly hydrophilic and can be incorporated into linker design to improve the aqueous solubility of ADCs, particularly those with highly lipophilic payloads.[13]
Quantitative Impact of Hydrophilic Linkers
The incorporation of hydrophilic linkers has a demonstrable and quantifiable impact on the key properties of ADCs.
| Linker Type | Comparison | Observation | Reference |
| Dipeptide Linkers | Val-Ala vs. Val-Cit | Val-Ala based ADCs with a DAR of ~7 showed no obvious increase in dimeric peak, while Val-Cit based ADCs exhibited 1.80% aggregation. | [13] |
| Glucuronide vs. Dipeptide Linkers | Glucuronide-linked conjugates vs. Dipeptide-linked conjugates | Glucuronide-linked conjugates showed minimal aggregation (<5%), whereas dipeptide-linked conjugates exhibited up to 80% aggregation. | [3] |
| PEGylated Linkers | ADC with and without PEG spacer | Incorporation of a PEG₁₂ spacer into a linker-payload with a Val-Ala cleavable trigger increased the average DAR from 2.4 to 3.0. | [8] |
| Sulfonate Linkers | Sulfonate-containing linkers vs. hydrophobic linkers | Hydrophilic sulfonate linkers enable conjugation of hydrophobic maytansinoids at a higher DAR without triggering aggregation. | [9][11] |
| Pyrophosphate Diester Linkers | Pyrophosphate diester linker vs. traditional Val-Cit-PAB linker | The pyrophosphate diester linker mitigated the aggregation potential of ADCs with lipophilic payloads, with a solubility of the linker drug greater than 5 mg/mL. | [13] |
Experimental Protocols for Characterizing ADC Solubility and Aggregation
A suite of analytical techniques is employed to characterize the solubility and aggregation state of ADCs.
Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, aggregates, and fragments based on their hydrodynamic radius.
Methodology:
-
System Preparation:
-
Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Equilibrate an appropriate SEC column (e.g., Agilent AdvanceBio SEC) with a suitable mobile phase. A common mobile phase is a phosphate buffer with a physiological pH (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0).[14] For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase can help to minimize secondary hydrophobic interactions with the column matrix.[15]
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample onto the column.
-
Run the separation under isocratic conditions at a constant flow rate (e.g., 0.35 mL/min).[14]
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, high-molecular-weight species (aggregates), and low-molecular-weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area to determine the purity and extent of aggregation.
-
Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their hydrophobicity, providing a measure of the drug load distribution and overall hydrophobicity.
Methodology:
-
System Preparation:
-
Sample Preparation:
-
Dilute the ADC sample in a buffer compatible with the initial high-salt conditions.
-
-
Chromatographic Run:
-
Inject the sample onto the equilibrated column. The high salt concentration promotes hydrophobic interactions between the ADC and the stationary phase.
-
Elute the bound ADC species by applying a gradient of decreasing salt concentration (i.e., increasing the percentage of a low-salt mobile phase, Mobile Phase B, e.g., 25 mM Sodium Phosphate, pH 7.0).[17]
-
More hydrophobic species will elute later in the gradient.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks corresponding to different drug-to-antibody ratio species. The peak area of each species can be used to calculate the average DAR.
-
Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of particles in solution, providing a rapid assessment of the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Place the cuvette into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
-
Data Acquisition:
-
A laser beam is passed through the sample, and the scattered light is detected at a specific angle (commonly 90°).
-
The fluctuations in the scattered light intensity over time are measured and used to calculate the translational diffusion coefficient.
-
-
Data Analysis:
-
The Stokes-Einstein equation is used to calculate the hydrodynamic radius (Rh) from the diffusion coefficient.
-
The software provides a size distribution profile and a polydispersity index (PDI), which indicates the broadness of the size distribution. A higher PDI value suggests a more heterogeneous sample, potentially containing aggregates.[19]
-
Mass Spectrometry (MS)
Objective: To determine the precise mass of the intact ADC and its subunits, allowing for accurate calculation of the drug-to-antibody ratio (DAR).
Methodology:
-
Sample Preparation:
-
For intact mass analysis, the ADC sample is typically desalted using a reversed-phase or size-exclusion chromatography step with a volatile mobile phase (e.g., containing acetonitrile, water, and formic acid).[20]
-
For subunit analysis, the ADC is reduced to separate the light and heavy chains using a reducing agent like dithiothreitol (B142953) (DTT).[21]
-
-
Mass Spectrometry Analysis:
-
The prepared sample is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Common ionization techniques for large molecules like ADCs include electrospray ionization (ESI).
-
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are used to obtain accurate mass measurements.[21][22]
-
-
Data Analysis:
Visualizing Key Processes in ADC Development
General Mechanism of Action of an Antibody-Drug Conjugate
Caption: A diagram illustrating the sequential steps of an ADC's mechanism of action.
Experimental Workflow for ADC Development and Evaluation
Caption: A flowchart outlining the key stages in the development and evaluation of an ADC.
Conclusion
The strategic incorporation of hydrophilic linkers is a cornerstone of modern ADC design, enabling the development of more soluble, stable, and efficacious cancer therapeutics. By mitigating the challenges associated with hydrophobic payloads, these linkers allow for higher drug loading, improved pharmacokinetic profiles, and a wider therapeutic window. A thorough understanding of the different types of hydrophilic linkers and the analytical techniques used to characterize their impact is essential for researchers and drug developers seeking to advance the next generation of antibody-drug conjugates.
References
- 1. lcms.cz [lcms.cz]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. books.rsc.org [books.rsc.org]
- 9. purepeg.com [purepeg.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. pharmtech.com [pharmtech.com]
- 20. lcms.cz [lcms.cz]
- 21. agilent.com [agilent.com]
- 22. hpst.cz [hpst.cz]
- 23. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. This document provides a detailed protocol for the use of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP, a cleavable linker system designed for the development of ADCs.
This linker incorporates several key features:
-
An Fmoc (Fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the peptide.
-
A hydrophilic PEG3 (polyethylene glycol) spacer to improve solubility and pharmacokinetic properties.
-
A cleavable Ala-Ala-Asn peptide sequence , designed to be selectively cleaved by lysosomal proteases like Cathepsin B within the target cancer cell.
-
A self-immolative p-aminobenzyl (PAB) spacer , which, upon peptide cleavage, releases the conjugated drug in its unmodified, active form.
-
A p-nitrophenyl (PNP) activated carbonate for efficient conjugation to amine-containing payloads.
-
A Trt (Trityl) protecting group on the asparagine side chain to prevent unwanted side reactions during synthesis and conjugation.
This application note will detail the step-by-step protocol for conjugating an amine-containing payload to the linker, subsequent deprotection, and final conjugation to a monoclonal antibody.
Materials and Reagents
-
This compound linker
-
Amine-containing cytotoxic payload (e.g., MMAE, Doxorubicin)
-
Monoclonal antibody (mAb)
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction (optional, for cysteine conjugation)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium acetate
-
Acetonitrile (ACN)
-
Desalting columns (e.g., Sephadex G-25)
-
HPLC system (SEC and HIC capabilities)
-
Mass spectrometer
Experimental Protocols
Part 1: Conjugation of Cytotoxic Payload to this compound Linker
This protocol describes the reaction of the PNP-activated linker with an amine-containing cytotoxic drug.
-
Preparation: Dissolve the this compound linker and the amine-containing cytotoxic payload in anhydrous DMF.
-
Reaction: Add DIPEA to the reaction mixture to act as a non-nucleophilic base. The reaction proceeds at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Purification: Purify the resulting Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-Payload conjugate by preparative HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.
Part 2: Deprotection of the Linker-Payload Conjugate
This section details the removal of the Fmoc and Trt protecting groups.
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected linker-payload conjugate in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under vacuum.
-
-
Trt Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 2:1:97 v/v/v). The low concentration of TFA is often sufficient to remove the labile Trt group while minimizing side reactions.[1]
-
Dissolve the Fmoc-deprotected conjugate in the cleavage cocktail.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and purify the deprotected H2N-PEG3-Ala-Ala-Asn-PAB-Payload by preparative HPLC.
-
Confirm the final product by mass spectrometry.
-
Part 3: Preparation of Antibody for Conjugation
The choice of conjugation strategy dictates the antibody preparation method. For conjugation to lysine (B10760008) residues, no antibody pre-treatment is typically required. For site-specific conjugation to cysteine residues, the interchain disulfide bonds of the antibody need to be partially reduced.
-
Partial Reduction of Antibody (for Cysteine Conjugation):
-
Dissolve the antibody in PBS buffer (pH 7.4) containing EDTA.
-
Add a molar excess of a reducing agent like TCEP or DTT.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with PBS.
-
Part 4: Conjugation of Deprotected Linker-Payload to Antibody
This protocol outlines the final step of conjugating the linker-payload construct to the prepared antibody. This example assumes conjugation to lysine residues.
-
Reaction Setup:
-
Dissolve the deprotected H2N-PEG3-Ala-Ala-Asn-PAB-Payload in a suitable organic co-solvent (e.g., DMF or DMSO).
-
Adjust the pH of the antibody solution to ~8.5-9.0 with a non-nucleophilic buffer (e.g., borate (B1201080) buffer).
-
Add the linker-payload solution to the antibody solution with gentle stirring.
-
-
Incubation: Incubate the reaction mixture at 4°C for 4-16 hours.
-
Quenching: Quench the reaction by adding an excess of a small amine-containing molecule (e.g., Tris or glycine).
-
Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.
Data Presentation: Quantitative Parameters
| Parameter | Part 1: Payload Conjugation | Part 2: Deprotection | Part 4: Antibody Conjugation |
| Molar Ratio (Linker:Payload) | 1:1.2 | N/A | N/A |
| Molar Ratio (Antibody:Linker-Payload) | N/A | N/A | 1:8 (typical starting ratio) |
| Solvent | Anhydrous DMF | DMF (Fmoc), TFA/TIS/DCM (Trt) | PBS with co-solvent (e.g., <10% DMSO) |
| Base | DIPEA (2-3 equivalents) | Piperidine (20% in DMF) | N/A |
| Reaction Temperature | Room Temperature | Room Temperature | 4°C |
| Reaction Time | 2-4 hours | 30 min (Fmoc), 1-2 hours (Trt) | 4-16 hours |
| Purification Method | Preparative HPLC | Preparative HPLC | Desalting Column / SEC |
Characterization of the Final ADC
The purified ADC should be thoroughly characterized to determine key quality attributes.
-
Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.[2][3] HIC separates ADC species based on the number of conjugated drug molecules.[4][5]
-
Aggregation and Fragmentation: Analyzed by Size-Exclusion Chromatography (SEC)-HPLC.[6][7]
-
Molecular Weight Confirmation: Intact mass analysis by Mass Spectrometry.[8][9][10]
-
In Vitro Cytotoxicity: Assessed using a relevant cancer cell line.
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using the this compound linker.
Signaling Pathway: Intracellular Cleavage and Drug Release
Caption: Mechanism of intracellular drug release from an ADC with a cleavable peptide linker.
Safety Precautions
-
Cytotoxic payloads are highly potent and should be handled in a certified containment facility (e.g., a fume hood or isolator) by trained personnel.
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.
-
TFA and piperidine are corrosive and volatile; handle them in a chemical fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. researchgate.net [researchgate.net]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
Application Notes and Protocols for the Synthesis of an Antibody-Drug Conjugate (ADC) using a Cleavable Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP Linker
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis and characterization of an antibody-drug conjugate (ADC) using a protease-cleavable linker system. The specified linker, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP, incorporates a tripeptide sequence (Ala-Ala-Asn) designed for cleavage by tumor-associated proteases, a self-immolative p-aminobenzyl (PAB) spacer for efficient drug release, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility.[1] This protocol outlines a "payload-first" strategy, which involves first conjugating the cytotoxic drug to the linker, followed by activation and subsequent conjugation to a monoclonal antibody (mAb). Detailed methodologies for synthesis, purification, and characterization are provided.
Introduction and Principle
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[1][2] The linker connecting the antibody and the drug is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[2][3]
The this compound linker system employs several key features:
-
Enzymatically-Cleavable Peptide: The Ala-Ala-Asn sequence is designed as a substrate for proteases like cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[2][4]
-
Self-Immolative Spacer: Upon enzymatic cleavage of the peptide, the p-aminobenzyl (PAB) spacer undergoes spontaneous 1,6-elimination to release the unmodified, active drug.[1][5][6]
-
PNP Activated Carbonate: The p-nitrophenyl (PNP) carbonate is a reactive group that facilitates the efficient conjugation of the linker to an amine- or hydroxyl-containing payload, forming a stable carbamate (B1207046) bond.[1][5]
-
Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the terminal amine, which will later be deprotected to serve as the attachment point for the antibody.
This protocol follows a common and robust strategy for cysteine-linked conjugation, which involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.[7][8][]
Overall Synthesis Workflow
The synthesis is a multi-step process that requires careful control of reaction conditions and rigorous purification at each stage. The general workflow is outlined below.
Caption: High-level workflow for the synthesis of the target ADC.
Experimental Protocols
Safety Precaution: The cytotoxic drugs used in ADCs are highly potent. All handling of the drug and drug-linker intermediates must be performed in a certified fume hood or containment facility with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Drug-Linker Intermediate (Fmoc-Linker-Drug)
This protocol describes the conjugation of an amine-containing cytotoxic drug to the PNP-activated linker.
-
Dissolution: Dissolve the this compound linker (1.1 equivalents) and the amine-containing payload (1.0 equivalent) in anhydrous, amine-free dimethylformamide (DMF).
-
Reaction: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution to act as a non-nucleophilic base. Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by LC-MS until the payload starting material is consumed (typically 2-6 hours).[1] The primary reaction involves the nucleophilic attack of the drug's amine onto the PNP-carbonate, forming a stable carbamate linkage.[5]
-
Purification: Upon completion, purify the resulting Fmoc-Linker-Drug conjugate by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the Fmoc-Linker-Drug conjugate as a white to off-white solid.
Protocol 2: Fmoc-Deprotection and Maleimide (B117702) Activation
This protocol details the removal of the Fmoc protecting group and the subsequent activation of the exposed amine with a maleimide crosslinker.
-
Fmoc Deprotection: Dissolve the Fmoc-Linker-Drug conjugate in DMF. Add piperidine (B6355638) to a final concentration of 20% (v/v).[10][11] Stir at room temperature for 30 minutes.
-
Monitoring: Monitor the deprotection by LC-MS. The appearance of a large peak corresponding to the dibenzofulvene-piperidine adduct confirms the reaction.
-
Purification: Purify the resulting H2N-Linker-Drug by RP-HPLC and lyophilize.
-
Maleimide Activation: Dissolve the purified H2N-Linker-Drug (1.0 equivalent) in a suitable solvent like DMF or DMSO. Add a solution of SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) (1.5 equivalents) in the same solvent.
-
Reaction: Add DIPEA (2.0 equivalents) and stir at room temperature for 2-4 hours. The NHS-ester of SMCC will react with the primary amine of the linker-drug.
-
Purification: Purify the final Maleimide-Linker-Drug by RP-HPLC and lyophilize. Store the product under inert gas at -20°C or below.
Protocol 3: Partial Reduction of Monoclonal Antibody
This protocol generates reactive thiol groups on the antibody by partially reducing interchain disulfide bonds.[7]
-
Buffer Exchange: Ensure the starting monoclonal antibody is in a suitable conjugation buffer (e.g., 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4).
-
Reduction: Add a freshly prepared solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. The molar excess of TCEP will determine the average number of disulfide bonds reduced and, consequently, the final drug-to-antibody ratio (DAR).[8][12] A typical starting point is 2.5 equivalents of TCEP per mole of antibody.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[13][14]
-
Removal of Reductant: Immediately before conjugation, remove excess TCEP using a desalting column (e.g., Sephadex G-25) or centrifugal concentrator, exchanging the antibody into fresh, degassed conjugation buffer.[13][14]
Protocol 4: Conjugation and Purification of the ADC
This final step conjugates the maleimide-activated drug-linker to the reduced antibody.
-
Conjugation: Immediately add the Maleimide-Linker-Drug (dissolved in a minimal amount of a water-miscible co-solvent like DMSO, typically <10% v/v) to the reduced antibody solution. A typical molar excess of drug-linker is 1.5 equivalents per available thiol.
-
Reaction: The maleimide group reacts specifically with the free thiol groups on the antibody via a Michael addition to form a stable thioether bond.[][15] Incubate the reaction, protected from light, at room temperature for 1-2 hours or at 4°C overnight.[16]
-
Quenching: Quench any unreacted thiols on the antibody by adding an excess of N-acetylcysteine.
-
Purification: Purify the crude ADC to remove unconjugated drug-linker, small molecules, and aggregates. The preferred method is Size Exclusion Chromatography (SEC), which separates molecules based on their size.[][18][19] Tangential Flow Filtration (TFF) can also be used for larger scale purification.
-
Formulation: Exchange the purified ADC into a suitable formulation buffer (e.g., histidine or citrate (B86180) buffer with a stabilizing excipient like sucrose) and sterile filter.
ADC Characterization
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[20][]
Caption: Relationship between ADC quality attributes and analytical methods.
Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute that directly impacts the ADC's potency and therapeutic index.[20][22]
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard method for determining the DAR of cysteine-linked ADCs.[23][24][25] Species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.) exhibit different hydrophobicities and can be separated. The weighted average DAR is calculated from the relative peak area of each species.[23][24]
-
Reverse-Phase HPLC (RP-HPLC): An orthogonal method where the ADC is first reduced to separate the light and heavy chains.[23] The DAR can be calculated from the weighted peak areas of the drug-loaded and unloaded chains.[23][]
-
UV-Vis Spectroscopy: A simpler, though less detailed, method that can estimate the average DAR by measuring absorbance at two wavelengths (e.g., 280 nm for the protein and a specific wavelength for the drug) and using their respective extinction coefficients.[20]
Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying the purity of the ADC monomer and detecting the presence of high molecular weight species (aggregates) or fragments.[][22][27] Aggregation is a critical quality attribute as it can affect efficacy and immunogenicity.[22]
Free Drug Analysis
It is crucial to quantify the level of residual, unconjugated drug-linker in the final ADC product.[20] This is typically achieved using RP-HPLC or LC-MS methods designed to separate the small molecule drug-linker from the large protein conjugate.[18][20]
Data Presentation
Quantitative data from ADC characterization should be summarized in clear, tabular formats.
Table 1: Summary of ADC Synthesis and Purification
| Parameter | Value | Method |
|---|---|---|
| Antibody Concentration | 10.5 mg/mL | A280 Spectroscopy |
| TCEP:mAb Molar Ratio | 2.5 : 1 | - |
| Drug-Linker:mAb Molar Ratio | 6.0 : 1 | - |
| Purification Method | Size Exclusion Chromatography | - |
| Final ADC Yield | 75 mg | - |
| Formulation Buffer | 20 mM Histidine, 5% Sucrose, pH 6.0 | - |
Table 2: ADC Characterization Results
| Attribute | Result | Method |
|---|---|---|
| Average DAR | 3.8 | HIC-HPLC |
| DAR0 (Unconjugated) | 4.5% | HIC-HPLC |
| DAR2 | 18.2% | HIC-HPLC |
| DAR4 | 45.1% | HIC-HPLC |
| DAR6 | 26.8% | HIC-HPLC |
| DAR8 | 5.4% | HIC-HPLC |
| Purity (Monomer) | 98.5% | SEC-HPLC |
| Aggregates | 1.2% | SEC-HPLC |
| Fragments | 0.3% | SEC-HPLC |
| Free Drug-Linker | <0.1% | RP-HPLC |
| In Vitro Potency (IC50) | 5.2 ng/mL | Cell-based Cytotoxicity Assay |
| Endotoxin Level | <0.2 EU/mg | LAL Assay |
Mechanism of Action
The synthesized ADC acts through a multi-step, targeted delivery mechanism.
Caption: Intracellular trafficking and drug release mechanism of the ADC.
Upon administration, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[28] The cell then internalizes the ADC-antigen complex into an endosome. The endosome subsequently fuses with a lysosome, an acidic organelle containing a high concentration of proteases.[4] Inside the lysosome, enzymes such as cathepsin B recognize and cleave the Ala-Ala-Asn peptide sequence in the linker.[2][3][6] This cleavage event triggers the rapid, spontaneous self-immolation of the PAB spacer, which releases the cytotoxic drug in its fully active form, leading to cell death.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. benchchem.com [benchchem.com]
- 6. Purchase Directly from Fmoc-Val-Cit-PAB-PNP | China Fmoc-Val-Cit-PAB-PNP Supplies [liwei-peptide.com]
- 7. Conjugations to Endogenous Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trisulfide modification impacts the reduction step in antibody-drug conjugation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ppd.com [ppd.com]
- 23. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 25. agilent.com [agilent.com]
- 27. agilent.com [agilent.com]
- 28. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Fmoc Deprotection in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of antibody-drug conjugates (ADCs) is a multi-step process requiring precise control over chemical transformations to ensure the homogeneity and efficacy of the final product. A critical step in the synthesis of many drug-linker platforms is the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from an amine, which is then used for further conjugation or modification. The choice of Fmoc deprotection conditions is paramount, as it can significantly impact the yield, purity, and stability of the drug-linker and, consequently, the final ADC.
These application notes provide a detailed overview of common and alternative Fmoc deprotection conditions used in ADC synthesis, with a focus on both solid-phase and solution-phase methodologies. The information presented is intended to guide researchers in selecting and optimizing deprotection strategies for their specific ADC constructs.
Core Concepts in Fmoc Deprotection for ADC Synthesis
The Fmoc group is a base-labile protecting group, and its removal is typically achieved through a β-elimination mechanism initiated by a base.[1] The choice of base, solvent, concentration, and reaction time are all critical parameters that must be carefully considered, especially when working with sensitive drug-linker constructs.
Orthogonal Protection Strategy
In the context of ADC synthesis, an orthogonal protection strategy is often employed. This involves the use of multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of specific functional groups without affecting others.[2] For example, the Fmoc group (base-labile) is often used in conjunction with acid-labile protecting groups like tert-butoxycarbonyl (Boc) or tert-butyl (tBu) ethers. This allows for the selective deprotection of an amine via Fmoc removal, while other functional groups remain protected until the final acid-mediated cleavage step.
References
Application Notes and Protocols for Trityl (Trt) Group Removal from Asparagine (Asn) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the removal of the trityl (Trt) protecting group from asparagine (Asn) residues during solid-phase peptide synthesis (SPPS). This document outlines standard protocols, discusses common challenges such as slow deprotection rates, particularly at the N-terminus, and addresses potential side reactions.
Introduction
The trityl (Trt) group is a widely used protecting group for the side-chain amide of asparagine in Fmoc-based solid-phase peptide synthesis. Its primary functions are to prevent the dehydration of the amide to a nitrile during activation and to improve the solubility of the Fmoc-Asn(Trt)-OH building block.[1][2][3] While generally effective, the removal of the Trt group can present challenges that require careful consideration and optimization of deprotection protocols.
A significant issue is the slow and sometimes incomplete removal of the Trt group from an N-terminal Asn residue under standard trifluoroacetic acid (TFA) cleavage conditions.[1][4] This can result in lower yields and product impurities.[4] Additionally, side reactions such as aspartimide formation, although more commonly associated with aspartic acid residues, can also be a concern with asparagine-containing peptides.[5][6]
This document provides detailed protocols and data to help researchers navigate these challenges and achieve efficient and clean deprotection of Asn(Trt) in their peptide synthesis workflows.
Data Presentation
Table 1: Comparison of Deprotection Conditions for Asn(Trt)
| Condition | Reagent Cocktail | Time | Temperature | Efficacy | Notes |
| Standard Cleavage | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | 2-3 hours | Room Temp | Generally effective for internal Asn(Trt) residues. | May be insufficient for complete deprotection of N-terminal Asn(Trt). |
| Extended Cleavage | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | 4 hours | Room Temp | Recommended for peptides with N-terminal Asn(Trt) to ensure complete removal. | |
| Two-Stage Cleavage | 1. 1% TFA in DCM2. Standard Cleavage Cocktail | 2 min (repeated) | Room Temp | Can be used for very acid-sensitive resins. | The Trt group on Asn remains largely intact during the initial mild acid treatment. |
| Alternative Scavengers | TFA/EDT/TIS/H₂O (90:2.5:2.5:5 v/v/v/v) | 2 hours | Room Temp | EDT is an effective scavenger for the trityl cation.[7] | Useful for peptides containing tryptophan to prevent reattachment of the Trt group. |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane (B1312306), DCM: Dichloromethane, EDT: Ethanedithiol
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of Peptides Containing Internal Asn(Trt)
This protocol is suitable for the final cleavage and deprotection of peptides from the solid support where the Asn(Trt) residue is not at the N-terminus.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas stream
Procedure:
-
Transfer the peptide-bound resin to a reaction vessel.
-
Wash the resin three times with DCM to remove any residual DMF and to swell the resin.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A deep yellow color may be observed due to the formation of the trityl cation.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of the cleavage cocktail and combine the filtrates.
-
Concentrate the TFA solution to a small volume using a gentle stream of nitrogen gas.
-
Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Extended Cleavage for Peptides with N-Terminal Asn(Trt)
This protocol is optimized for peptides where an asparagine residue is at the N-terminus, which can be slow to deprotect.[1][4]
Materials:
-
Same as Protocol 1
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Gently agitate the mixture at room temperature for an extended period of 4 hours .
-
Follow steps 5-11 of Protocol 1 to isolate the crude peptide.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Trt Group Removal from Asn
Caption: Workflow for the cleavage and deprotection of Asn(Trt)-containing peptides.
Diagram 2: Logical Relationship of Challenges in Asn(Trt) Deprotection
Caption: Key challenges and corresponding solutions in Asn(Trt) deprotection.
Discussion of Side Reactions
Aspartimide Formation: Aspartimide formation is a significant side reaction in SPPS, particularly for sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[9] This intramolecular cyclization can occur under both acidic and basic conditions. While more pronounced for aspartic acid, asparagine residues, including Asn(Trt), can also be susceptible to this side reaction.[5] The formation of the aspartimide intermediate can lead to a mixture of α- and β-peptides upon ring-opening, which are often difficult to separate.
Prevention of Trityl Cation Reattachment: During the acidic cleavage of the Trt group, a stable trityl cation is generated. This electrophilic species can reattach to nucleophilic side chains, most notably the indole (B1671886) ring of tryptophan. The inclusion of scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail is essential to quench these reactive cations and prevent the formation of Trt-adducts.[7][10]
Conclusion
The successful removal of the Trt protecting group from asparagine residues in SPPS is achievable with careful attention to the peptide sequence and the optimization of cleavage conditions. For peptides with internal Asn(Trt) residues, a standard 2-3 hour cleavage with a TFA-based cocktail is generally sufficient. However, for peptides containing N-terminal Asn(Trt), extending the cleavage time to 4 hours is highly recommended to ensure complete deprotection and maximize product yield. The use of appropriate scavengers is critical to prevent side reactions. By following these detailed protocols and being mindful of the potential challenges, researchers can effectively synthesize asparagine-containing peptides with high purity.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Conjugation of MMAE to an Antibody using a Cleavable Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2][][4] An ADC is composed of three key components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][5] The linker's properties are critical, influencing the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site.[][]
This document provides detailed application notes and protocols for the conjugation of Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent, to a monoclonal antibody.[1][5][7] The conjugation is mediated by a specific cleavable linker, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP. This linker system incorporates several key features:
-
An Fmoc (Fluorenylmethyloxycarbonyl) protecting group for the N-terminus of the peptide.
-
A PEG3 (polyethylene glycol) spacer to enhance solubility and modify pharmacokinetic properties.
-
A cleavable peptide sequence (Ala-Ala-Asn) designed for enzymatic cleavage by proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[8]
-
A p-aminobenzyl (PAB) self-immolative spacer that ensures the efficient release of the unmodified, active form of the cytotoxic drug following peptide cleavage.[8]
-
A Trt (Trityl) protecting group for the side chain of Asparagine (Asn).
-
A p-nitrophenyl (PNP) carbonate activated group for conjugation to an amine-containing payload like MMAE.
The following sections will detail the synthesis of the drug-linker complex, the subsequent conjugation to a thiolated antibody, and the purification and characterization of the resulting ADC.
Mechanism of Action of MMAE-Based ADCs
MMAE is a synthetic antineoplastic agent that is 100 to 1000 times more potent than doxorubicin.[][10] Due to its high toxicity, it cannot be used as a standalone drug.[7][10] When conjugated to an antibody, MMAE is delivered specifically to cancer cells expressing the target antigen. The mechanism of action for an MMAE-based ADC typically follows these steps:
-
Binding and Internalization: The ADC binds to the target antigen on the surface of a cancer cell and is internalized, often via receptor-mediated endocytosis.[10][11]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosomes within the cell.[10]
-
Linker Cleavage: Inside the lysosome, proteases such as Cathepsin B cleave the peptide linker (e.g., Ala-Ala-Asn).[8][]
-
Payload Release: Following enzymatic cleavage, the PAB self-immolative spacer releases the active MMAE payload into the cytoplasm.[8]
-
Target Engagement and Apoptosis: MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[1][5][7] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][10]
MMAE can also exert a "bystander effect" by diffusing out of the target cell and killing neighboring antigen-negative tumor cells, which can enhance the overall anti-tumor activity.[10]
Experimental Workflow
The overall process for generating the MMAE-ADC involves a multi-step chemical synthesis and bioconjugation process.
Caption: Overall workflow for the synthesis and characterization of an MMAE-ADC.
Experimental Protocols
Protocol 1: Synthesis of the Maleimide-Activated Drug-Linker Complex
This protocol describes the synthesis of the drug-linker complex, starting from the this compound linker and MMAE, and subsequent modification to introduce a maleimide (B117702) group for antibody conjugation.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Maleimido-PEGn-NHS ester (e.g., Maleimide-PEG4-NHS ester)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Conjugation of MMAE to the Linker: a. Dissolve this compound (1.1 equivalents) and MMAE (1 equivalent) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the solution and stir at room temperature. c. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Fmoc and Trt Deprotection: a. To the reaction mixture from step 1, add piperidine to a final concentration of 20% (v/v) to remove the Fmoc group. Stir for 30 minutes at room temperature. b. Evaporate the solvent under reduced pressure. c. Re-dissolve the residue in a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v) to remove the Trt group. Stir for 1-2 hours at room temperature. d. Evaporate the cleavage cocktail under a stream of nitrogen.
-
Purification of the Drug-Linker Intermediate: a. Purify the crude deprotected drug-linker by preparative reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the drug-linker (H₂N-PEG3-Ala-Ala-Asn-PAB-MMAE) as a solid.
-
Introduction of the Maleimide Group: a. Dissolve the purified drug-linker from step 3 (1 equivalent) and a maleimido-PEGn-NHS ester (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (3 equivalents) and stir the reaction at room temperature for 2-4 hours. c. Monitor the reaction by LC-MS.
-
Final Purification: a. Purify the final Maleimide-PEG-Drug-Linker construct by preparative reverse-phase HPLC. b. Lyophilize the pure fractions and store the final product at -20°C under desiccated conditions.
Protocol 2: Antibody Reduction and ADC Conjugation
This protocol details the partial reduction of antibody interchain disulfide bonds and subsequent conjugation with the maleimide-activated drug-linker. This method is commonly used to generate ADCs with an average drug-to-antibody ratio (DAR) of around 4.[12][13]
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated drug-linker from Protocol 1
-
Conjugation Buffer (e.g., 50 mM sodium phosphate (B84403), 50 mM NaCl, 2 mM EDTA, pH 7.5)[14]
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)[15]
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation: a. Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Antibody Reduction: a. Add a calculated molar excess of TCEP (typically 2-5 equivalents per antibody) to the antibody solution.[14][16][17] The exact amount should be optimized to achieve the desired level of reduction. b. Incubate at 37°C for 1-2 hours.[14][15]
-
Drug-Linker Preparation: a. Dissolve the maleimide-activated drug-linker in DMSO to prepare a concentrated stock solution (e.g., 10 mM).[15]
-
Conjugation Reaction: a. Cool the reduced antibody solution on ice. b. Add the drug-linker stock solution to the reduced antibody. A molar excess of 5-10 fold of the drug-linker over the antibody is a typical starting point.[15] The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v). c. Incubate the reaction at 4°C or room temperature for 1-4 hours, with gentle mixing and protected from light.[18]
-
Quenching the Reaction: a. Add an excess of a quenching reagent like N-acetylcysteine to cap any unreacted thiol groups on the antibody.
Protocol 3: ADC Purification and Characterization
Purification is essential to remove unreacted drug-linker, aggregates, and other impurities.[19][20] Characterization is then performed to determine key quality attributes of the ADC.
Materials:
-
Crude ADC solution from Protocol 2
-
Hydrophobic Interaction Chromatography (HIC) system and column[21]
-
Size Exclusion Chromatography (SEC) system and column[20]
-
Mass Spectrometer (e.g., ESI-Q-TOF)
-
Appropriate buffers for chromatography
Procedure:
-
Purification: a. Buffer Exchange: First, remove excess, unreacted drug-linker and quenching reagent by buffer exchanging the crude ADC into a formulation buffer (e.g., PBS) using a desalting column or tangential flow filtration (TFF).[20] b. Hydrophobic Interaction Chromatography (HIC): HIC is a primary method for purifying ADCs and separating species with different DARs.[21][22] Develop a gradient or step elution method to separate the desired ADC species (e.g., DAR4) from unconjugated antibody (DAR0) and species with higher or lower DARs.
-
Characterization: a. Drug-to-Antibody Ratio (DAR) Determination: i. HIC: The elution profile from HIC can be used to estimate the average DAR and the distribution of different DAR species.[21] Peaks corresponding to DAR0, DAR2, DAR4, etc., can be integrated. ii. Mass Spectrometry (MS): For a more accurate determination, the purified ADC can be analyzed by mass spectrometry under denaturing conditions to determine the mass of the light and heavy chains, from which the DAR can be calculated.[14] b. Purity and Aggregation Analysis: i. Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).[20] c. In Vitro Potency: i. Perform a cell-based cytotoxicity assay using a target antigen-positive cancer cell line to determine the IC50 value of the ADC, comparing it to the unconjugated antibody and free MMAE.
Data Presentation
Quantitative data from the ADC synthesis and characterization should be summarized for clear comparison.
Table 1: ADC Synthesis and Purification Summary
| Parameter | Batch 1 | Batch 2 | Acceptance Criteria |
| Antibody Concentration (mg/mL) | 10.1 | 9.9 | 9.5 - 10.5 |
| Drug-Linker:Ab Molar Ratio | 8:1 | 8:1 | 7:1 - 9:1 |
| Conjugation Yield (%) | 92 | 95 | > 90% |
| Post-Purification Recovery (%) | 75 | 78 | > 70% |
| Final ADC Concentration (mg/mL) | 1.5 | 1.6 | > 1.0 |
Table 2: ADC Characterization Results
| Parameter | Batch 1 | Batch 2 | Acceptance Criteria |
| Average DAR (by HIC) | 4.1 | 4.0 | 3.8 - 4.2 |
| Average DAR (by MS) | 4.05 | 4.02 | 3.9 - 4.1 |
| Monomer Purity (by SEC, %) | 98.5 | 99.1 | > 98% |
| Aggregate Content (by SEC, %) | 1.2 | 0.8 | < 2% |
| Residual Free Drug-Linker (ppm) | < 50 | < 50 | < 100 ppm |
| In Vitro Potency (IC50, nM) | 0.5 | 0.6 | Report Value |
Signaling Pathway
MMAE exerts its cytotoxic effect by disrupting microtubule dynamics, which is a critical process in cell division.
Caption: Mechanism of action of an MMAE-based antibody-drug conjugate.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 11. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellmosaic.com [cellmosaic.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Reduction–rebridging strategy for the preparation of ADPN-based antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. benchchem.com [benchchem.com]
- 19. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
Application Notes and Protocols for Payload Attachment to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic payloads to specific cells or tissues is a cornerstone of modern drug development. Antibodies, with their high specificity for target antigens, are ideal vehicles for delivering potent molecules such as small molecule drugs, toxins, or imaging agents. The covalent attachment of these payloads to an antibody, a process known as bioconjugation, is a critical step in the creation of effective and safe antibody-drug conjugates (ADCs) and other antibody-based therapeutics.
This document provides detailed application notes and experimental protocols for the three most common strategies for attaching payloads to antibodies: amine coupling, thiol-based conjugation, and click chemistry. It is designed to guide researchers, scientists, and drug development professionals through the selection of an appropriate conjugation strategy and the execution of the experimental procedures.
Comparison of Payload Attachment Strategies
The choice of conjugation chemistry significantly impacts the key characteristics of the resulting antibody conjugate, including its homogeneity, stability, and ultimately, its therapeutic efficacy and safety profile. A summary of the quantitative data for the different conjugation methods is presented in the tables below.
Table 1: Comparison of Key Performance Parameters for Different Antibody Conjugation Chemistries
| Feature | Amine Coupling (Lysine) | Thiol-based Conjugation (Cysteine) | Click Chemistry (Site-Specific) |
| Target Residue | ε-amino group of Lysine (B10760008) | Thiol group of Cysteine | Engineered site with bioorthogonal handle |
| Homogeneity (DAR) | Heterogeneous (DAR 0-8)[1][][3] | More homogeneous (DAR 0-8, often 2 or 4)[4] | Highly homogeneous (typically DAR 2 or 4) |
| Average DAR | ~3-4[1] | 2-4 | Precisely controlled, e.g., 1.9[5] |
| Control over DAR | Low | Moderate to High | High |
| Conjugation Efficiency | High reactivity, but non-specific[3] | High with reducing agents | High and specific |
| Potential Impact on Antibody Function | Higher risk due to random nature[6] | Lower risk with site-specific engineering | Minimal risk due to site-specificity |
| Stability of Linkage | Stable amide bond | Variable (Maleimide linkage can be unstable)[7][8][9][10][11] | Highly stable triazole or other linkages |
| Complexity of Procedure | Relatively simple[6] | More complex (requires reduction/engineering)[6] | Requires antibody engineering and specialized reagents |
| Cost | Lower[6] | Higher | Highest |
Table 2: Comparison of Purification Methods for Antibody-Payload Conjugates
| Purification Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Size-Exclusion Chromatography (SEC) | Separation based on size | Good for removing small molecule impurities and aggregates.[12] | Limited resolution for separating different DAR species. | >85% |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Can separate different DAR species.[12][13] | May require optimization of salt concentrations and pH.[12] | >60%[12] |
| Ion-Exchange Chromatography (IEX) | Separation based on charge | Can remove process-related impurities. | May not be effective for separating DAR species. | High |
| Affinity Chromatography (e.g., Protein A) | Specific binding to the antibody Fc region | High purity of antibody-containing species. | Does not separate based on DAR. | High |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key methods of payload attachment to antibodies.
Protocol 1: Amine Coupling via NHS Ester Chemistry
This protocol describes the conjugation of a payload containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of an antibody.
Workflow Diagram:
Materials:
-
Antibody (2-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.4)
-
Payload with NHS ester functional group
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC column)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Payload-NHS Ester Preparation:
-
Immediately before use, dissolve the payload-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved payload-NHS ester to the antibody solution while gently vortexing. A typical starting molar excess is 10-20 fold over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-payload conjugate from unreacted payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect fractions corresponding to the monomeric antibody conjugate peak.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the payload has a distinct absorbance) or by mass spectrometry.
-
Assess the purity and aggregation of the conjugate by SEC-HPLC.
-
Protocol 2: Thiol-Based Conjugation via Maleimide (B117702) Chemistry
This protocol describes the conjugation of a payload containing a maleimide group to the cysteine residues of an antibody after reduction of interchain disulfide bonds.
Workflow Diagram:
References
- 1. academic.oup.com [academic.oup.com]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 4. invivogen.com [invivogen.com]
- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 6. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellmosaic.com [cellmosaic.com]
Application Note: A Multi-Step Chromatography Workflow for the Purification of ADCs with PEGylated Linkers
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component, and the incorporation of polyethylene (B3416737) glycol (PEG) chains (PEGylation) has become a common strategy to enhance solubility, stability, and pharmacokinetic properties.
However, the conjugation process results in a heterogeneous mixture containing the desired ADC, unconjugated mAb, and ADCs with varying drug-to-antibody ratios (DAR). Furthermore, the inherent hydrophobicity of the drug payload can lead to aggregation. The presence of a PEGylated linker, while beneficial for the ADC's in vivo properties, introduces additional complexity to the purification process due to its own heterogeneity and potential to mask the physicochemical properties of the ADC.
This application note provides a detailed protocol for a multi-step purification workflow designed to effectively separate ADC species, remove aggregates, and isolate a product with a controlled DAR distribution. The workflow leverages orthogonal chromatographic techniques to address the specific challenges posed by ADCs with PEGylated linkers.
Purification Challenges and Strategies
The primary goal of ADC purification is to reduce heterogeneity, specifically by:
-
Removing unconjugated antibody.
-
Separating ADCs with different DAR values to achieve a desired DAR profile.
-
Eliminating process-related impurities and product aggregates.
A typical downstream process for PEGylated ADCs involves several orthogonal chromatography steps. Hydrophobic Interaction Chromatography (HIC) is a key technique for separating species based on their DAR values, as the addition of each hydrophobic drug-linker increases the molecule's overall hydrophobicity. Ion-exchange chromatography (IEX) is often used to remove charged variants, while Size Exclusion Chromatography (SEC) serves as a final polishing step to remove aggregates.
Experimental Workflow and Protocols
The following sections detail a standard, multi-step chromatographic workflow for the purification of a PEGylated ADC following the conjugation reaction.
Overall Purification Workflow
The purification process is designed as a sequence of capture, intermediate purification, and polishing steps to efficiently remove impurities and isolate the target ADC.
Caption: A typical multi-step chromatography workflow for ADC purification.
Protocol 1: Protein A Affinity Chromatography (Capture)
This initial step captures the total antibody-containing species (unconjugated mAb and ADC) and removes process-related impurities from the conjugation reaction mixture.
-
Objective: Capture ADC and remove unconjugated drug, linker, and other process impurities.
-
Resin: MabSelect SuRe or similar Protein A resin.
-
Buffer A (Equilibration/Wash): 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2.
-
Buffer B (Elution): 100 mM Glycine, pH 3.0.
-
Buffer C (Neutralization): 1 M Tris-HCl, pH 8.0.
Methodology:
-
Equilibrate the Protein A column with 5-10 column volumes (CVs) of Buffer A.
-
Load the filtered conjugation reaction mixture onto the column.
-
Wash the column with 5-10 CVs of Buffer A to remove unbound impurities.
-
Elute the bound ADC and unconjugated mAb using Buffer B.
-
Collect the elution peak into a vessel containing Buffer C (approx. 10% v/v of the final elution volume) to immediately neutralize the low pH.
-
The eluate pool now contains a mixture of ADC species and unconjugated mAb.
Protocol 2: Hydrophobic Interaction Chromatography (DAR Separation)
HIC is the core step for separating ADC species based on their DAR. The PEGylated linker may reduce the overall hydrophobicity compared to non-PEGylated linkers, requiring careful optimization of the salt concentration and gradient.
-
Objective: Separate ADC species with different DARs.
-
Resin: Phenyl Sepharose, Butyl Sepharose, or similar HIC resin.
-
Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.
Methodology:
-
Perform a buffer exchange on the Protein A eluate into Buffer A or dilute it with a concentrated stock of Buffer A to achieve the target salt concentration for binding.
-
Equilibrate the HIC column with 5-10 CVs of Buffer A.
-
Load the sample onto the column.
-
Wash with 3-5 CVs of Buffer A.
-
Elute the ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs. Species will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Collect fractions across the elution gradient and analyze for DAR and purity (e.g., via analytical HIC-HPLC or RP-HPLC).
-
Pool fractions containing the desired DAR profile (e.g., DAR2 and DAR4).
Protocol 3: Size Exclusion Chromatography (Polishing)
The final step removes any aggregates formed during previous steps and transfers the ADC into the final formulation buffer.
-
Objective: Remove aggregates and perform buffer exchange.
-
Resin: Sephacryl S-200 HR, Superdex 200, or equivalent SEC resin.
-
Buffer: Final formulation buffer (e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0).
Methodology:
-
Concentrate the pooled fractions from the HIC step if necessary.
-
Equilibrate the SEC column with at least 2 CVs of the final formulation buffer.
-
Load the concentrated HIC pool onto the column (typically ≤ 5% of the total column volume).
-
Run the column isocratically with the formulation buffer.
-
Collect the main monomeric peak, ensuring separation from the earlier-eluting aggregate peak.
Data Presentation
The following table summarizes representative data from a successful purification campaign for a PEGylated ADC.
| Purification Step | Total Protein (mg) | Purity by SEC (%) | Average DAR | Step Recovery (%) |
| Protein A Eluate | 500 | 98.5 | 3.8 | 95 |
| HIC Pooled Fractions | 350 | 99.2 | 4.0 | 70 |
| SEC Final Product | 315 | >99.8 | 4.0 | 90 |
| Overall Process | 315 | >99.8 | 4.0 | 63 |
ADC Mechanism of Action
To understand the importance of achieving a purified ADC with a specific DAR, it is crucial to consider its mechanism of action. The following diagram illustrates a common pathway for an ADC targeting a cell surface receptor.
Caption: Generalized mechanism of action for an ADC leading to apoptosis.
Conclusion
The purification of ADCs with PEGylated linkers presents unique challenges due to the heterogeneity of the conjugation reaction and the physicochemical properties of the components. The multi-step chromatography workflow described here, centered around HIC for DAR separation, provides a robust framework for isolating a highly pure and characterizable ADC product. Careful optimization of each step is critical to maximize recovery while achieving the desired product quality attributes, ensuring the safety and efficacy of the final therapeutic.
Achieving High Drug-to-Antibody Ratios in Antibody-Drug Conjugates Using p-Nitrophenyl Esters
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical quality attribute of an ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. While a higher DAR can enhance cytotoxic potency, it also presents challenges such as increased hydrophobicity, potential for aggregation, and faster clearance from circulation. This document provides detailed application notes and protocols for achieving a high DAR using p-nitrophenyl (PNP) ester-activated drug-linker complexes for conjugation to lysine (B10760008) residues on a monoclonal antibody.
PNP esters are a type of activated ester used for acylation of primary and secondary amines, forming stable amide bonds.[1] Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, PNP esters exhibit greater stability towards hydrolysis, offering a wider window for reaction optimization and potentially leading to more consistent and higher drug loading.[1] This increased stability can be particularly advantageous when targeting a high DAR, which may require longer reaction times or more stringent conditions.
These notes will cover the principles of high DAR conjugation, detailed experimental protocols, methods for characterization, and troubleshooting guidance.
Data Presentation: Quantitative Analysis of High DAR Conjugation
Achieving a high DAR requires careful optimization of reaction parameters. The following tables summarize expected outcomes and provide a framework for experimental design.
Table 1: Impact of Reaction Parameters on Drug-to-Antibody Ratio (DAR)
| Parameter | Low Value | Moderate Value | High Value | Expected Impact on DAR |
| Molar Ratio (PNP-Drug : mAb) | 5:1 | 10:1 | 20:1 or higher | Increasing molar ratio generally increases DAR. |
| pH | 7.0 - 7.5 | 8.0 - 8.5 | 8.5 - 9.0 | Higher pH increases the nucleophilicity of lysine's ε-amino group, favoring conjugation. |
| Reaction Time (hours) | 1 - 2 | 4 - 8 | 12 - 24 | Longer reaction times can lead to higher DAR, leveraging the hydrolytic stability of PNP esters. |
| Temperature (°C) | 4 | Room Temperature (20-25) | 37 | Higher temperatures can increase reaction rates but may also risk antibody denaturation. |
| Co-solvent (% v/v) | 0 - 5% | 5 - 10% | 10 - 20% | A polar aprotic co-solvent (e.g., DMSO, DMF) can aid in the solubility of hydrophobic drug-linkers. |
Table 2: Characterization of High DAR ADCs
| Analytical Method | Parameter Measured | Typical Results for High DAR ADCs |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution and average DAR | A shift to later retention times corresponding to increased hydrophobicity. Multiple peaks representing different DAR species (e.g., DAR 6, 8, 10). |
| Mass Spectrometry (MS) | Average DAR and DAR distribution | Deconvoluted mass spectrum showing a distribution of species with mass increases corresponding to the covalent attachment of multiple drug-linker molecules.[2] |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation | A main peak for the monomeric ADC. High DAR may increase the propensity for a higher molecular weight shoulder or distinct aggregate peaks.[3] |
| UV/Vis Spectroscopy | Average DAR | Calculation of DAR based on the absorbance of the antibody (at 280 nm) and the drug at its specific maximum absorbance wavelength.[3] |
Experimental Protocols
Protocol 1: Synthesis of a High DAR Antibody-Drug Conjugate using a PNP Ester-Activated Drug-Linker
This protocol describes a general method for conjugating a PNP ester-activated drug-linker to the lysine residues of a monoclonal antibody to achieve a high DAR. Optimization of the molar ratio of the drug-linker, pH, and reaction time is critical and should be performed for each specific antibody and drug-linker combination.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, PBS), pH 7.2-7.4
-
PNP ester-activated drug-linker
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM sodium phosphate or 100 mM sodium borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., SEC, HIC)
-
Diafiltration/ultrafiltration system with appropriate molecular weight cut-off (MWCO) cassettes (e.g., 30 kDa)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.2-7.4, using a desalting column or diafiltration.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Prepare a stock solution of the PNP ester-activated drug-linker in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 by adding the Conjugation Buffer.
-
Slowly add the desired molar excess (e.g., 20-fold) of the PNP ester-activated drug-linker stock solution to the antibody solution while gently stirring. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle agitation. For sensitive antibodies, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and reaction byproducts by size exclusion chromatography (SEC) or by diafiltration against a suitable storage buffer (e.g., PBS, pH 7.4).
-
The purified ADC can be further polished using HIC to separate species with different DARs if a more homogeneous product is desired.
-
-
Characterization:
-
Determine the protein concentration of the final ADC solution using a UV/Vis spectrophotometer at 280 nm.
-
Characterize the average DAR and DAR distribution using HIC and/or mass spectrometry as described in Protocol 2.
-
Assess the level of aggregation using SEC.
-
Protocol 2: Characterization of High DAR ADCs
A. DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system with a UV detector and a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. More hydrophobic species (higher DAR) will have longer retention times.
-
Analysis: Calculate the average DAR by determining the weighted average of the peak areas of the different DAR species.
B. DAR Determination by Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system.
-
Sample Preparation: The ADC sample may need to be deglycosylated to simplify the mass spectrum.
-
Analysis: Acquire the mass spectrum of the intact ADC under native or denaturing conditions. Deconvolute the raw data to obtain the mass of each ADC species. The DAR for each species is calculated based on the mass difference between the conjugated and unconjugated antibody. The average DAR is the weighted average of the different DAR species.[2]
Visualizations
Caption: Workflow for High DAR ADC Synthesis and Characterization.
Caption: HER2 Signaling and ADC Mechanism of Action.
Caption: PNP vs. NHS Esters for High DAR Conjugation.
References
Application Notes and Protocols for Intracellular Drug Release Using Legumain-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of legumain-cleavable linkers in designing targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). This technology leverages the unique tumor microenvironment to achieve specific intracellular release of potent cytotoxic agents.
Introduction
Legumain, an asparaginyl endopeptidase, is a lysosomal cysteine protease that is frequently overexpressed in a variety of solid tumors.[1][2][3] Its activity is optimal at the acidic pH found within lysosomes, making it an attractive target for tumor-specific drug release. Legumain-cleavable linkers are short peptide sequences incorporated into a drug conjugate that are specifically recognized and cleaved by legumain. This cleavage releases the active drug payload from its carrier (e.g., an antibody) once the conjugate has been internalized by a cancer cell, leading to targeted cell death while minimizing systemic toxicity.[3][4]
Recent studies have highlighted asparagine (Asn)-containing peptide sequences, such as Ala-Ala-Asn and Asn-Asn, as effective and stable legumain-cleavable linkers.[1][5][6] These linkers have shown improved plasma stability and resistance to premature cleavage by other enzymes compared to traditional cathepsin-B-cleavable linkers like valine-citrulline (Val-Cit).[2][5] This enhanced stability can lead to a better safety profile and a wider therapeutic window for ADCs.[4]
Mechanism of Action
The targeted drug release using a legumain-cleavable linker follows a multi-step process:
-
Targeting and Binding: An ADC, consisting of a monoclonal antibody targeting a tumor-specific antigen, a legumain-cleavable linker, and a cytotoxic payload, is administered. The antibody selectively binds to the antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell through endocytosis.
-
Trafficking to Lysosome: The endosome containing the ADC matures and fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, active legumain recognizes and cleaves the specific peptide sequence of the linker.
-
Payload Release and Action: The cleavage of the linker liberates the cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis or cell cycle arrest of the cancer cell.
Data Presentation
The following tables summarize quantitative data from studies evaluating legumain-cleavable linkers in ADCs, comparing them to the traditional Val-Cit linker.
Table 1: In Vitro Cytotoxicity of Anti-Her2 ADCs with Different Linkers
| Linker Sequence | Payload | Target Cell Line | IC50 (µg/mL) | Reference |
| AsnAsn-PABC | MMAE | SKBR3 (Her2+) | ~0.03 | [7] |
| ValCit-PABC | MMAE | SKBR3 (Her2+) | ~0.03 | [7] |
| AsnAsn | MMAE | SKBR3 (Her2+) | 0.021 - 0.042 | [8] |
| AsnAla | MMAE | SKBR3 (Her2+) | 0.021 - 0.042 | [8] |
| GlnAsn | MMAE | SKBR3 (Her2+) | 0.021 - 0.042 | [8] |
| ValCit | MMAE | SKBR3 (Her2+) | 0.021 - 0.042 | [8] |
MMAE: Monomethyl auristatin E; PABC: p-aminobenzyl carbamate
Table 2: In Vitro Cytotoxicity of Anti-CD20 ADCs with Different Linkers
| Linker Sequence | Payload | Target Cell Line | IC50 (µg/mL) | Reference |
| AsnAsn | MMAE | Ramos (CD20+) | 0.15 - 0.2 | [8] |
| AsnAla | MMAE | Ramos (CD20+) | 0.15 - 0.2 | [8] |
| GlnAsn | MMAE | Ramos (CD20+) | 0.15 - 0.2 | [8] |
| ValCit | MMAE | Ramos (CD20+) | 0.15 - 0.2 | [8] |
Table 3: Physicochemical Properties of TROP2-Targeting ADCs
| Linker-Payload | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |
| mcGlyAsnAsn(GABA)_Exatecan | ~8 | Low | [4] |
| mcValCitPABC_Exatecan | ~8 | High | [4] |
TROP2: Trophoblast cell-surface antigen 2; Exatecan: A topoisomerase I inhibitor
Table 4: Plasma Stability of Legumain-Cleavable ADCs
| Linker Sequence | Serum Type | Incubation Time | % Payload Retained | Reference |
| AsnAsn-PABC-MMAE | Mouse | 7 days | >85% | [5][8] |
| AsnAsn-PABC-MMAE | Human | 7 days | >85% | [5][8] |
| AsnAla-PABC-MMAE | Mouse | 7 days | ~85% | [8] |
| GlnAsn-PABC-MMAE | Mouse | 7 days | ~85% | [8] |
| ValCit-PABC-MMAE | Mouse | 7 days | ~85% | [8] |
| AsnAsn-PABC-MMAE | Human | 7 days | ~95% | [8] |
| AsnAla-PABC-MMAE | Human | 7 days | ~95% | [8] |
| GlnAsn-PABC-MMAE | Human | 7 days | ~95% | [8] |
| ValCit-PABC-MMAE | Human | 7 days | ~95% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of legumain-cleavable linkers.
Protocol 1: Synthesis of a Legumain-Cleavable Linker-Payload Conjugate (e.g., AsnAsn-PABC-MMAE)
This protocol outlines the general steps for synthesizing a dipeptide linker attached to a self-immolative spacer and a cytotoxic payload.
Materials:
-
Fmoc-Asn(Trt)-Asn(Trt)-OH
-
p-aminobenzyl alcohol (PABC-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
p-nitrophenyl chloroformate
-
MMAE (Monomethyl auristatin E)
-
TFA (Trifluoroacetic acid)
-
Anhydrous solvents (DMF, DCM)
-
Reagents for purification (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Dipeptide-PABC Coupling:
-
Dissolve Fmoc-Asn(Trt)-Asn(Trt)-OH, PABC-OH, and HATU in anhydrous DMF.
-
Add DIPEA and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Activation of the PABC alcohol:
-
Dissolve the purified dipeptide-PABC-OH in anhydrous DCM.
-
Add p-nitrophenyl chloroformate and DIPEA.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction for the formation of the activated carbonate.
-
-
Payload Conjugation:
-
To the activated dipeptide-PABC, add a solution of MMAE in DMF.
-
Add DIPEA and stir at room temperature for 24-48 hours.
-
Purify the resulting protected linker-payload conjugate by chromatography.
-
-
Deprotection:
-
Treat the purified conjugate with a solution of TFA in DCM to remove the Fmoc and Trt protecting groups.
-
Evaporate the solvent and purify the final linker-payload by HPLC.
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the linker-payload to a monoclonal antibody via cysteine-maleimide chemistry.
Materials:
-
Monoclonal antibody (e.g., anti-Her2) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine)
-
Linker-payload with a maleimide (B117702) group
-
Buffers for purification (e.g., PBS)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds and expose free cysteine residues.
-
-
Conjugation:
-
Add the maleimide-functionalized linker-payload to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the percentage of aggregation by SEC.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the potency of the ADC against cancer cell lines.
Materials:
-
Cancer cell line (e.g., SKBR3 for anti-Her2 ADC)
-
Cell culture medium and supplements
-
ADC and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS assay)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions.
-
Incubate the cells for 72-120 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 4: Plasma Stability Assay
This protocol is used to evaluate the stability of the ADC in plasma.
Materials:
-
ADC
-
Mouse or human plasma
-
Incubator at 37°C
-
Method for ADC quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
Quantification:
-
Quantify the amount of intact ADC or released payload in the plasma samples using a validated analytical method. For example, an ELISA can be used to capture the antibody and detect the payload.[7]
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining over time to determine the stability of the conjugate in plasma.
-
Conclusion
Legumain-cleavable linkers represent a promising strategy in the development of next-generation ADCs and other targeted drug delivery systems.[9] Their high specificity for the tumor microenvironment and enhanced plasma stability offer the potential for more effective and safer cancer therapies.[4] The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel drug conjugates utilizing this innovative linker technology.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. orb.binghamton.edu [orb.binghamton.edu]
- 5. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expanding the utility of legumain cleavable ADC linkers through direct payload coupling [morressier.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) covalently linked to a potent small-molecule drug via a chemical linker. The linker is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of a model ADC constructed with a cleavable peptide linker, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP.
The this compound linker incorporates a peptide sequence (Ala-Ala-Asn) that can be selectively cleaved by proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage facilitates the release of the cytotoxic payload at the target site. The polyethylene (B3416737) glycol (PEG) component enhances solubility and optimizes the pharmacokinetic profile.
Mass spectrometry is an indispensable tool for the comprehensive characterization of ADCs.[1][2] It provides critical information on the drug-to-antibody ratio (DAR), distribution of drug-loaded species, identification of conjugation sites, and assessment of ADC stability.[1][2] This application note details protocols for intact mass analysis, subunit analysis, and peptide mapping of an ADC featuring the this compound linker.
Experimental Workflows
The following diagrams illustrate the key experimental workflows for the mass spectrometry analysis of the model ADC.
Protocols
Intact Mass Analysis for DAR Determination
This protocol aims to determine the average DAR and the distribution of different drug-loaded species.
1.1. Sample Preparation (Deglycosylation)
-
To a solution of the ADC (1 mg/mL in PBS), add PNGase F to a final concentration of 500 units/µg of ADC.
-
Incubate the mixture at 37°C for 2 hours to remove N-linked glycans, which simplifies the mass spectra.
1.2. LC-MS Parameters
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Reversed-phase column suitable for proteins (e.g., C4, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 20-80% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Mass Range: 1000-4000 m/z.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 80 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
1.3. Data Analysis
-
Deconvolute the raw mass spectra using appropriate software (e.g., MaxEnt1) to obtain the zero-charge mass spectrum.
-
Identify the mass peaks corresponding to the antibody with different numbers of drug-linker molecules attached (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ(Peak Intensity of DARn * n) / Σ(Peak Intensity of DARn)
-
Subunit Analysis (Middle-Down Approach)
This method provides higher resolution and sensitivity compared to intact mass analysis.
2.1. Sample Preparation (Reduction)
-
To the deglycosylated ADC sample, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, yielding light chains (LC) and heavy chains (HC).
2.2. LC-MS Parameters
-
Follow the same LC-MS parameters as for intact mass analysis. The different subunits (LC and HC) will be separated by the reversed-phase column.
2.3. Data Analysis
-
Deconvolute the mass spectra for the LC and HC peaks separately.
-
Determine the number of drug-linkers conjugated to each subunit.
-
Calculate the overall average DAR by summing the contributions from the light and heavy chains.
Peptide Mapping for Conjugation Site Identification
This bottom-up approach identifies the specific amino acid residues where the drug-linker is attached.[3][4][5][6]
3.1. Sample Preparation (Reduction, Alkylation, and Digestion)
-
Reduction: To 100 µg of the ADC in 100 µL of 8 M urea (B33335), add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w).
-
Incubate at 37°C overnight.
-
Quench the digestion by adding 1% formic acid.
-
3.2. LC-MS/MS Parameters
-
LC System: UHPLC system.
-
Column: C18 column suitable for peptides (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-40% B over 60 minutes.
-
Flow Rate: 0.2 mL/min.
-
MS System: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Mode: Data-dependent acquisition (DDA), selecting the top 5-10 most intense precursor ions for fragmentation.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
3.3. Data Analysis
-
Search the MS/MS data against the antibody sequence using a protein database search engine (e.g., Mascot, Sequest).
-
Include the mass of the drug-linker-payload as a variable modification on potential conjugation sites (e.g., cysteine or lysine (B10760008) residues).
-
Manually validate the identified conjugated peptides by examining the MS/MS spectra for characteristic fragment ions of both the peptide backbone and the drug-linker.
Quantitative Data Presentation
The following tables present representative data obtained from the mass spectrometry analysis of a hypothetical ADC (mAb-Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP-Payload), assuming a payload with a monoisotopic mass of 717.5 Da (similar to MMAE) and conjugation to cysteine residues. The molecular weight of the this compound linker is 1212.3 g/mol .
Table 1: Drug-to-Antibody Ratio (DAR) Distribution from Intact Mass Analysis
| Drug-Loaded Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050.2 | 5.1 |
| DAR2 | 149,994.8 | 25.3 |
| DAR4 | 151,939.4 | 55.8 |
| DAR6 | 153,884.0 | 10.2 |
| DAR8 | 155,828.6 | 3.6 |
| Average DAR | 3.9 |
Table 2: Subunit Mass Analysis after Reduction
| Subunit | Observed Mass (Da) | Drug Load | Relative Abundance (%) |
| Light Chain (LC) | 23,450.1 | 0 | 30.5 |
| LC-Drug | 25,394.7 | 1 | 69.5 |
| Heavy Chain (HC) | 50,575.0 | 0 | 8.2 |
| HC-Drug | 52,519.6 | 1 | 45.1 |
| HC-Drug₂ | 54,464.2 | 2 | 40.5 |
| HC-Drug₃ | 56,408.8 | 3 | 6.2 |
Table 3: Identification of Drug-Conjugated Peptides by Peptide Mapping
| Peptide Sequence | Precursor m/z | Charge | Observed Mass (Da) | Modification | Conjugation Site |
| VSELP...TCPK | 987.45 | 3+ | 2960.35 | Drug-Linker | Cys220 (HC) |
| DKYLP...CPCP | 1123.58 | 4+ | 4490.32 | Drug-Linker | Cys226 (HC) |
| VDKKV...C*K | 854.39 | 2+ | 1706.78 | Drug-Linker | Cys214 (LC) |
* Indicates the conjugated cysteine residue.
Conclusion
The mass spectrometry-based workflows described in this application note provide a robust framework for the detailed characterization of ADCs containing the cleavable this compound linker. These methods are essential for ensuring the quality, consistency, and efficacy of ADCs throughout the drug development process. The provided protocols for intact mass analysis, subunit analysis, and peptide mapping enable the accurate determination of critical quality attributes such as DAR and the precise localization of conjugation sites.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Cell-Based Assays for Antibody-Drug Conjugate (ADC) Efficacy
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][][3] The efficacy of an ADC is dependent on a series of events, including binding to a specific antigen on the cancer cell surface, internalization, and the subsequent release of the cytotoxic payload.[1][4][5] Therefore, a robust suite of in vitro cell-based assays is essential for the preclinical evaluation of ADC candidates to determine their potency, specificity, and mechanism of action.[6][7][8]
This document provides detailed application notes and experimental protocols for key in vitro assays used to evaluate ADC efficacy, including cytotoxicity, internalization, bystander killing, and antibody-dependent cell-mediated cytotoxicity (ADCC).
Application Note 1: Target-Dependent Cytotoxicity Assay
Principle
Cytotoxicity assays are fundamental for quantifying the potency of an ADC. These assays measure the ability of an ADC to kill its target cancer cells, typically by assessing cell viability after a period of incubation.[9][10] The most common readout is the half-maximal inhibitory concentration (IC50), which represents the concentration of ADC required to inhibit the biological process by 50%.[11] Tetrazolium-based colorimetric assays (e.g., MTT, MTS, XTT) are widely used, where mitochondrial dehydrogenases in viable cells convert a tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.[9][12]
Experimental Workflow: Cytotoxicity Assay
Protocol: MTT-Based Cytotoxicity Assay
This protocol describes how to measure the cytotoxic effect of an ADC on both antigen-positive (Ag+) and antigen-negative (Ag-) cells to determine potency and specificity.[9][13]
Materials:
-
Target (Ag+) and non-target (Ag-) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antibody-Drug Conjugate (ADC) stock solution
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count Ag+ and Ag- cells.
-
Seed the cells in 96-well plates at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of complete medium.[9]
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate at 37°C with 5% CO2 overnight to allow cells to attach.[13]
-
-
ADC Treatment:
-
Prepare a series of ADC dilutions (e.g., 10-point, 3-fold serial dilution) in complete medium at 2x the final desired concentration.
-
Add 50 µL of the prepared ADC dilutions to the respective wells.
-
Add 50 µL of fresh medium to the "cells only" and "blank" wells.[9]
-
Incubate the plate at 37°C for 72-120 hours, depending on the cell doubling time and payload mechanism.[9]
-
-
MTT Assay and Readout:
-
Incubate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Incubate the plate in the dark at 37°C overnight.[13]
-
Read the absorbance at 570 nm using a microplate reader.[9]
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100
-
-
Plot the % Viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.[7]
Data Presentation
| ADC Candidate | Target Cell Line (Ag+) | IC50 (pM) | Non-Target Cell Line (Ag-) | IC50 (pM) | Selectivity Index (IC50 Ag- / IC50 Ag+) |
| ADC-A | SK-BR-3 (HER2+++) | 15.2 | MCF-7 (HER2+) | 1,250 | 82.2 |
| ADC-B | NCI-N87 (HER2+++) | 25.8 | MDA-MB-468 (HER2-) | >10,000 | >387 |
| Control mAb | SK-BR-3 (HER2+++) | >10,000 | MDA-MB-468 (HER2-) | >10,000 | N/A |
Application Note 2: ADC Internalization Assay
Principle
The therapeutic efficacy of most ADCs is critically dependent on their internalization into target cells following antigen binding.[14][15] Once internalized, the ADC is trafficked to endosomes and then lysosomes, where acidic pH and proteases cleave the linker or degrade the antibody, releasing the cytotoxic payload.[1][] Assays to measure the rate and extent of internalization are crucial for selecting suitable antibody candidates for ADC development.[15][16] One common method uses pH-sensitive dyes (e.g., pHrodo) that are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[17][18]
Experimental Workflow: Internalization Assay ```dot digraph "Internalization Assay Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow: ADC Internalization Assay", rankdir="LR", splines="ortho", size="10,5!"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Protocol: Co-Culture Bystander Assay
This protocol uses a fluorescently labeled antigen-negative cell line to specifically measure its viability when co-cultured with an antigen-positive cell line in the presence of an ADC. [13] Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Prepare cell suspensions of Ag+ and GFP-expressing Ag- cells.
-
In a 96-well plate, seed the cells in a final volume of 100 µL with different ratios of Ag+ to Ag- cells (e.g., 100:0, 75:25, 50:50, 25:75, 0:100), keeping the total cell number constant (e.g., 10,000 cells/well). [13][19] * Include control wells with only Ag- cells (monoculture).
-
Incubate overnight at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Data Acquisition:
-
Measure the fluorescence intensity of the GFP-expressing Ag- cells using a plate reader (excitation/emission ~485/520 nm). The fluorescence intensity is directly proportional to the number of viable Ag- cells.
-
Data Analysis:
-
Normalize the fluorescence intensity in each well by subtracting the reading from a "medium only" blank well.
-
Calculate the % viability of Ag- cells by comparing the fluorescence of the ADC-treated wells to the untreated control wells for each co-culture ratio.
-
A significant decrease in the viability of Ag- cells in the co-culture conditions compared to the Ag- monoculture indicates a bystander effect. [9] Data Presentation
| % of Ag+ Cells in Co-Culture | ADC-X Viability of Ag- (GFP) Cells (%) | ADC-Y (Non-Bystander) Viability of Ag- (GFP) Cells (%) |
| 0% (Monoculture) | 95.2% | 98.1% |
| 25% | 68.5% | 96.5% |
| 50% | 41.3% | 97.2% |
| 75% | 15.8% | 95.9% |
Application Note 4: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Principle
In addition to payload delivery, the antibody component of an ADC can retain its native effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). [][4]ADCC is an immune mechanism where the Fc region of an antibody bound to a target cell engages Fc receptors (e.g., FcγRIIIa) on immune effector cells, such as Natural Killer (NK) cells, leading to the lysis of the target cell. [4][20][21]Evaluating ADCC is important as it can contribute to the overall therapeutic efficacy of an ADC. [4]Reporter gene assays are a common, reliable method for measuring ADCC activity. [22] Experimental Workflow: ADCC Assay
References
- 1. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 16. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 17. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ADCC Activity Test - Creative Proteomics [creative-proteomics.com]
- 21. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]
- 22. ADCC Reporter Bioassay Core Kit Protocol [promega.sg]
Developing Antibody-Drug Conjugates with Cleavable Linkers for Solid Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful and targeted therapeutic modality for the treatment of solid tumors. By combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload, ADCs offer the potential for enhanced efficacy and a wider therapeutic window compared to traditional chemotherapy. A critical component of ADC design is the linker that connects the antibody to the payload. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload specifically within the tumor microenvironment or inside cancer cells, thereby minimizing off-target toxicity.[1][2][3]
This document provides detailed application notes and protocols for the development and evaluation of ADCs featuring cleavable linkers for the treatment of solid tumors. It covers key aspects of ADC conjugation, in vitro and in vivo efficacy assessment, and data interpretation.
Key Concepts in ADC Development with Cleavable Linkers
The successful development of an ADC with a cleavable linker hinges on the careful selection of each component: the antibody, the linker, and the payload.
-
Antibody Selection: The monoclonal antibody should target a tumor-associated antigen that is highly and homogeneously expressed on the surface of cancer cells with minimal expression on healthy tissues.[4] The antibody should also exhibit efficient internalization upon antigen binding to deliver the payload inside the cell.[5]
-
Cleavable Linker Chemistry: The choice of cleavable linker is dictated by the desired release mechanism. Common strategies include:
-
Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3][6][7]
-
pH-sensitive linkers: Linkers like hydrazones are stable at the physiological pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.[3][7]
-
Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is reduced in the cytoplasm of tumor cells, where glutathione (B108866) concentrations are significantly higher than in the extracellular space.[3]
-
-
Payload Selection: The cytotoxic payload should be highly potent, as only a small amount will be delivered to the tumor cells.[] Common payloads include microtubule inhibitors (e.g., monomethyl auristatin E - MMAE, maytansinoids - DM1) and DNA-damaging agents.[9][10][11] The ability of the released payload to diffuse across cell membranes and kill neighboring antigen-negative tumor cells, known as the "bystander effect," is a crucial consideration for treating heterogeneous solid tumors.[1]
Data Presentation: Efficacy of ADCs with Cleavable Linkers in Solid Tumors
The following tables summarize quantitative data from various studies on the in vitro and in vivo efficacy of ADCs with cleavable linkers in different solid tumor models.
Table 1: In Vitro Cytotoxicity (IC50 Values) of ADCs with Cleavable Linkers in Solid Tumor Cell Lines
| ADC Name/Construct | Target Antigen | Cleavable Linker | Payload | Solid Tumor Cell Line | IC50 (nM) | Reference(s) |
| Trastuzumab-vc-MMAE | HER2 | Valine-Citrulline | MMAE | NCI-N87 (Gastric) | Low nM range | [12] |
| Trastuzumab-vc-MMAE | HER2 | Valine-Citrulline | MMAE | SK-BR-3 (Breast) | Picomolar range | [13] |
| Trastuzumab-vc-MMAE | HER2 | Valine-Citrulline | MMAE | OE19 (Esophageal) | Picomolar range | [13] |
| Trastuzumab-vc-MMAE | HER2 | Valine-Citrulline | MMAE | H522 (Lung) | 18 | [13] |
| Trastuzumab-mavg-MMAU | HER2 | Glycopeptide | MMAU | H522 (Lung) | 2-4 | [13] |
| Anti-Trop2-ADC | Trop2 | Cleavable | Doxorubicin | Pancreatic Cancer Cells | Dose-dependent inhibition | [6] |
| hRS7-ATAC (cleavable) | Trop2 | Cleavable | Amanitin | BxPC-3 (Pancreatic) | 0.04-0.06 | [14] |
| hRS7-ATAC (cleavable) | Trop2 | Cleavable | Amanitin | Capan-1 (Pancreatic) | 0.04-0.06 | [14] |
| hRS7-ATAC (cleavable) | Trop2 | Cleavable | Amanitin | Capan-2 (Pancreatic) | 0.04-0.06 | [14] |
Table 2: In Vivo Tumor Growth Inhibition (TGI) by ADCs with Cleavable Linkers in Solid Tumor Xenograft Models
| ADC Name/Construct | Target Antigen | Cleavable Linker | Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) / Outcome | Reference(s) |
| Araris Topo 1 ADC (DAR 2) | HER2 | Peptide | Topoisomerase 1 Inhibitor | NCI-N87 (Gastric) | Single 104 µg/kg payload dose | Complete tumor regression (7/7 mice) | [12] |
| Trastuzumab-vc-MMAE | HER2 | Valine-Citrulline | MMAE | NCI-N87 (Gastric) | 3 mg/kg, qw x 3 | Significant tumor growth inhibition | |
| MRG002 (anti-HER2) | HER2 | Valine-Citrulline | MMAE | BT-474 (Breast) | 0.3, 1, 3 mg/kg, qw x 3 | Significant tumor growth inhibition at all doses | [10] |
| Anti-Trop2 Fab-DOX | Trop2 | - | Doxorubicin | Pancreatic Cancer Xenograft | - | Inhibited tumor growth | [6] |
| hRS7-ATAC (cleavable) | Trop2 | Cleavable | Amanitin | BxPC-3 (Pancreatic) | Single 1 mg/kg dose | Complete tumor regression | |
| C3 ADC (anti-TROP2) | TROP2 | - | MMAE | BxPC3 (Pancreatic) | Single 2 mg/kg dose | Complete tumor clearance | [15] |
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation with a Valine-Citrulline Linker and MMAE Payload (vc-MMAE)
This protocol describes a common method for conjugating a vc-MMAE linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.[4][9][16]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution
-
Maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl-MMAE (MC-vc-PABC-MMAE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-acetylcysteine or Cysteine solution
-
Purification/desalting columns (e.g., Sephadex G25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody (e.g., 5-10 mg/mL), add a calculated amount of TCEP or DTT solution to achieve a molar excess (e.g., 2-5 fold) for partial reduction of interchain disulfide bonds.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Remove the reducing agent using a desalting column equilibrated with PBS.
-
-
Linker-Payload Conjugation:
-
Dissolve the MC-vc-PABC-MMAE linker-payload in DMSO to prepare a stock solution.
-
Add the linker-payload solution to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add an excess of N-acetylcysteine or cysteine (e.g., 20-fold molar excess relative to the linker-payload) to quench any unreacted maleimide (B117702) groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a standard method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using HIC-HPLC. The chromatogram will show peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8).[12]
-
Assess the purity and aggregation of the ADC using SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC in solid tumor cell lines.[5][13][14][17]
Materials:
-
Solid tumor cell lines (e.g., HER2-positive breast cancer cell line SK-BR-3, Trop2-positive pancreatic cancer cell line BxPC-3)
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Efficacy Study in a Solid Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[7][10][18][19][20]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Solid tumor cell line (e.g., NCI-N87 for a gastric cancer model)
-
Matrigel (optional)
-
ADC, vehicle control, and unconjugated antibody control solutions
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).
-
Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Grouping:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
-
ADC Administration:
-
Administer the ADC, vehicle, or control antibody to the mice via the desired route (e.g., intravenous injection).
-
The dosing schedule will depend on the ADC's pharmacokinetic properties and can range from a single dose to multiple doses per week.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Other endpoints can include tumor regression, survival, and analysis of biomarkers in the tumor tissue at the end of the study.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to determine the significance of the anti-tumor effect of the ADC compared to the control groups.
-
Visualizations
Signaling Pathway for MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][21][22]
Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization.
Experimental Workflow for ADC Development and Evaluation
This diagram illustrates the key steps involved in the development and preclinical evaluation of an ADC with a cleavable linker.
Caption: Workflow for the development and preclinical evaluation of ADCs.
Logical Relationship of Cleavable Linker Types and Release Mechanisms
This diagram shows the different types of cleavable linkers and their corresponding release mechanisms within the tumor microenvironment or cancer cell.
Caption: Relationship between cleavable linker types and their release mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. The tumor-inhibitory effectiveness of a novel anti-Trop2 Fab conjugate in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tumor-inhibitory effectiveness of a novel anti-Trop2 Fab conjugate in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Trastuzumab-monomethyl auristatin E conjugate exhibits potent cytotoxic activity in vitro against HER2-positive human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. TROP2-targeting antibody-drug conjugate shows promising results in pancreatic cancer | BioWorld [bioworld.com]
- 15. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 16. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amanitin-based antibody-drug conjugate tested in pancreatic cancer | BioWorld [bioworld.com]
- 18. Establishment of a Patient-derived Xenograft for Development of Personalized HER2-targeting Therapy in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 22. forum.graphviz.org [forum.graphviz.org]
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Internalization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on its ability to be internalized by target cells upon binding to a specific cell surface antigen.[1] This process, known as receptor-mediated endocytosis, ensures the delivery of the cytotoxic payload into the cell, where it can then exert its therapeutic effect.[2][3] The rate and extent of ADC internalization are therefore crucial parameters to evaluate during the development and screening of ADC candidates.[4][5] These application notes provide detailed protocols for assessing ADC internalization using common and robust methodologies.
The general mechanism of ADC action involves several key steps: the ADC first binds to a target antigen on the tumor cell surface.[6] This binding triggers the internalization of the ADC-antigen complex into the cell.[7] The complex is then trafficked through endosomal compartments to the lysosome.[8][9] Inside the acidic environment of the lysosome, the ADC is degraded, leading to the release of the cytotoxic payload, which can then induce cell death.[3][10]
Key Methodologies for Assessing ADC Internalization
Several methods are commonly employed to monitor and quantify ADC internalization, each with its own advantages. The choice of method often depends on the specific research question, available equipment, and desired throughput.
-
Fluorescence Microscopy: Allows for the direct visualization of ADC uptake and subcellular localization, providing qualitative and semi-quantitative data on the trafficking pathway.[6][11]
-
Flow Cytometry: Enables high-throughput quantification of the amount of internalized ADC on a per-cell basis, making it ideal for screening and comparing different ADC candidates.[1][6]
-
Radiolabeling Assays: Provide highly sensitive and quantitative data on ADC biodistribution and cellular uptake, though they require specialized facilities for handling radioactive materials.[12][13]
-
Cytotoxicity Assays: Indirectly assess internalization by measuring the biological consequence of payload delivery, i.e., cell death.[14][15]
Below are detailed protocols for the most common fluorescence-based methods.
Protocol 1: Live-Cell Imaging of ADC Internalization using pH-Sensitive Dyes
This protocol describes the use of pH-sensitive fluorescent dyes, such as pHrodo™, to monitor the internalization and trafficking of an ADC to acidic compartments like endosomes and lysosomes in real-time.[8][16][17] These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of the endolysosomal pathway.[18]
Signaling Pathway of ADC Internalization and Payload Release
Caption: General Pathway of ADC Internalization and Payload Release.
Experimental Workflow
References
- 1. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 2. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. news-medical.net [news-medical.net]
- 7. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. adcreview.com [adcreview.com]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.championsoncology.com [blog.championsoncology.com]
- 14. affigen.com [affigen.com]
- 15. probiocdmo.com [probiocdmo.com]
- 16. revvity.com [revvity.com]
- 17. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
Application Notes and Protocols for Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP in Novel Payload Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics is rapidly advancing, with antibody-drug conjugates (ADCs) representing a cornerstone of next-generation cancer therapy. The linker component of an ADC is critical, dictating its stability, pharmacokinetic profile, and the efficiency of payload release. This document provides detailed application notes and protocols for the use of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP , a sophisticated, cleavable linker designed for the development of novel ADCs.
This linker incorporates several key features to optimize ADC performance:
-
Enzymatically Cleavable Peptide Sequence: The Ala-Ala-Asn tripeptide sequence is designed for selective cleavage by proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures targeted payload release within cancer cells.[][]
-
PEGylation: A three-unit polyethylene (B3416737) glycol (PEG3) spacer enhances the hydrophilicity of the ADC.[3] This can improve solubility, reduce aggregation, and prolong circulation half-life, leading to better in vivo efficacy and safety profiles.[4]
-
Self-Immolative Spacer: A p-aminobenzyl (PAB) group acts as a self-immolative spacer, which, upon cleavage of the peptide linker, spontaneously releases the unmodified payload.[5][6]
-
Controlled Synthesis: The fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups allow for a stepwise and controlled synthesis of the drug-linker conjugate, while the p-nitrophenyl (PNP) group serves as an activated carbonate for efficient conjugation to amine-containing payloads.
These application notes provide an overview of the linker's mechanism, illustrative quantitative data, and detailed experimental protocols for its application in ADC development.
Data Presentation
The following tables present representative data from studies involving similar PEGylated peptide linkers for ADC development. The actual results for an ADC constructed with this compound will depend on the specific antibody, payload, and experimental conditions.
Table 1: Representative Physicochemical and In Vitro Properties of an ADC with a PEGylated Peptide Linker
| Parameter | Value |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 |
| Aggregation (%) | < 5% |
| In Vitro Plasma Stability (7 days, 37°C) | > 95% remaining conjugated |
| Cell Line | HER2-positive (e.g., SK-BR-3) |
| Payload | Monomethyl Auristatin E (MMAE) |
| IC50 | Double-digit pM range |
Data is illustrative and based on findings for similar ADCs.[7]
Table 2: Representative In Vivo Efficacy of an ADC with a PEGylated Peptide Linker in a Xenograft Model
| Animal Model | Tumor Model | Treatment Group | Tumor Growth Inhibition (%) |
| Nude Mice | HER2-positive NCI-N87 | Vehicle Control | 0 |
| ADC (5 mg/kg) | > 80% | ||
| Untargeted ADC (5 mg/kg) | < 20% |
Data is illustrative and based on findings for similar ADCs.
Mechanism of Action and Payload Release
The targeted delivery of the cytotoxic payload is achieved through a multi-step process initiated by the binding of the ADC to its target antigen on the cancer cell surface.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody. Optimization of reaction conditions may be necessary for specific payloads and antibodies.
Protocol 1: Conjugation of an Amine-Containing Payload to this compound
This protocol describes the reaction of the activated carbonate of the linker with an amine group on the cytotoxic payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the linker, add the solution of the payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (this compound) is consumed (typically 2-18 hours).[8]
-
-
Purification:
-
Purify the resulting Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-Payload conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Protocol 2: Deprotection of Fmoc and Trt Groups
This protocol describes the removal of the Fmoc and Trt protecting groups to prepare the drug-linker for antibody conjugation.
Materials:
-
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-Payload
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Fmoc Deprotection:
-
Dissolve the drug-linker conjugate in anhydrous DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes.
-
Monitor deprotection by RP-HPLC.
-
Precipitate the product by adding cold diethyl ether and collect the solid.
-
-
Trt Deprotection:
-
Dissolve the Fmoc-deprotected intermediate in a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Stir at room temperature for 2-4 hours.
-
Monitor deprotection by RP-HPLC.
-
Precipitate the deprotected drug-linker by adding cold diethyl ether.
-
Collect and dry the solid product.
-
-
Purification:
-
Purify the final H2N-PEG3-Ala-Ala-Asn-PAB-Payload by preparative RP-HPLC.
-
Lyophilize the pure fractions.
-
Protocol 3: Antibody-Drug Conjugation
This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody via available lysine (B10760008) residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected drug-linker (H2N-PEG3-Ala-Ala-Asn-PAB-Payload)
-
Activation reagents (e.g., EDC/NHS or other crosslinkers for amine-to-amine or carboxyl-to-amine coupling)
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Quenching reagent (e.g., Tris or glycine)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer.
-
-
Drug-Linker Activation (if necessary):
-
Depending on the conjugation strategy, activate the N-terminus of the drug-linker.
-
-
Conjugation Reaction:
-
Add the activated drug-linker to the antibody solution at a desired molar excess.
-
Gently agitate the reaction mixture at 4°C or room temperature for a specified time (e.g., 2-4 hours).
-
-
Quenching:
-
Quench the reaction by adding an excess of the quenching reagent.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using SEC.
-
Collect the fractions corresponding to the purified ADC monomer.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and conjugation of an ADC using the this compound linker.
Conclusion
This compound is a versatile and highly engineered linker for the development of novel ADCs. Its combination of a protease-cleavable peptide, a hydrophilic PEG spacer, and a self-immolative moiety provides a robust platform for the targeted delivery of cytotoxic payloads. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of drug development to harness the potential of this advanced linker technology.
References
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) in ADC Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting a low drug-to-antibody ratio (DAR) during the synthesis of antibody-drug conjugates (ADCs). A suboptimal DAR can significantly impact the efficacy, safety, and pharmacokinetic profile of an ADC, making it a critical quality attribute (CQA) to control.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[1] It is considered a CQA because it directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, and pharmacokinetic properties.[1] An insufficient drug load (low DAR) can render the ADC ineffective, while an excessive drug load (high DAR) can lead to increased toxicity, faster clearance from circulation, and potential for aggregation.[1][3]
Q2: What is a typical or optimal DAR for an ADC?
A2: Historically, an optimal DAR has been considered to be in the range of 2 to 4.[3][4] This range is often a compromise to achieve potent efficacy without compromising the ADC's stability and pharmacokinetic profile. However, there is no single "optimal" DAR for all ADCs; it is highly dependent on the specific antibody, linker, and payload combination. Some newer and highly effective ADCs, such as Enhertu®, have a high DAR of approximately 8.[1]
Q3: How does a low DAR affect the therapeutic potential of an ADC?
A3: A low DAR directly translates to a reduced amount of cytotoxic payload delivered to the target cancer cells. This can significantly diminish the ADC's potency and overall therapeutic efficacy, potentially rendering the treatment ineffective at standard dosages.[1]
Q4: What are the primary analytical techniques to measure DAR?
A4: Several methods are used to determine the DAR of an ADC, each with its own advantages and limitations. The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for detailed DAR analysis, especially for cysteine-linked ADCs.[5] It separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides detailed information on the distribution of different drug-loaded species and can accurately determine the average DAR.[6][]
-
UV-Vis Spectrophotometry: A relatively simple and quick method that provides an estimate of the average DAR but does not offer information on the distribution of different DAR species.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for detailed DAR analysis and can be coupled with mass spectrometry.[8]
Troubleshooting Guide for Low DAR
This guide addresses common issues encountered during ADC conjugation that can lead to a lower than expected DAR.
Issue: The average DAR determined by HIC or LC-MS is significantly lower than the target.
Below is a troubleshooting workflow to identify and resolve the potential causes of low DAR.
Caption: Troubleshooting workflow for low DAR in ADC conjugation.
Inefficient Antibody Reduction (for Cysteine-Based Conjugation)
-
Question: My DAR is low when performing a cysteine-based conjugation. What could be the cause?
-
Answer: For cysteine-based conjugation, a common reason for low DAR is the incomplete reduction of interchain disulfide bonds. This results in fewer available free thiol groups for the drug-linker to attach to.[9]
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: The molar excess of the reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), is critical. Insufficient reducing agent will lead to partial reduction. A Design of Experiment (DOE) approach can be used to determine the optimal concentration.
-
Control Reduction Time and Temperature: Ensure the reduction reaction proceeds for a sufficient amount of time at the optimal temperature to achieve complete reduction of the targeted disulfide bonds.
-
Reagent Quality and Stoichiometry
-
Question: Could the quality of my reagents be affecting my DAR?
-
Answer: Yes, the quality and accurate concentration of your antibody and drug-linker are crucial. Degradation of the drug-linker or an inaccurate assessment of its concentration can lead to a lower effective molar ratio in the reaction, resulting in a low DAR.
Troubleshooting Steps:
-
Verify Reagent Purity: Use fresh, high-quality reagents. Assess the purity of the drug-linker using techniques like HPLC and NMR.
-
Confirm Concentrations: Accurately determine the concentration of the antibody solution using a reliable method like UV-Vis at 280 nm. For the drug-linker, ensure accurate weighing and complete dissolution.
-
Molar Ratio: Precisely control the molar ratio of the drug-linker to the antibody. Even small deviations can significantly impact the final DAR.[1]
-
Poor Solubility of the Drug-Linker
-
Question: My drug-linker is highly hydrophobic. Could this be the reason for a low DAR?
-
Answer: Highly hydrophobic drug-linkers can have poor solubility in aqueous conjugation buffers, leading to precipitation and reduced availability for reaction with the antibody.
Troubleshooting Steps:
-
Use of Co-solvents: Dissolve the hydrophobic drug-linker in a small amount of a compatible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before adding it to the reaction mixture. The final concentration of the co-solvent should typically be kept below 10% to avoid antibody denaturation.
-
Suboptimal Reaction Conditions
-
Question: How do reaction parameters like pH and temperature influence the DAR?
-
Answer: The reaction conditions play a significant role in the efficiency of the conjugation reaction.
Troubleshooting Steps:
-
pH Optimization: The optimal pH depends on the conjugation chemistry. For maleimide-thiol reactions, a pH range of 6.5-7.5 is generally preferred to balance the reactivity of the thiol groups while minimizing hydrolysis of the maleimide (B117702).
-
Temperature Control: Most conjugation reactions are performed at room temperature or 4°C. Higher temperatures can sometimes increase the reaction rate but may also lead to antibody aggregation or degradation.
-
Reaction Time: Monitor the progress of the conjugation reaction over time to determine the optimal duration. Insufficient reaction time will result in incomplete conjugation and a low DAR.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters that can influence the DAR.
| Parameter | Typical Range/Value | Impact on DAR | Reference |
| Target Average DAR | 2 - 4 (conventional), ~8 (some newer ADCs) | Defines the therapeutic window. | [3][4] |
| Drug-Linker:Antibody Molar Ratio | 1.5 - 10 fold excess over available sites | Higher ratio generally increases DAR, but can lead to aggregation. | N/A |
| Reducing Agent (TCEP/DTT) Molar Excess | 2 - 10 fold over disulfide bonds | Insufficient excess leads to incomplete reduction and low DAR. | [10] |
| Co-solvent (e.g., DMSO) Concentration | < 10% (v/v) | Improves solubility of hydrophobic drug-linkers. | N/A |
| Reaction pH (Cysteine-Maleimide) | 6.5 - 7.5 | Affects thiol reactivity and maleimide stability. | N/A |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general methodology for determining the DAR of a cysteine-linked ADC.
1. Materials and Reagents:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol (optional, for highly hydrophobic ADCs)
-
ADC sample
2. Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter.
3. HPLC Method:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: 280 nm
-
Column Temperature: 25°C
-
Gradient:
-
0-5 min: 100% Mobile Phase A (isocratic)
-
5-25 min: Linear gradient from 100% A to 100% B
-
25-30 min: 100% Mobile Phase B (isocratic)
-
30-35 min: Return to 100% Mobile Phase A and re-equilibrate
-
4. Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
Caption: Workflow for DAR determination using HIC.
Protocol 2: DAR Determination by LC-MS (Middle-Up Approach)
This protocol outlines a "middle-up" LC-MS approach for DAR analysis of a cysteine-linked ADC.
1. Materials and Reagents:
-
LC-MS system (e.g., Q-TOF)
-
IdeS (Immunoglobulin-degrading enzyme)
-
Reducing agent (e.g., DTT)
-
Reversed-phase column for protein separation (e.g., C4)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample
2. Sample Preparation:
-
Digestion: Incubate the ADC (approx. 100 µg) with IdeS enzyme for 30-60 minutes at 37°C to generate F(ab')2 and Fc/2 fragments.
-
Reduction: Add DTT to the digested sample and incubate for 15-30 minutes at 37°C to reduce the disulfide bonds, yielding light chain (LC), Fd, and Fc/2 fragments.
3. LC-MS Method:
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 60 - 80°C
-
Gradient: A suitable gradient to separate the LC, Fd, and Fc/2 fragments (e.g., 5-95% B over 15-20 minutes).
-
MS Detection: Acquire data in positive ion mode over a mass range appropriate for the expected fragments (e.g., m/z 500-4000).
4. Data Analysis:
-
Deconvolute the mass spectra for each chromatographic peak to obtain the masses of the unmodified and drug-conjugated fragments.
-
Determine the number of drugs conjugated to each fragment based on the mass shift.
-
Calculate the average DAR based on the relative abundance of the different species.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. agilent.com [agilent.com]
- 9. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
how to prevent ADC aggregation with hydrophobic payloads
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the development of Antibody-Drug Conjugates (ADCs), with a specific focus on preventing aggregation associated with hydrophobic payloads.
Troubleshooting Guides and FAQs: Preventing ADC Aggregation with Hydrophobic Payloads
Aggregation of ADCs is a critical issue that can impact stability, efficacy, and safety.[1] This guide provides a structured approach to troubleshooting and preventing aggregation, particularly when working with hydrophobic payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic payloads?
A1: The conjugation of hydrophobic payloads onto a monoclonal antibody (mAb) can lead to the formation of "hydrophobic patches" on the antibody surface. These patches can interact with each other on different ADC molecules, leading to self-association and aggregation to minimize their exposure to the aqueous environment.[2][3] Several factors can exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall surface hydrophobicity of the ADC, which is strongly correlated with an increased tendency to aggregate.[2]
-
Conjugation Process: The chemical reactions involved in attaching the linker-payload can sometimes alter the protein's conformation, exposing naturally buried hydrophobic regions and making the ADC more prone to aggregation.[2] Solvents used to dissolve hydrophobic linker-payloads can also promote aggregation.[3]
-
Formulation and Storage Conditions: Suboptimal buffer conditions such as pH and ionic strength, exposure to thermal stress, and repeated freeze-thaw cycles can destabilize the ADC and induce aggregation.[1][2] Holding the ADC at a pH near its isoelectric point can also decrease solubility and lead to aggregation.[3]
Q2: What are the consequences of ADC aggregation in experimental settings?
A2: ADC aggregation can significantly compromise your experimental results and the therapeutic potential of the ADC through:
-
Reduced Efficacy: Aggregates may exhibit altered pharmacokinetics and biodistribution, leading to faster clearance from circulation and reduced ability to reach the target tumor cells.[1]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight species, can trigger an unwanted immune response.[1]
-
Physical Instability: Aggregation can result in the formation of visible particles and precipitation, which compromises the stability and shelf-life of the ADC.
-
Off-Target Toxicity: Aggregates can be taken up by immune cells, leading to the non-specific release of the cytotoxic payload and toxicity to healthy cells.[1]
Q3: What are the main strategies to prevent ADC aggregation?
A3: A multi-faceted approach is often necessary to effectively prevent ADC aggregation. The primary strategies include:
-
Protein Engineering: Modifying the antibody to reduce its inherent hydrophobicity or shield the conjugated payload. This can involve mutating amino acid residues in hydrophobic regions.[1][4]
-
Conjugation Chemistry:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), β-glucuronide, or sulfonate groups, can mask the hydrophobicity of the payload and improve solubility.[1][5]
-
Site-Specific Conjugation: This method allows for precise control over the location and number of conjugated payloads, enabling the production of more homogeneous ADCs with potentially improved stability compared to stochastic cysteine or lysine (B10760008) conjugation.[6][7]
-
-
Formulation Development: Optimizing the formulation by adjusting the pH, ionic strength, and including stabilizing excipients can significantly enhance ADC stability.[1][8]
Troubleshooting Common Issues
Issue 1: Significant aggregation is observed immediately after the conjugation reaction.
-
Possible Cause: The conjugation conditions are too harsh, or the resulting ADC is too hydrophobic.
-
Troubleshooting Steps:
-
Optimize DAR: A high DAR is a common cause of immediate aggregation. Reduce the molar excess of the linker-payload during conjugation to target a lower average DAR.
-
Modify Conjugation Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to slow down protein unfolding and aggregation.[2] Minimize the concentration of organic co-solvents used to dissolve the linker-payload and add it slowly to the antibody solution with gentle mixing.[2]
-
Consider a More Hydrophilic Linker: If using a very hydrophobic payload, switching to a linker with enhanced hydrophilicity (e.g., a PEGylated linker) can significantly reduce aggregation.[9]
-
Issue 2: ADC aggregation increases over time during storage or after freeze-thaw cycles.
-
Possible Cause: The formulation is not providing adequate stability for the ADC.
-
Troubleshooting Steps:
-
Formulation Screening: Conduct a systematic screening of different buffer systems (e.g., histidine, citrate, phosphate) and pH values to find the optimal conditions for your specific ADC.
-
Optimize Ionic Strength: Adjust the salt concentration (e.g., with NaCl) in your formulation. While low ionic strength can lead to charge-charge interactions, very high ionic strength can promote hydrophobic interactions. A common starting point is 150 mM NaCl.[10]
-
Incorporate Stabilizing Excipients: Evaluate the addition of excipients such as sugars (sucrose, trehalose), surfactants (polysorbate 20 or 80), and amino acids (arginine, glycine) to your formulation. These can help stabilize the ADC and prevent aggregation.
-
Improve Storage and Handling: Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles.[2][10] If freezing is necessary, consider using a cryoprotectant. Store at the recommended temperature, typically 2-8°C for liquid formulations.[2]
-
Data Presentation
The following tables provide representative data on how different strategies can impact ADC aggregation. The actual values will vary depending on the specific antibody, payload, linker, and experimental conditions.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Average DAR | % Aggregate (Initial) | % Aggregate (1 week at 4°C) |
| Non-hydrophilic (e.g., Val-Cit) | ~7 | 1.8% | 5.2% |
| Hydrophilic (e.g., Val-Ala) | ~7 | <1% | 1.5% |
| PEGylated (mPEG24) | 8 | ~1% | 2.1% |
Data adapted from literature to be illustrative.[5][11]
Table 2: Comparison of Conjugation Strategies on ADC Stability
| Conjugation Method | Average DAR | % Aggregate (Initial) | In Vitro Serum Stability (% Intact ADC after 28 days) |
| Stochastic Cysteine | ~3.5 | 2.5% | ~60% |
| Site-Specific (Engineered Cysteine) | 2 | 1.2% | >95% |
Data adapted from literature to be illustrative.[7]
Table 3: Effect of Excipients on ADC Stability Under Thermal Stress
| Formulation Buffer (pH 6.0) | Excipient | % Aggregate (Initial) | % Aggregate (1 week at 40°C) |
| Histidine | None | 2.1% | 18.5% |
| Histidine | 150 mM Arginine | 2.0% | 7.8% |
| Histidine | 5% Sucrose | 2.2% | 12.3% |
| Histidine | 0.02% Polysorbate 80 | 2.1% | 14.1% |
Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify high molecular weight species (aggregates), monomers, and fragments in an ADC sample.
Methodology:
-
System Preparation:
-
Mobile Phase Preparation:
-
A typical mobile phase is 100 mM sodium phosphate (B84403) with 150 mM sodium chloride, pH 6.8-7.4.[9]
-
For ADCs with very hydrophobic payloads, it may be necessary to add a low concentration of an organic solvent (e.g., 5-15% isopropanol (B130326) or acetonitrile) to the mobile phase to suppress hydrophobic interactions with the column matrix.[9]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[2]
-
Filter the sample through a 0.22 µm low-protein-binding filter if it contains visible particulates.
-
-
Chromatographic Run:
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (eluting first), the monomer peak, and any low molecular weight fragments (eluting last).
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Protocol 2: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius and polydispersity of an ADC sample as an indicator of aggregation.
Methodology:
-
Sample Preparation:
-
Filter the ADC sample through a 0.2 µm or smaller syringe filter to remove dust and large particles.
-
The required sample concentration will depend on the instrument, but typically ranges from 0.1 to 1.0 mg/mL.
-
-
Instrument Setup:
-
Ensure the cuvette is thoroughly cleaned with filtered, deionized water and ethanol, then dried with filtered air.
-
Transfer the filtered sample to the cuvette, ensuring no air bubbles are present.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.
-
Perform multiple measurements (e.g., 10-20 runs) to ensure data reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity.
-
Report the Z-average hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or a high PDI value (typically >0.2) can indicate the presence of aggregates.
-
Mandatory Visualizations
Caption: Mechanism of ADC aggregation induced by hydrophobic payloads.
Caption: Experimental workflow for the analysis of ADC aggregation.
Caption: Logical relationships of strategies to prevent ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmosaic.com [cellmosaic.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Fmoc deprotection and avoid common side reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during Fmoc deprotection?
A1: The most common side reactions encountered during the base-mediated Fmoc deprotection step in solid-phase peptide synthesis are:
-
Aspartimide Formation: This is a significant side reaction, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1] The base can catalyze the formation of a cyclic imide intermediate (aspartimide), which can then be opened by a nucleophile (like piperidine (B6355638) or water) to yield a mixture of α- and β-peptides, leading to impurities that are difficult to separate.[2][3]
-
Diketopiperazine (DKP) Formation: This side reaction is particularly prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal amino group to cleave the peptide from the resin, forming a cyclic dipeptide (a piperazine-2,5-dione).[4][5] Sequences with C-terminal proline are especially susceptible.[4]
-
Racemization: The chiral integrity of amino acids can be compromised during Fmoc deprotection, leading to the formation of D-isomers. This is a known issue for amino acids such as cysteine, histidine, and phenylglycine.[6][7][8] Racemization can occur during the Fmoc-group removal step.[8]
-
Piperidine Adduct Formation: The dibenzofulvene (DBF) by-product of Fmoc cleavage can react with the liberated N-terminal amine if not efficiently scavenged by the deprotection base (e.g., piperidine).[4]
Q2: How can I detect incomplete Fmoc deprotection?
A2: Incomplete Fmoc deprotection can lead to deletion sequences in your final peptide product. Several methods can be used to detect the presence of free amines on the resin after the deprotection step, indicating the success of the Fmoc removal:
-
Kaiser Test: This is a widely used colorimetric test that gives a blue/purple color in the presence of free primary amines. A yellow or colorless result suggests incomplete deprotection. Note that this test is not reliable for N-terminal proline, which gives a brownish-red color.[9]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another chromogenic assay for detecting primary amines.[9]
-
Chloranil Test: This test is specifically used for the detection of secondary amines, such as N-terminal proline.[9]
-
UV Monitoring: Automated peptide synthesizers often use UV monitoring to track the release of the DBF-piperidine adduct, which has a characteristic absorbance around 301-312 nm. This allows for real-time monitoring of the deprotection reaction and can be used to extend the deprotection time until completion.[9]
Q3: What are some alternatives to piperidine for Fmoc deprotection?
A3: While 20% piperidine in DMF is the standard reagent for Fmoc deprotection, several alternatives are available to minimize side reactions or address safety and regulatory concerns:
-
Piperazine (B1678402): This weaker base has been shown to be effective for Fmoc removal while significantly suppressing aspartimide formation.[10] A combination of 5% piperazine with 2% DBU in NMP has been reported to drastically reduce diketopiperazine formation.[11]
-
4-Methylpiperidine (4MP): This is a common alternative to piperidine and can be used in similar concentrations.[12]
-
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can be used at lower concentrations (e.g., 2-5%) in combination with a scavenger like piperazine.[11][13]
-
3-(Diethylamino)propylamine (DEAPA): This has been identified as a viable and greener alternative to piperidine.[14][15]
-
Dipropylamine (DPA): DPA is a less volatile and less toxic alternative that has been shown to reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[16]
-
Pyrrolidine: This base can be more effective than piperidine for Fmoc removal in less polar solvent mixtures.[17]
-
2-Aminoethanol and 2-Amino-2-methyl-1-propanol: These have been presented as greener alternatives to piperidine-derived reagents.[18]
Troubleshooting Guides
Issue: High Levels of Aspartimide Formation
| Potential Cause | Recommended Solution |
| Base-catalyzed cyclization of Asp residues | - Use a weaker base: Replace piperidine with piperazine.[10] - Add an acidic additive: Add 0.1 M HOBt to the piperidine deprotection solution to reduce the basicity and suppress aspartimide formation.[4][6][10] - Use a modified deprotection cocktail: A solution of 2% DBU and 5% piperazine in NMP can be effective.[11] |
| Sequence susceptibility (e.g., Asp-Gly) | - Use sterically hindered Asp protecting groups: Employ bulky side-chain protecting groups like 3-methylpent-3-yl (Mpe) instead of the standard OtBu to physically block the cyclization.[10] - Backbone protection: Introduce a backbone protecting group, such as an N-(2-hydroxy-4-methoxybenzyl) (Hmb) group on the nitrogen of the amino acid preceding the Asp residue to prevent imide formation.[4] |
| Elevated temperature | - Lower the reaction temperature: If using microwave synthesis, reducing the temperature can decrease the rate of aspartimide formation.[19] |
Issue: Unexpected Diketopiperazine (DKP) Formation
| Potential Cause | Recommended Solution |
| Intramolecular cyclization at the dipeptide stage | - Use a sterically hindered resin: Synthesize the peptide on a 2-chlorotrityl chloride resin, as its bulkiness inhibits DKP formation.[1] - Introduce a dipeptide: Couple the second and third amino acids as a pre-formed dipeptide unit to bypass the susceptible dipeptide-resin intermediate.[1] |
| Proline at the C-terminus | - Use N-trityl protected amino acid: Couple an N-trityl protected amino acid in the second position.[1] |
| Deprotection conditions favoring cyclization | - Use an optimized deprotection solution: A cocktail of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation.[11] |
Issue: Significant Racemization
| Potential Cause | Recommended Solution |
| Base-catalyzed epimerization of susceptible amino acids (Cys, His, PheGly) | - Lower the reaction temperature: For microwave-assisted SPPS, reducing the coupling temperature from 80°C to 50°C can limit the racemization of histidine and cysteine.[6] - Use a hindered amine in the coupling step: The use of collidine during coupling can minimize the formation of D-cysteine.[6] - Optimize coupling reagents: For problematic residues like Phenylglycine, using coupling reagents like COMU can significantly reduce racemization.[7] |
| Prolonged exposure to basic deprotection conditions | - Minimize deprotection times: Use real-time monitoring (e.g., UV) to ensure complete deprotection without unnecessary exposure to the basic reagent.[9] |
Quantitative Data Summary
Table 1: Comparison of Deprotection Reagents on Aspartimide Formation
| Deprotection Reagent | Peptide Sequence | Aspartimide Formation (%) | Reference |
| 20% Piperidine/DMF | VKDGYI | High (exact % not specified) | [20] |
| 20% Piperidine/DMF + 0.1M HOBt | Model 20mer | Reduced | [6] |
| 10% Piperazine/DMF | Model Peptides | Least side reaction | [21] |
| 25% Dipropylamine/DMF | Hexapeptide 1 | Significantly reduced vs. Piperidine | [16] |
Table 2: Effect of Deprotection Conditions on Diketopiperazine (DKP) Formation
| Deprotection Condition | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [11] |
| 5% Piperidine/DMF | 12.2 | [11] |
| 5% Piperazine/DMF | < 4 | [11] |
| 2% DBU, 5% Piperazine/NMP | 3.6 | [11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the resin at room temperature for 5-10 minutes.
-
Drain and Repeat: Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Agitate the resin at room temperature for 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Fmoc Deprotection with Reduced Diketopiperazine Formation
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 2% DBU and 5% (w/v) piperazine in NMP.
-
Deprotection: Drain the NMP and add the deprotection solution to the resin.
-
Reaction: Agitate the resin at room temperature for 5-10 minutes.
-
Drain and Repeat: Drain the deprotection solution and repeat the treatment with the fresh deprotection solution for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Mechanism of base-catalyzed aspartimide formation.
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Trityl (Trt) Deprotection in Peptide Synthesis
Welcome to the technical support center for challenges related to Trityl (Trt) group deprotection in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common reasons for incomplete Trt deprotection?
A1: Incomplete removal of the Trt group is a frequent issue that can stem from several factors:
-
Insufficient Scavenging: The Trt deprotection reaction is reversible. The released trityl cation (Trt+) can re-attach to the deprotected functional group (e.g., the thiol of Cysteine). Scavengers are crucial for irreversibly trapping the Trt+ cation, driving the reaction to completion.[1]
-
Inadequate Reaction Time: Certain amino acid residues, particularly N-terminal Asparagine (Asn), may require extended cleavage times for complete deprotection.[2][3] For long peptides with multiple protecting groups, cleavage times may need to be increased significantly.
-
Suboptimal Cleavage Cocktail: The composition of the trifluoroacetic acid (TFA) cleavage cocktail is critical. The absence of effective scavengers or an inappropriate choice of reagents for the specific peptide sequence can lead to poor deprotection yields.
-
Steric Hindrance/Sequence Dependence: The local chemical environment and peptide sequence can affect deprotection efficiency. For instance, incomplete deprotection of Asn(Trt) has been observed when it is located near a reduced peptide bond.[4]
Q2: My Cys(Trt) deprotection is incomplete. How can I resolve this?
A2: Incomplete deprotection of Cysteine (Cys) protected with a Trityl group is a known problem.[5] Here are several strategies to improve the outcome:
-
Optimize Scavengers: The most effective solution is to use a cleavage cocktail containing a highly efficient trityl cation scavenger like triisopropylsilane (B1312306) (TIS) or triethylsilane (TES).[1] These convert the cation to stable triphenylmethane.
-
Extend Reaction Time: If initial attempts are unsuccessful, extending the cleavage time (e.g., from 2 hours to 4-6 hours) can help drive the reaction to completion. For very difficult cases, the peptide can be precipitated and re-subjected to a fresh cleavage cocktail.
-
Precipitation Method: For peptides with multiple Cys(Trt) residues, it is recommended to precipitate the peptide directly from the TFA cleavage mixture into cold diethyl ether.
Q3: I am observing unexpected side products after Trt deprotection. What could be the cause?
A3: Side reactions are often caused by the highly reactive trityl cation generated during acid cleavage.
-
Alkylation: If not properly scavenged, the Trt+ cation can alkylate nucleophilic side chains, particularly Tryptophan (Trp) and Methionine (Met).[6][7]
-
Re-attachment to Resin: In some cases, the cation can re-attach to the resin linker, especially with Wang or Rink Amide resins, leading to S-alkylated side products on C-terminal Cysteine residues.[8]
-
Oxidation: Peptides containing Met, Cys, or Trp are susceptible to oxidation during cleavage. Using degassed solvents and including scavengers like 1,2-ethanedithiol (B43112) (EDT) can minimize this.[7]
Q4: Can I selectively deprotect a Trt group while leaving other acid-labile groups intact?
A4: Yes, selective deprotection is a key feature of the Trt group and is fundamental to orthogonal synthesis strategies.[9][10][11]
-
The acid lability of Trt groups can be modulated. For example, Trt on a Serine sidechain can be removed with as little as 1% TFA in DCM, while Cys(Trt) is more stable under these conditions.[6]
-
Substituted trityl groups like Methoxytrityl (Mmt) are more acid-labile and can be removed with 1-2% TFA in DCM, leaving more stable groups like t-Butyl (tBu) and S-Trt intact.[2] This strategy is widely used for on-resin, regioselective disulfide bond formation.[9]
Q5: Why does my cleavage solution turn yellow during Trt deprotection?
A5: The deep yellow color is characteristic of the stabilized trityl carbocation (Trt+), which is a chromophore.[3] This color change is a visual confirmation that the Trt group is being cleaved. If an effective scavenger like TIS is used, the color should dissipate as the cation is quenched.[12]
Quantitative Data Summary
The composition of the cleavage cocktail is critical for successful Trt deprotection. The tables below summarize common cocktails and their applications.
Table 1: Common TFA Cleavage Cocktails for Trt Deprotection
| Reagent Name/Cocktail Composition | Ratio (v/v) | Typical Reaction Time | Recommended Use & Notes |
| Standard Cleavage | TFA / H₂O / TIS | 95 / 2.5 / 2.5 | 2-4 hours |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5 / 5 / 5 / 5 / 2.5 | 2-4 hours |
| Reagent B ("Odorless") | TFA / Phenol / H₂O / TIS | 88 / 5 / 5 / 2 | 1-2 hours |
| Selective Mmt Deprotection | TFA / DCM / TIS | 1-2 / 97-98 / 1 | 5 x 2 min washes |
| Selective Deprotection | TFA / DCM / TES | 10 / 87.5 / 2.5 | 30 minutes |
Experimental Protocols
Protocol 1: General Cleavage and Deprotection of a Cys(Trt)-Containing Peptide
This protocol is for the final cleavage of a peptide from the solid support (e.g., Wang or Rink Amide resin) with simultaneous side-chain deprotection.
-
Resin Preparation: Place the peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel. If the N-terminus is Fmoc-protected, remove it first with 20% piperidine (B6355638) in DMF.[7] Wash the resin thoroughly with DCM.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A robust choice is "Reagent B": 8.8 mL TFA, 0.5 mL phenol, 0.5 mL H₂O, and 0.2 mL TIS.[13]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[13] Gently agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow/orange color, which should fade as the TIS quenches the trityl cations.[3][12]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the peptide. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Add the combined filtrate to a centrifuge tube containing 10-fold the volume of cold methyl-tert-butyl ether (MTBE) or diethyl ether. A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the mixture, decant the ether, and wash the peptide pellet with fresh cold ether two to three more times to remove scavengers and cleaved protecting groups.[14] Dry the final peptide pellet under vacuum.
Protocol 2: On-Resin Deprotection and Oxidation to Form a Disulfide Bond
This protocol describes the removal of the S-Trt group followed by on-resin oxidation to form a disulfide bridge. This is typically performed after the peptide has been fully assembled but before cleavage from the resin.
-
S-Trt Deprotection: Swell the Cys(Trt)-containing peptide-resin in DCM.
-
Iodine Treatment: Dissolve the protected peptide in DCM (1 mL/µmol peptide). Add a 0.1 M solution of iodine in DCM (22 µL/µmol peptide). Stir for 5 minutes at room temperature.[11] The solution will develop the characteristic iodine color.
-
Quenching: Add 0.2 M citrate (B86180) buffer containing ascorbic acid (5 mg/mL) to quench the excess iodine.[11] The color will disappear.
-
Washing: Wash the resin extensively with DCM, DMF, and finally DCM again to remove all reagents.
-
Final Cleavage: Proceed with the final cleavage of the now-cyclized peptide from the resin using a standard TFA cocktail as described in Protocol 1.
Visual Guides
Caption: Troubleshooting flowchart for incomplete Trt deprotection.
Caption: Orthogonal deprotection strategy involving Trt, Boc, and Acm groups.
Caption: Role of scavengers in preventing Trt re-attachment.
References
- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP, a complex peptide conjugate used in bioconjugation and drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a large, complex molecule with both hydrophobic and hydrophilic regions. Its solubility is expected to be limited in aqueous solutions and higher in polar aprotic organic solvents. The presence of the hydrophobic Fmoc and Trityl protecting groups, along with the p-nitrophenyl (PNP) ester, significantly decreases water solubility. The PEG3 linker is intended to improve solubility, but for a molecule of this size and complexity, organic solvents are generally required for complete dissolution.[1][2][3]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the solubility of its individual components, polar aprotic solvents are the most recommended. These include:
-
Dimethyl sulfoxide (B87167) (DMSO): Often the first choice for dissolving hydrophobic peptides and complex organic molecules.[4][5][6]
-
N,N-Dimethylformamide (DMF): A good alternative to DMSO, especially for compounds containing cysteine or methionine, as DMSO can cause oxidation (not present in this specific peptide sequence).[7][8]
-
N-Methyl-2-pyrrolidone (NMP): Another effective polar aprotic solvent for peptide synthesis and dissolution.[9]
-
Dichloromethane (DCM): Can be useful, particularly for compounds with trityl groups.[10]
Q3: Can I use alcohols like ethanol (B145695) or methanol (B129727) to dissolve the compound?
A3: While some components like p-nitrophenyl esters have solubility in alcohols, they may not be sufficient to dissolve the entire large conjugate.[11][12] They can potentially be used as co-solvents in combination with a stronger primary solvent like DMSO or DMF.
Q4: Is sonication or heating recommended to aid dissolution?
A4: Yes, both techniques can be carefully employed to aid in dissolving difficult compounds.
-
Sonication: Brief periods of sonication can help break up aggregates and improve solubility. It is advisable to use an ice bath to prevent overheating.[1][5][7]
-
Gentle Warming: Warming the solution to a temperature generally not exceeding 40°C can increase solubility.[7][13] However, prolonged heating should be avoided to prevent potential degradation of the peptide or linker.
Troubleshooting Guide
Problem: The compound is not dissolving in the chosen solvent.
This is a common issue given the complex and hydrophobic nature of the molecule. Follow this troubleshooting workflow to find a suitable solvent system.
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
| Component | Water | DMSO | DMF | Acetonitrile (ACN) | Dichloromethane (DCM) | Alcohols (MeOH, EtOH) |
| Fmoc Group | Insoluble | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| PEG3 Linker | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| Ala-Ala-Asn | Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble | Sparingly Soluble |
| Trityl (Trt) Group | Insoluble | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| PAB Linker | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| PNP Ester | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| Overall Conjugate | Expected: Insoluble | Expected: Soluble | Expected: Soluble | Expected: Sparingly Soluble | Expected: Soluble | Expected: Sparingly Soluble |
Experimental Protocols
Protocol 1: Dissolution in a Primary Organic Solvent (DMSO or DMF)
This is the recommended starting protocol for dissolving this compound.
-
Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Use anhydrous grade DMSO or DMF.
-
-
Procedure:
-
Add a small volume of the chosen solvent (e.g., 100 µL for 1 mg of compound) directly to the vial containing the compound.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect the solution. If it is clear, the compound is dissolved.
-
If the solution is cloudy or contains visible particles, proceed to Protocol 2 or 3.
-
-
Dilution (if necessary):
-
If a lower concentration in an aqueous buffer is required, slowly add the concentrated organic stock solution dropwise to the vigorously stirring aqueous buffer.[4]
-
Caution: Adding the aqueous buffer to the concentrated organic stock can cause precipitation.
-
Caption: Workflow for dissolution in a primary organic solvent.
Protocol 2: Aiding Dissolution with Sonication
This protocol should be used if the compound does not fully dissolve with vortexing alone.
-
Preparation:
-
Follow steps 1 and 2a-b from Protocol 1.
-
Prepare an ice bath.
-
-
Procedure:
-
Place the vial containing the compound and solvent in a sonicator bath with ice.
-
Sonicate for 15-30 seconds.
-
Remove the vial and vortex for 15 seconds.
-
Visually inspect the solution.
-
Repeat the sonication/vortexing cycle 2-3 times if necessary.[1]
-
-
Caution:
-
Avoid prolonged sonication to prevent heating and potential degradation of the compound.
-
Protocol 3: Aiding Dissolution with Gentle Heating
This protocol can be attempted if sonication is not effective.
-
Preparation:
-
Follow steps 1 and 2a-b from Protocol 1.
-
Prepare a water bath or heating block set to a temperature not exceeding 40°C.
-
-
Procedure:
-
Place the vial in the water bath or on the heating block.
-
Intermittently vortex the solution while it is warming.
-
Monitor the dissolution closely.
-
-
Caution:
-
Do not exceed 40°C to minimize the risk of thermal degradation.[7]
-
This method should be used with caution and for the shortest time necessary.
-
Logical Relationships
The solubility of this compound is determined by the interplay of its different structural components.
Caption: Factors influencing the solubility of the peptide conjugate.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Stability [sigmaaldrich.com]
- 4. lifetein.com [lifetein.com]
- 5. jpt.com [jpt.com]
- 6. biocat.com [biocat.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. peptidesciences.com [peptidesciences.com]
Technical Support Center: Premature Linker Cleavage in Plasma Stability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering premature linker cleavage in plasma stability assays, particularly in the context of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions.
Issue 1: High Levels of Free Payload Detected in Plasma Shortly After ADC Administration
Potential Causes:
-
Enzymatic Cleavage: The linker may be susceptible to cleavage by plasma enzymes. A common example is the cleavage of valine-citrulline (Val-Cit) linkers by carboxylesterase Ces1c, which is found in higher concentrations in mouse plasma compared to human plasma.[1][2][3] Human neutrophil elastase has also been identified as an enzyme capable of cleaving Val-Cit linkers.[2][3]
-
Chemical Instability: Certain linker chemistries are inherently unstable in the physiological conditions of plasma. For instance, hydrazone linkers can be labile and prone to hydrolysis at physiological pH.[4][5]
-
Suboptimal Conjugation Site: The site of payload conjugation on the antibody can influence linker stability.[6][7] Linkers conjugated to more solvent-exposed sites may be more accessible to plasma enzymes, leading to increased cleavage.[7]
-
High Drug-to-Antibody Ratio (DAR): ADCs with higher DARs can exhibit faster clearance rates and may be more prone to aggregation, which can indirectly impact stability.[6][8]
Troubleshooting Steps:
-
Confirm Cleavage Site: Utilize mass spectrometry (LC-MS) to analyze the released payload and any linker fragments to confirm that cleavage is occurring at the intended linker motif.[1][9][10]
-
Evaluate Linker Chemistry:
-
Modify the Linker: If using a standard Val-Cit linker in mouse models, consider synthesizing a version with a glutamic acid-valine-citrulline (Glu-Val-Cit) sequence to enhance resistance to Ces1c-mediated cleavage.[1]
-
Consider Alternative Linkers: Explore other linker chemistries known for higher plasma stability, such as non-cleavable linkers or linkers with stabilized disulfides.[] Tandem-cleavage linkers, which require two enzymatic steps for payload release, can also improve in vivo stability.[12][13]
-
-
Optimize Conjugation Site:
-
Control Drug-to-Antibody Ratio (DAR): Optimize conjugation conditions to achieve a lower and more homogeneous DAR, typically between 2 and 4, to reduce the risk of rapid clearance and aggregation.[]
-
In Vitro Stability Assay: Conduct in vitro plasma stability assays to compare your ADC with a more stable control, such as an ADC with a more robust linker or a non-cleavable linker.[1]
Logical Troubleshooting Flow for High Free Payload
References
- 1. benchchem.com [benchchem.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ADC Pharmacokinetics with PEG Spacers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the impact of Polyethylene Glycol (PEG) spacer length on the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs). Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist in your ADC development projects.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a PEG spacer in an ADC?
A1: A PEG spacer is a critical component of the linker technology in ADCs. Its primary functions are to:
-
Enhance Solubility and Stability: Many cytotoxic payloads are hydrophobic. The hydrophilic nature of PEG helps to improve the overall solubility of the ADC, preventing aggregation and precipitation.[1][2]
-
Prolong Circulation Half-life: PEGylation creates a hydrophilic shield around the ADC, which can reduce clearance by the reticuloendothelial system, thereby extending its time in circulation.[3][4]
-
Reduce Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the ADC, reducing the likelihood of an immune response.
-
Improve Pharmacokinetics: By modifying the ADC's size, charge, and hydrophilicity, PEG spacers can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile.[3][5]
Q2: How does increasing the PEG spacer length specifically affect ADC pharmacokinetics?
A2: Increasing the length of the PEG spacer generally leads to:
-
Decreased Clearance: Longer PEG chains increase the hydrodynamic size of the ADC, which reduces renal filtration and leads to slower plasma clearance.[6][7]
-
Increased Plasma Exposure (AUC): With reduced clearance, the ADC remains in circulation for a longer period, resulting in a higher overall plasma exposure.[6]
-
Enhanced Tumor Accumulation: The extended circulation time allows for more opportunities for the ADC to reach and bind to its target on tumor cells, often leading to higher tumor uptake.[8]
-
Improved Tolerability: In some cases, longer PEG spacers have been associated with better tolerability of the ADC.[6]
It is important to note that the optimal PEG length is a balance between these beneficial effects and potential drawbacks, such as reduced binding affinity or cell permeability if the chain is too long.
Q3: What are some common issues encountered when working with PEGylated ADCs and how can I troubleshoot them?
A3: A common challenge is ADC aggregation, which can be influenced by the PEG spacer.
Troubleshooting Guide: ADC Aggregation
| Symptom | Potential Cause | Troubleshooting Steps |
| Increased high molecular weight species observed in Size Exclusion Chromatography (SEC). | Hydrophobic interactions: The payload's hydrophobicity is not sufficiently masked by the PEG spacer. | - Increase the length of the PEG spacer.- Optimize the formulation buffer (e.g., pH, ionic strength).- Include excipients like polysorbates to reduce non-specific binding. |
| Freeze-thaw stress: Repeated freezing and thawing can lead to protein denaturation and aggregation. | - Prepare single-use aliquots to avoid multiple freeze-thaw cycles.- Incorporate cryoprotectants such as sucrose (B13894) or trehalose (B1683222) into the formulation. | |
| Incorrect buffer conditions: Suboptimal pH or buffer composition can promote aggregation. | - Screen a range of pH values and buffer systems to find the optimal conditions for your specific ADC. |
Quantitative Data on PEG Spacer Length and ADC Pharmacokinetics
The following tables summarize quantitative data from preclinical studies investigating the impact of PEG spacer length on key pharmacokinetic parameters.
Table 1: Impact of PEG Spacer Length on ADC Clearance
| PEG Spacer Length | ADC Construct | Animal Model | Clearance Rate (mL/day/kg) | Reference |
| PEG2 | anti-CD30-MMAE | Sprague-Dawley Rat | ~15 | [6] |
| PEG4 | anti-CD30-MMAE | Sprague-Dawley Rat | ~12 | [6] |
| PEG8 | anti-CD30-MMAE | Sprague-Dawley Rat | ~5 | [6] |
| PEG12 | anti-CD30-MMAE | Sprague-Dawley Rat | ~4 | [6] |
| PEG24 | anti-CD30-MMAE | Sprague-Dawley Rat | ~3 | [6] |
Table 2: Impact of PEG Spacer Length on Plasma Exposure and Tumor Uptake
| PEG Spacer Length | ADC Construct | Animal Model | Plasma Exposure (AUC, µg*h/mL) | Tumor Uptake (%ID/g) | Reference | | :--- | :--- | :--- | :--- | :--- | | Non-PEGylated | anti-L540cy | SCID Mice | Not Reported | ~11% (tumor weight reduction) |[8] | | PEG2 | anti-L540cy | SCID Mice | Increased vs. Non-PEGylated | ~35-45% (tumor weight reduction) |[8] | | PEG4 | anti-L540cy | SCID Mice | Increased vs. Non-PEGylated | ~35-45% (tumor weight reduction) |[8] | | PEG8 | anti-L540cy | SCID Mice | Significantly Increased | ~75-85% (tumor weight reduction) |[8] | | PEG12 | anti-L540cy | SCID Mice | Significantly Increased | ~75-85% (tumor weight reduction) |[8] | | PEG24 | anti-L540cy | SCID Mice | Significantly Increased | ~75-85% (tumor weight reduction) |[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your research.
Protocol 1: In Vivo Pharmacokinetic Study
This protocol outlines a typical workflow for assessing the pharmacokinetic profile of an ADC in a rodent model.
Protocol 2: Biodistribution Study Using Radiolabeled ADC
This protocol describes the steps for evaluating the tissue distribution of an ADC.
-
Radiolabeling of ADC:
-
Conjugate the ADC with a bifunctional chelator (e.g., CHXA”).
-
Radiolabel the chelated ADC with a suitable radionuclide (e.g., ¹¹¹In).[7]
-
Purify the radiolabeled ADC to remove unconjugated radionuclide.
-
-
Animal Model:
-
Use tumor-bearing xenograft models (e.g., mice with subcutaneous tumors).[5]
-
-
Administration:
-
Administer the radiolabeled ADC to the animals via intravenous injection.[5]
-
-
Tissue Collection and Analysis:
-
At predetermined time points (e.g., 4, 24, 48, and 168 hours post-injection), euthanize the animals.
-
Collect blood and various organs/tissues of interest (tumor, liver, spleen, kidneys, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the tissue distribution profile and tumor-targeting efficiency of the ADC.
-
Protocol 3: Quantification of Total and Conjugated Antibody by ELISA
This protocol provides a general procedure for a sandwich ELISA to quantify total and conjugated antibody in plasma samples.
Protocol 4: Quantification of Free Payload by LC-MS/MS
This protocol outlines the general steps for measuring the concentration of released (free) payload in plasma.
-
Sample Preparation:
-
Precipitate proteins from the plasma sample (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Separate the payload from other plasma components using an appropriate chromatography column and mobile phase gradient.
-
Detect and quantify the payload using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the payload.
-
Determine the concentration of the free payload in the plasma samples by comparing their response to the standard curve.
-
Logical Relationships in ADC Pharmacokinetics
The following diagram illustrates the key relationships between PEG spacer length and the resulting pharmacokinetic properties of an ADC.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 4. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. blog.championsoncology.com [blog.championsoncology.com]
- 6. researchgate.net [researchgate.net]
- 7. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
Technical Support Center: Optimizing P-Aminobenzyl (PAB) Spacer Cleavage Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving PAB spacer cleavage.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Premature Cleavage of the PAB Linker in Plasma
Question: I am observing significant release of my payload in plasma before it reaches the target site. What could be the cause and how can I improve the stability of my antibody-drug conjugate (ADC)?
Potential Causes and Solutions:
-
Enzymatic Degradation in Plasma: Certain plasma enzymes, particularly carboxylesterases present in mouse plasma, can prematurely cleave the linker.[1][2] The commonly used valine-citrulline (Val-Cit) dipeptide linker is known to be susceptible to this issue.[2]
-
Solution 1: Modify the Dipeptide Sequence: Replacing valine-citrulline with valine-alanine (Val-Ala) has been shown to improve stability in mouse plasma.[2]
-
Solution 2: Introduce Steric Hindrance: Modifications near the cleavage site can sterically hinder enzymatic access. For example, incorporating an m-amide p-aminobenzyl carbamate (B1207046) (MA-PABC) group has demonstrated a dramatic improvement in mouse serum stability.[1]
-
Solution 3: Add a P3 Polar Acidic Residue: Incorporating a polar acidic residue at the P3 position of the dipeptide linker can increase plasma stability.[3]
-
Solution 4: Utilize Tandem-Cleavage Linkers: These linkers require two sequential enzymatic events for payload release, which can enhance circulating stability.[4][5]
-
-
Hydrophobicity of the Linker-Payload: A hydrophobic linker-payload can lead to aggregation and faster clearance, which may be perceived as instability.[6][7]
-
Solution: Increase Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can improve solubility and stability.[8] The "exo-cleavable" linker design, which repositions the cleavable peptide linker, can also help mask payload hydrophobicity.[9][10]
-
Issue 2: Inefficient or Slow Payload Release at the Target Site
Question: My ADC shows good stability in plasma, but the therapeutic efficacy is lower than expected. I suspect inefficient cleavage of the PAB spacer and payload release within the target cell. How can I optimize this?
Potential Causes and Solutions:
-
Suboptimal Dipeptide Sequence for Target Proteases: While stable in plasma, the chosen dipeptide sequence may not be an optimal substrate for the lysosomal proteases (e.g., Cathepsin B) responsible for cleavage within the target cell.[3]
-
Solution: Screen Different Dipeptide Linkers: Test a panel of dipeptide linkers to identify the most efficiently cleaved sequence by the relevant lysosomal enzymes.
-
-
Steric Hindrance from the Payload: The payload itself can sterically hinder the approach of the protease to the cleavage site, leading to inefficient release.[3][11]
-
Slow Self-Immolation of the PAB Spacer: The 1,6-elimination of the PAB spacer is a critical step for releasing the unmodified payload.[3][12] The electronic properties of the PAB ring and the nature of the payload can influence the rate of this self-immolation.
-
Solution 1: Modify the PAB Spacer: Introducing electron-withdrawing groups on the PAB benzene (B151609) ring can accelerate the immolation process for phenol-containing payloads.[13][14]
-
Solution 2: Alternative Self-Immolative Spacers: Explore alternative self-immolative linkers if PAB spacer cleavage proves to be the rate-limiting step.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of PAB spacer cleavage?
The cleavage of a PAB spacer is a two-step process. First, a trigger, typically the enzymatic cleavage of an adjacent peptide linker (e.g., Val-Cit) by lysosomal proteases like Cathepsin B, occurs.[3] This initial cleavage event unmasks an amino group on the PAB moiety, which then initiates a spontaneous, intramolecular 1,6-electronic cascade elimination. This self-immolative process results in the release of the payload, carbon dioxide, and an aza-quinone methide.[11][12]
Q2: How does the choice of dipeptide in a Val-Cit-PAB linker affect cleavage kinetics?
The dipeptide sequence is a critical determinant of both stability in circulation and cleavage efficiency within the lysosome. The Val-Cit dipeptide is widely used because it is a good substrate for Cathepsin B.[15] However, variations in the dipeptide sequence can be used to modulate cleavage rates and improve plasma stability. For instance, replacing citrulline with alanine (B10760859) (Val-Ala) can enhance stability in mouse plasma.[2][7]
Q3: Can the payload itself influence the cleavage of the PAB spacer?
Yes, the payload can have a significant impact on cleavage kinetics. A bulky payload can sterically hinder the enzymatic cleavage of the adjacent peptide linker.[3] Additionally, for payloads attached via a phenolic oxygen, the electronic properties of the payload can influence the rate of the self-immolation step.[13][14]
Q4: What are some key experimental methods to evaluate PAB spacer cleavage kinetics?
-
Plasma Stability Assays: The ADC is incubated in plasma (human, mouse, etc.) at 37°C, and aliquots are taken at various time points. The amount of released payload and intact ADC is quantified by methods such as LC-MS to determine the ADC's half-life in plasma.[2]
-
In Vitro Potency Assays (IC50 Determination): Target cancer cells are treated with varying concentrations of the ADC. Cell viability is measured after a set incubation period to determine the half-maximal inhibitory concentration (IC50), which is an indirect measure of payload release and efficacy.[2]
-
Lysosomal Catabolism Assays: The ADC is incubated with isolated lysosomes (tritosomes), and the release of the payload is monitored over time to directly assess cleavage by lysosomal enzymes.[16]
Data Presentation
Table 1: Comparison of Linker Stability in Plasma
| Linker Type | Modification | Plasma Source | Half-life (t1/2) | % Payload Release (at 24h) | Reference |
| Val-Cit-PAB | Standard | Mouse | 11.2 hours | 100% | [1][11] |
| Val-Ala-PAB | Dipeptide Modification | Mouse | 23 hours | Significantly lower than Val-Cit | [11] |
| MA-PABC | PAB Ring Modification | Mouse | Dramatically improved | Not specified | [1] |
| Val-Cit-PAB | Standard | Human | > 230 days | Very low | [2] |
| Hydrazone | pH-Sensitive | Human | ~2 days | High | [2] |
Table 2: In Vitro Potency of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 Value | Reference |
| Val-Cit-PAB | MMAE | HER2+ | 14.3 pmol/L | [17] |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 pmol/L | [17] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 pM | [17] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the release of the payload over time.
Methodology:
-
Preparation: Prepare stock solutions of the ADC in a suitable buffer. Obtain plasma (e.g., human, mouse) and thaw at 37°C.
-
Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Processing: Immediately quench the reaction by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the presence of the released payload and intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Data Analysis: Plot the concentration of the intact ADC versus time to calculate the half-life (t1/2) of the ADC in plasma.
Protocol 2: In Vitro Cell Proliferation Assay (IC50 Determination)
Objective: To assess the cytotoxic potency of an ADC against a target cancer cell line.
Methodology:
-
Cell Culture: Culture the target cancer cell line in the recommended medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in the cell culture medium. Add the diluted ADC to the cells and incubate for a specified period (e.g., 72-96 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: PAB spacer cleavage signaling pathway.
Caption: Troubleshooting workflow for PAB spacer issues.
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orb.binghamton.edu [orb.binghamton.edu]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling ADC Heterogeneity During Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and controlling heterogeneity during the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in ADCs?
Antibody-Drug Conjugates (ADCs) are inherently complex molecules, and their synthesis can lead to a heterogeneous mixture of products.[1] The primary sources of this heterogeneity include:
-
Variable Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody can vary, resulting in a distribution of species with different DARs (e.g., DAR 0, 2, 4, 6, 8).[2][3] This is a major contributor to heterogeneity, especially with conventional conjugation methods.[4]
-
Multiple Conjugation Sites: When using non-site-specific conjugation methods, the drug can attach to various amino acid residues (like lysine (B10760008) or cysteine) across the antibody, leading to positional isomers with potentially different properties.[4][5]
-
Process-Related Impurities: The synthesis and purification processes can generate other forms of heterogeneity, such as:
-
Aggregation: ADC molecules can clump together, which can impact efficacy and immunogenicity.[6]
-
Fragmentation: The antibody can break apart, leading to species like "half-ADCs" (one heavy and one light chain).[7]
-
Unconjugated Antibody: A fraction of the antibody may remain unconjugated (DAR 0).[7]
-
Residual Free Drug: Small molecule drug that has not been fully removed after the conjugation reaction.[2]
-
Q2: How does the choice of conjugation chemistry impact ADC heterogeneity?
The conjugation strategy is a critical factor in controlling ADC heterogeneity.[4]
-
Lysine Conjugation: Antibodies have numerous surface-accessible lysine residues.[5] Conjugation to these residues is often non-selective and can produce a highly heterogeneous mixture of ADCs with a broad range of DAR values and conjugation sites.[2][4] This complexity can make characterization and ensuring batch-to-batch consistency challenging.[8]
-
Cysteine Conjugation: This method typically involves the reduction of interchain disulfide bonds, providing a more limited and controlled number of conjugation sites (usually up to eight).[9][10] This results in a less heterogeneous product compared to lysine conjugation.[2]
-
Site-Specific Conjugation: These "next-generation" techniques utilize engineered antibodies or enzymatic methods to attach the drug at specific, predetermined locations.[9][10][11] This approach offers the highest degree of control, leading to a more homogeneous product with a defined DAR and precise drug placement.[10][12] This enhanced homogeneity can improve the therapeutic window and simplify manufacturing.[10][13]
Q3: What are the consequences of ADC heterogeneity for drug development?
ADC heterogeneity can have significant implications for the safety, efficacy, and manufacturability of the therapeutic:
-
Pharmacokinetics (PK): Different ADC species can have varying clearance rates. For instance, high-DAR species may be cleared more rapidly from circulation.[10]
-
Efficacy: The DAR value can directly impact the potency of the ADC.[8] A heterogeneous mixture may have a suboptimal therapeutic effect.
-
Toxicity: A lack of control over conjugation can lead to a narrow therapeutic window.[13] Off-target toxicity can occur due to the premature release of the cytotoxic payload from unstable linkers or the accumulation of certain ADC species in healthy tissues.[6]
-
Manufacturing and Regulation: High batch-to-batch variability complicates the manufacturing process and can pose challenges in meeting regulatory requirements for consistency and quality.[1][8]
Troubleshooting Guides
Issue 1: High Level of Unconjugated Antibody (Low DAR)
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Recommendation | Verification Method |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and reaction time. Ensure the reducing agent is fresh and active. | Use Ellman's assay to quantify free thiols post-reduction. |
| Suboptimal pH of Conjugation Buffer | Ensure the pH of the buffer is optimal for the specific conjugation chemistry. For maleimide (B117702) chemistry, a pH of 6.5-7.5 is typically recommended. | Verify buffer pH before starting the reaction. |
| Low Molar Excess of Linker-Payload | Increase the molar ratio of the linker-payload to the antibody. Titrate the ratio to find the optimal balance between conjugation efficiency and aggregation. | Analyze the product by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to determine the DAR distribution.[14][15] |
| Linker-Payload Instability or Low Reactivity | Verify the stability and purity of the linker-payload. Synthesize fresh material if degradation is suspected. | Use HPLC to check the purity of the linker-payload. |
| Presence of Interfering Substances in Antibody Formulation | Remove substances that can interfere with the conjugation reaction, such as primary amines (e.g., Tris buffer) or other proteins (e.g., BSA).[16] Perform a buffer exchange into an appropriate conjugation buffer.[16] | Analyze the antibody formulation for interfering components. |
Issue 2: High Levels of Aggregation Post-Conjugation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Recommendation | Verification Method |
| High Hydrophobicity of the Payload | Introduce a hydrophilic linker (e.g., PEG) to increase the overall hydrophilicity of the ADC.[17] | Monitor aggregation levels by Size Exclusion Chromatography (SEC).[18] |
| High DAR | Optimize the conjugation reaction to achieve a lower average DAR. Over-conjugation can expose hydrophobic patches on the antibody surface. | Analyze DAR distribution using HIC or MS.[14][15] |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | Screen different buffer conditions for the conjugation and storage of the ADC to identify conditions that minimize aggregation. | Use SEC or Dynamic Light Scattering (DLS) to assess aggregation under different buffer conditions.[19] |
| Inappropriate Purification Method | Optimize the purification method. For example, in HIC, a shallower gradient or a different salt might be necessary. Avoid harsh elution conditions. | Monitor aggregation by SEC before and after each purification step. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. Aliquot the ADC for storage. | Compare aggregation levels in fresh vs. freeze-thawed samples using SEC.[6] |
Issue 3: Broad DAR Distribution and Product Heterogeneity
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Recommendation | Verification Method |
| Non-Specific Conjugation Chemistry (e.g., Lysine) | If feasible, switch to a more site-specific conjugation method (e.g., engineered cysteines, enzymatic conjugation) to gain better control over the conjugation sites and DAR.[9][10] | Characterize the product using peptide mapping or MS to identify conjugation sites. |
| Inconsistent Reaction Conditions | Tightly control reaction parameters such as temperature, pH, reaction time, and mixing.[8] | Implement rigorous process controls and monitor these parameters throughout the synthesis. |
| Variability in Raw Materials | Ensure the quality and consistency of the antibody, linker, and payload. Qualify all raw material batches. | Perform incoming quality control testing on all raw materials. |
| Disulfide Scrambling (for Cysteine Conjugation) | Optimize the reduction and re-oxidation steps to prevent the formation of incorrect disulfide bonds.[7] | Use non-reducing SDS-PAGE or peptide mapping to detect disulfide scrambling. |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
-
Measure the absorbance of the ADC solution at both 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Correct the absorbance at 280 nm for the contribution of the payload.
-
Calculate the antibody concentration using its extinction coefficient at 280 nm.
-
Calculate the payload concentration using its extinction coefficient at its maximum absorbance wavelength.
-
Determine the average DAR by taking the molar ratio of the payload to the antibody.
Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to separate ADC species with different DARs.[2]
-
Column: A HIC column (e.g., Butyl-NPR) is used.
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7, with 20% isopropanol).
-
Gradient: A decreasing salt gradient is used to elute the ADC species. The more hydrophobic, higher DAR species will elute later.
-
Detection: UV detection at 280 nm.
-
Analysis: The relative peak areas of the different species (DAR 0, 2, 4, etc.) are integrated to determine the DAR distribution and calculate the average DAR.[3]
Protocol 3: Assessment of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size.
-
Column: An appropriate SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column matrix (e.g., phosphate-buffered saline).
-
Flow Rate: A constant flow rate is applied.
-
Detection: UV detection at 280 nm.
-
Analysis: Aggregates will elute earlier than the monomeric ADC. The percentage of aggregate is calculated from the peak areas.
Data Presentation
Table 1: Comparison of Common ADC Conjugation Chemistries
| Conjugation Method | Target Residue | Typical DAR Range | Heterogeneity | Advantages | Disadvantages |
| Stochastic | Lysine | 0-8 | High | Simple, no antibody engineering required. | Highly heterogeneous, poor control over DAR and site.[4] |
| Stochastic | Cysteine (native) | 0-8 | Moderate | More controlled than lysine conjugation.[2] | Requires reduction of disulfide bonds, potential for disulfide scrambling.[7] |
| Site-Specific | Engineered Cysteine | 2 or 4 | Low | Homogeneous product, precise control over DAR.[10] | Requires antibody engineering. |
| Site-Specific | Unnatural Amino Acid | 1 or 2 | Very Low | Highly homogeneous, orthogonal chemistry.[9] | Requires cell line engineering and specialized reagents. |
| Site-Specific | Enzymatic (e.g., Transglutaminase) | 2 | Very Low | Highly specific, mild reaction conditions.[11] | Requires antibody engineering and enzyme production. |
Visualizations
Caption: A generalized workflow for ADC synthesis, highlighting key stages from antibody preparation to final product analysis.
Caption: Key contributors to heterogeneity in Antibody-Drug Conjugate formulations.
References
- 1. premier-research.com [premier-research.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Conjugation site heterogeneity causes variable electrostatic properties in Fc conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmacompass.com [pharmacompass.com]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biocompare.com [biocompare.com]
- 14. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 15. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 16. Antibody Conjugation Troubleshooting [bio-techne.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Off-Target Toxicity of Legumain-Cleavable Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments with legumain-cleavable linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity associated with legumain-cleavable linkers?
A1: The primary concern for off-target toxicity with legumain-cleavable linkers is the premature cleavage of the linker in the extracellular matrix or circulation, leading to the release of the cytotoxic payload before it reaches the target tumor cells.[1][2][3] This can occur due to the presence of legumain in the tumor microenvironment, which is secreted by tumor cells and tumor-associated macrophages.[3][4][5][6] While legumain is overexpressed in many solid tumors, its presence in some healthy tissues, although at lower levels, can also contribute to off-target effects.[4][7][8]
Q2: How does the specificity of legumain for its cleavage site influence off-target effects?
A2: Legumain is a cysteine endopeptidase with a strict specificity for cleaving peptide bonds after asparagine (Asn) and, to a lesser extent, aspartate (Asp) residues.[9][10][11] This high specificity is a key advantage in linker design. Linkers containing sequences like Alanine-Alanine-Asparagine (AlaAlaAsn) or Asparagine-Asparagine (AsnAsn) are designed to be selectively cleaved by legumain.[1][3][12] Off-target cleavage by other proteases is less likely due to this narrow substrate specificity, which can reduce systemic toxicity compared to linkers with broader protease susceptibility.[9][13]
Q3: Are legumain-cleavable linkers more or less prone to off-target toxicity compared to traditional cathepsin-cleavable linkers like Val-Cit?
A3: Legumain-cleavable linkers, particularly those with Asn-containing sequences, have shown comparable or even improved safety profiles in some studies.[1][14] For instance, Asn-containing linkers have been demonstrated to be completely stable to human neutrophil elastase, an enzyme believed to be responsible for the neutropenia associated with Val-Cit-PABC-MMAE ADCs.[5][13] However, some studies have reported a 2-3 fold higher off-target activity for Asn-containing ADCs compared to Val-Cit ADCs, potentially due to extracellular linker cleavage in the tumor microenvironment.[3][6] The hydrophobicity of the linker also plays a role; more hydrophilic Asn-containing linkers can lead to decreased aggregation and potentially lower clearance and systemic toxicity.[2][15]
Q4: What is the significance of legumain expression levels in healthy versus tumor tissues for predicting off-target toxicity?
A4: Legumain is significantly overexpressed in various tumor types, including breast, prostate, liver, gastric, and cervical cancers, compared to healthy tissues.[4][7][8][16] This differential expression is the basis for the targeted activation of legumain-cleavable prodrugs and ADCs in the tumor microenvironment.[17][18] However, legumain is also expressed in normal tissues, most abundantly in the kidneys and testes.[9] Therefore, a thorough understanding of the legumain expression profile in relevant healthy tissues is crucial for predicting potential off-target toxicities.
Troubleshooting Guides
Problem 1: High background cytotoxicity in non-target cells.
Possible Cause 1: Premature linker cleavage in culture medium.
-
Troubleshooting Step 1: Analyze the cell culture medium for the presence of the free payload using LC-MS/MS. This will confirm if the linker is being cleaved extracellularly.
-
Troubleshooting Step 2: If payload is detected, investigate the source of extracellular proteases. Some cell lines may secrete proteases that can cleave the linker. Consider using a serum-free medium or a medium with a protease inhibitor cocktail (use with caution as it may interfere with intended intracellular processing).
-
Troubleshooting Step 3: Evaluate the stability of the ADC in the specific cell culture medium over time without cells to rule out medium-induced degradation.
Possible Cause 2: Non-specific uptake of the ADC.
-
Troubleshooting Step 1: Perform a competition assay by co-incubating the ADC with an excess of the unconjugated antibody. A significant reduction in cytotoxicity would indicate that the uptake is target-mediated.
-
Troubleshooting Step 2: Use a control ADC with a non-targeting antibody to assess the level of non-specific uptake and cytotoxicity.
Problem 2: Inconsistent results in plasma stability assays.
Possible Cause 1: Species-specific differences in plasma proteases.
-
Troubleshooting Step 1: Be aware that mouse and human plasma can have different enzymatic activities. For example, Val-Cit linkers are known to be unstable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C), which is not a major issue in human plasma.[3] Asn-containing linkers have shown good stability in both mouse and human serum.[5][13]
-
Troubleshooting Step 2: When conducting preclinical studies, use plasma from the relevant species. If discrepancies are observed, consider using purified enzyme assays to identify the specific protease responsible for cleavage.
Possible Cause 2: Issues with the analytical method.
-
Troubleshooting Step 1: Ensure proper validation of the LC-MS/MS method for quantifying the free payload, including sensitivity, linearity, and recovery.
-
Troubleshooting Step 2: For ELISA-based methods that measure intact ADC, confirm that the antibody used for detection does not have its epitope masked by the conjugation or by plasma proteins.
Problem 3: Lower than expected potency in target cells with known legumain expression.
Possible Cause 1: Inefficient intracellular processing of the ADC.
-
Troubleshooting Step 1: Confirm the subcellular localization of the ADC after internalization using fluorescence microscopy. The ADC must reach the lysosome for legumain-mediated cleavage.
-
Troubleshooting Step 2: Measure the legumain activity in the cell lysate of your target cells using a legumain-specific fluorescent substrate to ensure the enzyme is active. Legumain activation is pH-dependent, requiring an acidic environment.[17][19]
Possible Cause 2: The released payload is not sufficiently active.
-
Troubleshooting Step 1: Verify the cytotoxicity of the free payload on the target cells to confirm their sensitivity.
-
Troubleshooting Step 2: Analyze the metabolites of the ADC in the cell lysate to confirm that the linker is being cleaved at the expected site and that the released payload is in its active form.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Legumain-Cleavable vs. Cathepsin-Cleavable ADCs
| ADC Linker | Cell Line | Target Antigen | IC50 (µg/mL) | Reference |
| AsnAsn-PABC-MMAE | SKBR3 | HER2 | ~0.03 | [1] |
| AsnAla-PABC-MMAE | SKBR3 | HER2 | ~0.03 | [1] |
| GlnAsn-PABC-MMAE | SKBR3 | HER2 | ~0.03 | [1] |
| ValCit-PABC-MMAE | SKBR3 | HER2 | ~0.03 | [1] |
Table 2: Plasma Stability of Legumain-Cleavable ADCs
| Linker | Serum | Incubation Time | % Payload Release | Reference |
| AsnAsn-PABC-MMAE | Mouse | 7 days | ~15% | [5] |
| AsnAsn-PABC-MMAE | Human | 7 days | ~5% | [5] |
| GlnAsn-PABC-MMAE | Mouse | 7 days | ~15% | [5] |
| GlnAsn-PABC-MMAE | Human | 7 days | ~5% | [5] |
| ValCit-PABC-MMAE | Mouse | 7 days | ~20% | [5] |
| ValCit-PABC-MMAE | Human | 7 days | ~5% | [5] |
Experimental Protocols
Protocol 1: Lysosomal Stability Assay
-
Preparation of Lysosomes: Isolate lysosomes from rat or human liver tissue by differential centrifugation. Determine the protein concentration of the lysosomal fraction using a standard protein assay (e.g., BCA assay).
-
Incubation: Incubate the ADC (e.g., 10-15 µg) with the lysosomal preparation (e.g., 10 µg of protein) in a buffer at an acidic pH (e.g., pH 4.7) to mimic the lysosomal environment.
-
Inhibitor Control: As a control, perform a parallel incubation in the presence of a selective legumain inhibitor (e.g., 10 µM RR11a) to confirm that the cleavage is legumain-specific.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard) to precipitate proteins. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the released payload using a validated LC-MS/MS method.[1]
Protocol 2: Plasma Stability Assay
-
Incubation: Incubate the ADC at a specific concentration (e.g., 0.2 mg/mL) in mouse or human serum (typically 70-90% serum in buffer) at 37°C in a 5% CO2 atmosphere.[2]
-
Time Points: Collect aliquots at multiple time points over a prolonged period (e.g., 0, 1, 3, 7 days) to reflect the typical half-life of an ADC in circulation.[5]
-
Sample Preparation:
-
For Free Payload Analysis (LC-MS/MS): Precipitate proteins from the plasma samples using an organic solvent like acetonitrile. Centrifuge and collect the supernatant containing the free payload.[20]
-
For Intact ADC Analysis (ELISA): Dilute the plasma samples in an appropriate buffer for ELISA analysis.
-
-
Analysis:
Visualizations
Caption: Mechanism of action and off-target cleavage of legumain-cleavable ADCs.
Caption: General experimental workflow for assessing ADC off-target toxicity.
Caption: Troubleshooting decision tree for high off-target toxicity.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orb.binghamton.edu [orb.binghamton.edu]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active legumain promotes invasion and migration of neuroblastoma by regulating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Legumain Correlates with Prognosis and Metastasis in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Studies to Understand the Stability and Liabilities of Legumain-cleava" by Michele Yi [orb.binghamton.edu]
- 16. Knockdown of Legumain Suppresses Cervical Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Characterizing PEGylated ADCs
Welcome to the technical support center for the analytical characterization of PEGylated Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with characterizing PEGylated ADCs?
A1: The primary analytical challenges stem from the inherent heterogeneity of PEGylated ADCs.[1][2][3] This complexity arises from:
-
Heterogeneity of the PEG linker itself: Traditional polymeric PEG reagents are not single molecules but a distribution of different chain lengths, which adds to the overall heterogeneity of the ADC.[1]
-
Variability in the Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody can vary, resulting in a mixture of species with different DARs.[2][3]
-
Multiple Conjugation Sites: The drug-linker can attach to various amino acid residues on the antibody, leading to positional isomers.[1][2]
-
Analytical Technique Limitations: Many analytical methods may need to be optimized to handle the complexity and potential for interactions introduced by the PEG chain.[1][]
Q2: Why is determining the Drug-to-Antibody Ratio (DAR) critical for PEGylated ADCs?
A2: The DAR is a critical quality attribute (CQA) that directly impacts the safety and efficacy of an ADC.[2][3][5]
-
Efficacy: A low DAR may result in reduced potency, while a high DAR can lead to altered pharmacokinetics and potential toxicity.[2][5]
-
Stability: The extent of drug loading can affect the stability and aggregation propensity of the ADC.[2]
-
Consistency: A well-defined and controlled DAR is essential for manufacturing consistency and regulatory approval.[1]
Q3: How does PEGylation affect the stability of an ADC?
A3: PEGylation is known to enhance the stability of bioconjugates in several ways:
-
Reduced Aggregation: The hydrophilic nature of PEG can help to mitigate the aggregation propensity of ADCs, especially those with hydrophobic payloads.[6][7]
-
Increased Solubility: PEGylation can improve the solubility of the ADC.
-
Prolonged Circulation Half-Life: The PEG chain can shield the ADC from proteolytic degradation and reduce renal clearance, leading to a longer half-life in the body.[8][9]
However, the stability of the linker itself and the potential for drug deconjugation over time are critical aspects that need to be thoroughly evaluated.[6] Accelerated stability studies under thermal stress are often performed to assess aggregation, fragmentation, and drug shedding.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks or Poor Resolution in Hydrophobic Interaction Chromatography (HIC)
Symptoms:
-
Broad, poorly resolved peaks in the HIC chromatogram.
-
The appearance of unexpected peaks that do not correspond to expected DAR species.
-
Inconsistent retention times between runs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Conditions | HIC separations are sensitive to salt concentration and type. Optimize the salt gradient and pH of the mobile phases.[10] Ensure the salt concentration in the sample is compatible with the initial mobile phase conditions. |
| On-Column Denaturation of the ADC | HIC is generally a non-denaturing technique, but some ADCs may be sensitive to the high salt concentrations.[] Try using a different salt (e.g., ammonium (B1175870) acetate (B1210297) instead of ammonium sulfate) or adding a small percentage of a mild organic modifier like isopropanol (B130326) to the mobile phase.[10] |
| Presence of Aggregates or Fragments | Analyze the sample by Size Exclusion Chromatography (SEC) to confirm the presence of high or low molecular weight species.[7] If aggregates are present, optimize the formulation buffer or purification process. |
| Post-Translational Modifications (PTMs) | Glycosylation and other PTMs can contribute to peak broadening and the appearance of shoulders or split peaks.[1] Use a higher resolution column or couple the HIC to a mass spectrometer for peak identification. |
Experimental Workflow for HIC Analysis of PEGylated ADCs
Caption: Workflow for HIC analysis of PEGylated ADCs.
Issue 2: Broad or Unresolved Spectra in Mass Spectrometry (MS) Analysis
Symptoms:
-
ESI-MS spectrum of the intact ADC is broad and lacks well-defined charge states.
-
Difficulty in deconvoluting the spectrum to obtain the zero-charge mass.
-
Poor signal-to-noise ratio.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Heterogeneity of the PEGylated ADC | The polydispersity of the PEG linker and the distribution of DAR species can lead to a complex mixture of molecules, resulting in overlapping charge-state patterns.[1][8][11] Consider using a discrete PEG (dPEG®) linker to reduce heterogeneity.[1] |
| Suboptimal LC-MS Method | Optimize the liquid chromatography method to achieve better separation of the different ADC species before they enter the mass spectrometer.[1] Adjust MS parameters such as desolvation temperature and voltages. |
| In-Source Fragmentation or Aggregation | High energy in the MS source can cause the ADC to fragment or form aggregates. Reduce the cone voltage and other source energy parameters. Ensure the sample is free of non-volatile salts. |
| Charge State Reduction | The presence of multiple charge states can complicate the spectrum. Some sample preparation methods can reduce the charge state distribution, leading to a simpler spectrum.[8] |
Logical Relationship for Troubleshooting MS Data
References
- 1. enovatia.com [enovatia.com]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Overcoming Steric Hindrance in Antibody Conjugation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to steric hindrance during antibody conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of antibody conjugation?
A: Steric hindrance is a phenomenon where the size and spatial arrangement of molecules impede a chemical reaction. In antibody conjugation, this occurs when the bulky nature of the antibody, the payload (e.g., drug, fluorophore), or the linker molecule physically obstructs the reactive sites, leading to inefficient conjugation or impaired biological activity of the final conjugate. This can manifest as low conjugation efficiency, reduced antigen-binding affinity, or altered pharmacokinetic properties.[1]
Q2: My drug-to-antibody ratio (DAR) is consistently low. Could steric hindrance be the cause?
A: Yes, steric hindrance is a significant factor that can lead to a low DAR. If the payload molecule is large or the conjugation site is in a sterically crowded region of the antibody, it can prevent additional payloads from attaching nearby. Other factors contributing to low DAR include suboptimal reaction conditions (pH, temperature, time), low starting antibody concentration (<0.5 mg/mL), or the presence of interfering substances in the antibody buffer.[2][3]
Q3: How does the choice of linker impact steric hindrance?
A: The linker is a critical component in managing steric hindrance.[4][5] Key considerations include:
-
Length: Longer linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) spacers, can increase the distance between the antibody and the payload.[6][7] This separation can reduce steric clashes, potentially improving conjugation efficiency and preserving the antibody's binding affinity.[6][7] Studies suggest that a PEG length of 8 units can provide an optimal balance.[4]
-
Flexibility: A flexible linker can allow the payload to orient itself in a way that minimizes steric interference with the antibody's functional domains.
-
Steric Bulk: The chemical structure of the linker itself can contribute to steric hindrance. Modifying the linker to reduce its own bulk, for instance by minimizing methyl substitutions near the conjugation site, can enhance reaction efficiency.[4][8]
Q4: My conjugated antibody shows reduced antigen binding. What are the likely causes related to steric hindrance?
A: Reduced antigen binding is a common consequence of steric hindrance and can be caused by several factors:
-
Conjugation near the CDR: Random conjugation methods, such as those targeting lysine (B10760008) residues, can result in the payload being attached within or near the complementarity-determining regions (CDRs).[6] This can physically block the antigen-binding site.
-
Payload Interference: A bulky payload conjugated even at a distance from the CDR can still sterically interfere with the antigen-antibody interaction, especially if the antigen itself is large.
-
Conformational Changes: The conjugation process itself might induce subtle conformational changes in the antibody structure that affect its binding affinity.
Q5: What is the difference between site-specific and random conjugation in relation to steric hindrance?
A:
-
Random Conjugation: This method typically targets naturally occurring amino acids like lysines or cysteines (after reduction of interchain disulfides).[9] Since numerous lysine residues are distributed across the antibody surface, this approach often results in a heterogeneous mixture of conjugates with varying DARs and conjugation sites, some of which may sterically hinder the antigen-binding domains.[6][9]
-
Site-Specific Conjugation: This approach involves engineering specific sites on the antibody (e.g., introducing cysteine residues or enzymatic tags) for precise payload attachment.[9][10][11] By directing conjugation to regions far from the antigen-binding sites, such as the Fc region, site-specific methods can minimize steric hindrance, leading to more homogeneous products with preserved biological activity.[6][7][12]
Troubleshooting Guide
Problem 1: Low or No Signal / Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Steric Hindrance at Conjugation Site | Consider using a longer, more flexible linker (e.g., PEG spacer) to increase distance between the payload and antibody.[6][7] If using random conjugation, switch to a site-specific method to control the attachment point away from crowded regions.[9][10] |
| Low Antibody Concentration | Ensure the starting antibody concentration is >0.5 mg/mL. Adding a larger volume of a dilute antibody can dilute the reaction reagents, lowering efficiency.[2] |
| Impure Antibody | Use an antibody that is >95% pure. Protein impurities like BSA will compete for the label, reducing conjugation efficiency.[2] |
| Interfering Buffer Additives | Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide (B81097) can interfere with certain conjugation chemistries. Perform a buffer exchange into an appropriate buffer like PBS.[2] |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. For NHS-ester chemistry, a pH of 8.0-8.5 is often optimal.[] For thiol-maleimide reactions, ensure complete reduction of cysteines with an agent like TCEP.[] |
Problem 2: Reduced Antigen-Binding Affinity Post-Conjugation
| Potential Cause | Recommended Solution |
| Payload Obstructs Antigen-Binding Site (CDR) | This is a classic steric hindrance issue. Use a site-specific conjugation strategy to attach the payload to a site distant from the CDRs, such as the Fc region or an engineered cysteine.[6][12] |
| Bulky Linker/Payload Combination | Employ a longer linker to create more space between the antibody and the payload, reducing potential interference.[4][6][7] |
| Antibody Denaturation/Aggregation | High concentrations of organic co-solvents (often used to dissolve hydrophobic payloads) can denature the antibody. Keep co-solvent concentration low (typically <10%).[3] Analyze the final product for aggregates using Size Exclusion Chromatography (SEC).[3] |
Problem 3: High Product Heterogeneity (Wide Range of DARs)
| Potential Cause | Recommended Solution |
| Random Conjugation Chemistry | Lysine-based conjugation inherently produces a heterogeneous mixture.[9] For a more uniform product, use a site-specific conjugation method (e.g., engineered cysteines, enzymatic conjugation).[9][10] |
| Inconsistent Antibody Reduction | For cysteine-based conjugation, inconsistent reduction of disulfide bonds leads to a variable number of available thiol groups. Tightly control the concentration of the reducing agent (e.g., TCEP), temperature, and incubation time.[3] |
| Insufficient Purification | The final product is a mix of different DAR species. Use Hydrophobic Interaction Chromatography (HIC) to separate and isolate ADC species with different DARs. HIC is highly effective at resolving species based on the hydrophobicity added by the payload.[3][14] |
Key Experimental Protocols
Protocol 1: General NHS-Ester Conjugation to Lysine Residues
-
Antibody Preparation:
-
Start with a purified antibody at a concentration of 1-2 mg/mL.[]
-
Perform a buffer exchange into a phosphate-free, amine-free buffer (e.g., PBS) at pH 8.0-8.5 to increase reactivity.[]
-
-
Reagent Preparation:
-
Dissolve the NHS-ester activated payload in an anhydrous organic solvent like DMSO to create a 10 mM stock solution.[]
-
-
Conjugation Reaction:
-
Add the payload stock solution to the antibody solution at a specific molar ratio (e.g., 10:1 dye-to-antibody). The optimal ratio should be determined empirically.[]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted payload and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.[]
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry or Mass Spectrometry.
-
Assess for aggregation using Size Exclusion Chromatography (SEC).
-
Confirm antigen-binding activity via ELISA or Surface Plasmon Resonance (SPR).
-
Protocol 2: Site-Specific Conjugation via Engineered Cysteines
-
Antibody Reduction:
-
Prepare the cysteine-engineered antibody at 1-2 mg/mL in PBS.[]
-
Add a calculated molar excess of a reducing agent like TCEP (e.g., 10-fold molar excess) to selectively reduce the engineered cysteine thiol.[3][]
-
Incubate for 30-60 minutes at room temperature.[]
-
-
Reagent Preparation:
-
Dissolve the maleimide-activated payload in a suitable solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the maleimide-payload solution to the reduced antibody. A slight molar excess of the payload (e.g., 1.5 to 5-fold over available thiols) is recommended.
-
Incubate for 1-4 hours at room temperature or 4°C. The reaction should be performed at a pH between 6.5 and 7.5 to ensure the specificity of the maleimide-thiol reaction.
-
-
Quenching (Optional):
-
Add a quenching reagent like N-acetylcysteine to react with any excess maleimide (B117702) payload.
-
-
Purification & Characterization:
-
Purify the conjugate using SEC or HIC to remove unreacted payload and reducing agents.[3]
-
Characterize the conjugate for DAR, aggregation, and antigen-binding activity as described in Protocol 1.
-
Visual Guides
Caption: Troubleshooting flowchart for steric hindrance issues.
Caption: Comparison of conjugation strategies and hindrance.
Caption: Workflow for site-specific antibody conjugation.
References
- 1. hemoce.ce.gov.br [hemoce.ce.gov.br]
- 2. Antibody Conjugation Troubleshooting [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. aboligo.com [aboligo.com]
- 10. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aboligo.com [aboligo.com]
- 12. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Linker Optimization for Enhanced Therapeutic Index
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides expert guidance on optimizing linker technology in targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to achieve a superior therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of linker optimization?
The central goal is to widen the therapeutic window of a drug conjugate.[1][2] An ideal linker ensures the conjugate remains stable in systemic circulation, preventing premature release of the payload that could cause off-target toxicity, while enabling efficient and selective payload release at the target site (e.g., within a tumor cell).[][4][5] This balance is critical for maximizing efficacy and minimizing harm to healthy tissues.[5]
Q2: How do I choose between a cleavable and a non-cleavable linker?
The choice is a strategic decision that depends on the target biology, payload characteristics, and desired mechanism of action.[6][7]
-
Cleavable Linkers are designed to be broken down by specific triggers prevalent inside target cells or the tumor microenvironment, such as enzymes (e.g., Cathepsin B), acidic pH, or a high concentration of reducing agents like glutathione.[4][7][8] They are often preferred when the unmodified payload is required for activity or when a "bystander effect"—where the released drug kills adjacent antigen-negative tumor cells—is desired.[4][9]
-
Non-Cleavable Linkers release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[9][10] This results in the payload being released with the linker and a conjugated amino acid attached.[10] They generally offer greater plasma stability and can reduce the risk of off-target toxicity.[9][10] This strategy is suitable when the payload remains active with the linker fragment attached and when minimizing systemic payload release is the top priority.[4]
Q3: How does linker hydrophobicity affect my ADC's performance?
Payloads are often highly hydrophobic, and this property can be transferred to the entire ADC, leading to significant challenges.[11][12][13] Increased hydrophobicity is strongly correlated with a higher propensity for aggregation, which can lead to poor pharmacokinetics (PK), faster clearance, immunogenicity, and reduced efficacy.[11][13] Modulating the linker by incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can offset the payload's hydrophobicity, improving solubility, reducing aggregation, and enhancing in vivo performance.[11][12][14][15]
Q4: What role does the linker play in PROTAC design?
In a PROTAC, the linker is not just a passive spacer; it is a critical determinant of efficacy.[16][17][18] Its length, rigidity, and attachment points dictate the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[16][18] An optimal linker facilitates a productive orientation that leads to efficient ubiquitination and subsequent degradation of the target protein.[16] Linker composition also heavily influences the PROTAC's physicochemical properties, such as cell permeability and solubility.[16]
Troubleshooting Guide
| Problem / Symptom | Potential Cause(s) | Recommended Solutions & Optimization Strategies |
| High off-target toxicity and narrow therapeutic window. | Premature payload release in circulation. The linker is insufficiently stable in plasma.[][19] | • Switch to a more stable linker chemistry. For example, replace a maleimide-based linker, which can undergo retro-Michael reaction, with a more stable alternative.[2][20] • Increase steric hindrance around the cleavage site to protect it from systemic enzymes.[19] • Consider a non-cleavable linker for maximum plasma stability.[4][10] |
| ADC shows high aggregation during purification or storage. | High hydrophobicity of the payload-linker combination.[11][13] | • Incorporate hydrophilic spacers into the linker, such as PEG or polysarcosine chains, to shield the hydrophobic payload and improve solubility.[12][14][15] • Optimize the Drug-to-Antibody Ratio (DAR). High DAR ADCs are more prone to aggregation.[11] • Evaluate different conjugation sites. The local environment of the conjugation site can influence the overall biophysical properties of the ADC.[21] |
| Low conjugation yield or incomplete reaction. | Incompatible conjugation chemistry or interfering substances in the antibody buffer.[22] | • Ensure functional group compatibility between the linker and the antibody/payload.[4][22] • Purify the antibody to remove interfering substances like primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA). • Optimize reaction conditions such as pH, temperature, and reactant concentrations.[22] |
| Poor in vivo efficacy despite good in vitro potency. | Poor pharmacokinetics (PK) due to rapid clearance or instability.[11] Inefficient payload release at the target site.[] | • Analyze ADC stability in plasma from multiple species (e.g., mouse, human) as cleavage patterns can differ.[23] • Modify linker length. Shorter linkers can sometimes improve stability by keeping the payload within the antibody's steric shield. • Confirm linker cleavage in a lysosomal degradation assay to ensure the payload can be efficiently released after internalization.[23][24] |
| PROTAC fails to induce target degradation. | Suboptimal ternary complex formation. The linker length or geometry is preventing a productive interaction between the target and the E3 ligase.[16][18] | • Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., flexible PEG vs. rigid alkyl chains).[16][] • Change the attachment points of the linker on the target-binding or E3-binding ligands.[16] • Use computational modeling (e.g., molecular dynamics simulations) to predict favorable ternary complex geometries and prioritize linker designs.[26] |
Quantitative Data Summary
Table 1: Comparative Stability of Cleavable Linkers
| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Cleavage Rate in Lysosomes | Key Considerations |
| Val-Cit-PABC | Cathepsin B Cleavage | Generally stable, but can show instability in mouse plasma due to Carboxylesterase 1c (Ces1c).[23] | Rapid (>80% release in <30 min).[23] | Gold standard for enzyme-cleavable linkers; species differences in plasma stability are critical.[23] |
| Val-Ala-PABC | Cathepsin B Cleavage | High | Slower than Val-Cit.[24] | Offers a different release kinetic profile compared to Val-Cit. |
| Hydrazone | Acid Hydrolysis (Low pH) | Prone to premature cleavage; relatively short half-life.[5] | Rapid in acidic endosomes/lysosomes. | Often paired with less potent payloads due to stability concerns.[5] |
| Disulfide | Reduction (e.g., Glutathione) | Stability can be modulated by steric hindrance near the disulfide bond.[19] | Rapid in the reducing intracellular environment. | Hindered disulfides show improved plasma stability over unhindered versions.[19] |
Table 2: Impact of Linker Properties on ADC Performance
| Parameter | Modification | Observed Impact | Reference |
| Hydrophilicity | Incorporating a branched mPEG24 moiety into a dipeptide linker. | Enhanced hydrophilicity, improved biophysical stability, prolonged half-life, and higher tolerability. | [27] |
| Linker Length | Shortening the linker in a maleimide-based ADC. | Increased stability by keeping the payload within the antibody's steric shield. | [19] |
| Conjugation Site | Optimizing conjugation sites on an antibody. | A >10-fold improvement in therapeutic index was observed compared to random conjugation. | [20] |
| Architecture | Using a branched PEG linker vs. a linear PEG spacer. | Improved PK behavior and enhanced in vivo efficacy. | [15] |
Key Experimental Protocols
Plasma Stability Assay
This assay is crucial for evaluating the potential for premature payload release in the circulatory system.[23]
Objective: To determine the stability of the drug-linker by measuring the average Drug-to-Antibody Ratio (DAR) or the concentration of released payload over time in plasma.[23][28]
Methodology:
-
Incubation: Incubate the ADC (e.g., at 1.0 mg/mL) in plasma (human, mouse, rat) at 37°C. Include a buffer-only control to assess baseline chemical stability.[23]
-
Time Points: Collect aliquots at multiple time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).[23]
-
Sample Preparation (Two main approaches):
-
Analysis:
-
Data Interpretation: Plot the average DAR or percent payload release against time to determine the stability profile and calculate the ADC's half-life in plasma.
Lysosomal Stability / Payload Release Assay
This assay simulates the intracellular environment to measure the efficiency of payload release after internalization.[23][24]
Objective: To quantify the rate of linker cleavage and payload release in the presence of lysosomal enzymes.
Methodology:
-
Preparation: Prepare a reaction mixture containing the ADC, a lysosomal fraction (e.g., human liver lysosomes or S9 fraction), and a buffer to ensure metabolic activity.[24] Alternatively, use purified target enzymes like Cathepsin B for mechanistic studies.[29]
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h).[24]
-
Reaction Quenching: Stop the reaction, typically by heat inactivation (e.g., 95°C for 5 minutes) or by adding a chemical inhibitor.[24]
-
Sample Processing: Precipitate proteins with an organic solvent to separate the released payload from the remaining ADC and lysosomal proteins.[23][24]
-
Analysis: Analyze the supernatant by LC-MS or HPLC to quantify the amount of released payload.[23][29]
-
Data Interpretation: An effective cleavable linker will show a time-dependent increase in free payload. Plot the concentration of released payload over time to determine the cleavage kinetics.[24]
Visualizations
Caption: A generalized workflow for ADC/PROTAC linker optimization.
Caption: Mechanisms of action for cleavable vs. non-cleavable ADC linkers.
Caption: A decision tree for selecting a linker strategy.
References
- 1. purepeg.com [purepeg.com]
- 2. researchgate.net [researchgate.net]
- 4. purepeg.com [purepeg.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. books.rsc.org [books.rsc.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. precisepeg.com [precisepeg.com]
- 27. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Immunogenicity of ADCs with PEG Spacers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Polyethylene Glycol (PEG) spacers to mitigate the immunogenicity of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG spacer in an ADC?
A PEG spacer is a flexible, hydrophilic polymer chain incorporated into the linker of an ADC. Its primary functions are to:
-
Increase Solubility and Stability: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation. PEGylation increases the overall hydrophilicity of the ADC, preventing aggregation and improving stability in aqueous buffers.[1][2][3][4]
-
Reduce Immunogenicity: By creating a "shield" around the payload and linker, PEG spacers can mask potential epitopes, reducing the likelihood of an immune response and the formation of anti-drug antibodies (ADAs).[3][5]
-
Improve Pharmacokinetics (PK): The hydrophilic nature of PEG forms a hydration shell around the ADC, which can reduce non-specific clearance by the reticuloendothelial system, prolonging circulation half-life.[1][3][5][6]
Q2: What are the key differences between monodisperse and polydisperse PEG linkers?
The key difference lies in the uniformity of the PEG chain length:
-
Monodisperse PEGs have a single, defined molecular weight and length. This uniformity leads to a more homogeneous ADC product, simplifying characterization, improving batch-to-batch reproducibility, and potentially reducing the risk of immunogenicity associated with heterogeneous mixtures.[3]
-
Polydisperse PEGs are a mixture of PEG chains with a range of molecular weights. This can result in a heterogeneous ADC population, making analytical characterization more complex.[3]
| Feature | Monodisperse PEG | Polydisperse PEG |
| Structure | Uniform length and molecular weight | Mixture of different chain lengths |
| ADC Product | Homogeneous | Heterogeneous |
| Characterization | Simpler and more reproducible | Complex |
| Reproducibility | High batch-to-batch consistency | Variable |
| Immunogenicity Risk | Potentially lower due to uniformity | Potentially higher due to heterogeneity |
Q3: Can the PEG spacer itself be immunogenic?
Yes, while PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies (APAs) has been reported.[7][8] The risk of an immune response to PEG can be influenced by factors such as the length and structure (linear vs. branched) of the PEG chain, the specific protein it is conjugated to, and the patient's immune status.[9] Pre-existing anti-PEG antibodies have also been detected in some individuals.[7][8]
Troubleshooting Guides
Issue 1: Increased Aggregation of PEGylated ADC
Question: I've incorporated a PEG spacer into my ADC, but I'm still observing significant aggregation. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
-
Insufficient PEG Length: The PEG chain may not be long enough to effectively shield the hydrophobic payload.
-
Suboptimal Conjugation Chemistry: The conditions used for conjugation, such as pH or the use of organic co-solvents, can lead to protein denaturation and aggregation.[2][11]
-
High Drug-to-Antibody Ratio (DAR): A high DAR, even with a PEG spacer, can increase the overall hydrophobicity of the ADC.
Experimental Workflow for Troubleshooting Aggregation
Caption: Troubleshooting workflow for ADC aggregation.
Issue 2: Reduced In Vitro Potency or Target Binding of PEGylated ADC
Question: After PEGylation, my ADC shows reduced binding to its target antigen and lower in vitro cytotoxicity. How can I address this?
Possible Causes and Solutions:
-
Steric Hindrance: The PEG spacer, especially if it is very long, may be sterically hindering the antibody's binding to its antigen.
-
Conjugation Site: Conjugation to amino acids within the antigen-binding site (Fab region) can directly interfere with target recognition.
-
Solution: Utilize site-specific conjugation techniques to attach the linker-payload to regions outside of the Fab, such as engineered cysteines or glycans.[12]
-
-
Payload Inactivation: The conjugation process or the linker chemistry itself might be inactivating the cytotoxic payload.
-
Solution: Ensure the linker is designed to release the active form of the payload within the target cell. For non-cleavable linkers, confirm that the payload remains active with the linker and residual amino acid attached.[1]
-
Logical Relationship for Potency Issues
Caption: Factors affecting PEGylated ADC potency.
Issue 3: Unexpected Immunogenicity (Anti-Drug Antibody Detection)
Question: My PEGylated ADC is still eliciting an anti-drug antibody (ADA) response in preclinical studies. What are the potential sources of this immunogenicity and what are my next steps?
Possible Causes and Next Steps:
-
Immune Response to the Antibody, Linker, or Payload: ADAs can develop against any component of the ADC.[16][17]
-
Immunogenicity of the PEG Spacer: As mentioned, anti-PEG antibodies (APAs) can form.
-
Next Step: Develop and run a specific anti-PEG antibody assay, such as a direct ELISA with PEG-coated plates, to screen for APAs in your samples.[7]
-
-
ADC Aggregates: Even small amounts of aggregates can be highly immunogenic.[4]
-
Next Step: Re-characterize your ADC preparation for the presence of high molecular weight species using methods like Size Exclusion Chromatography (SEC).[18] If aggregates are present, refer to the aggregation troubleshooting guide.
-
-
Structural Changes to the Antibody: The conjugation process could induce subtle changes in the antibody's structure, creating neo-epitopes.
-
Next Step: Use biophysical methods like circular dichroism or differential scanning calorimetry to compare the higher-order structure of the conjugated and unconjugated antibody.
-
Signaling Pathway for ADA Response
Caption: Cellular mechanism of ADA production.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Elution: Run the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas of the monomer and any high molecular weight species (which elute earlier). Calculate the percentage of aggregate as: (Aggregate Peak Area / Total Peak Area) * 100.
Protocol 2: Bridging ELISA for Anti-Drug Antibody (ADA) Screening
Objective: To detect the presence of ADAs that can bind to the ADC in serum samples.
Methodology:
-
Reagent Preparation: Prepare biotinylated-ADC and digoxigenin-labeled ADC as detection reagents.[17]
-
Plate Coating: Coat a microtiter plate with a capture agent like streptavidin.
-
Sample Incubation: Add serum samples (and positive/negative controls) to the wells, followed by the addition of the biotinylated-ADC and digoxigenin-labeled ADC. If ADAs are present, they will form a "bridge" between the two labeled ADCs.
-
Detection: Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate to allow for color development.
-
Readout: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Compare the signal from test samples to a pre-determined cut-point established from a population of naive samples. Samples with a signal above the cut-point are considered screen-positive.[19]
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To determine the binding kinetics (K_on, K_off) and affinity (K_D) of the PEGylated ADC to its target antigen.
Methodology:
-
Chip Preparation: Immobilize the target antigen onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of the PEGylated ADC (the analyte) over the sensor chip surface.
-
Association/Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the ADC in real-time by measuring the change in the refractive index at the surface.
-
Regeneration: After each cycle, regenerate the sensor surface to remove the bound ADC.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants (k_a, k_d) and the equilibrium dissociation constant (K_D). Compare these values to those of the unconjugated antibody.
References
- 1. purepeg.com [purepeg.com]
- 2. books.rsc.org [books.rsc.org]
- 3. labinsights.nl [labinsights.nl]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. adcreview.com [adcreview.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. enovatia.com [enovatia.com]
- 13. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Immunogenicity Analysis Service - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Guide to the Validation of Legumain-Mediated Cleavage of the Ala-Ala-Asn Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Ala-Ala-Asn (AAN) linker, a substrate for the lysosomal protease legumain, against other common linkers used in drug delivery systems, particularly antibody-drug conjugates (ADCs). The information presented is supported by experimental data to aid in the selection and validation of linker technologies.
Introduction to Legumain and the AAN Linker
Legumain, an asparaginyl endopeptidase, is a lysosomal cysteine protease that demonstrates high specificity for cleaving peptide bonds C-terminal to asparagine (Asn) residues.[1][2] Its expression is often upregulated in tumors, making it an attractive target for the selective release of cytotoxic payloads from ADCs within the tumor microenvironment.[3][4] The Ala-Ala-Asn (AAN) tripeptide sequence has been developed as a specific, cleavable linker to harness the enzymatic activity of legumain for targeted drug release.[5][6] This guide evaluates the performance of the AAN linker in comparison to other linkers, focusing on cleavage efficiency, stability, and resulting efficacy of the conjugated drug.
Comparative Performance Data
The following tables summarize quantitative data from studies comparing Asn-containing linkers, such as AAN and AsnAsn, with the widely used cathepsin B-cleavable valine-citrulline (Val-Cit) linker.
Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates
| Cell Line | Target Antigen | Linker | Payload | IC50 (µg/mL) | Reference |
| SKBR3 | HER2 | AsnAsn | MMAE | ~0.03 | [7] |
| SKBR3 | HER2 | Val-Cit | MMAE | ~0.03 | [7] |
| Granta-519 (high legumain) | CD79b | AsnAsn | MMAE | ~7x more potent than Val-Cit | [7] |
| Granta-519 (high legumain) | CD79b | Val-Cit | MMAE | - | [7] |
| RL (low legumain) | CD79b | AsnAsn | MMAE | ~0.03 | [7] |
| RL (low legumain) | CD79b | Val-Cit | MMAE | ~0.03 | [7] |
Table 2: Stability of ADCs in Serum
| Linker | Serum Type | Incubation Time | Payload Retention | Reference |
| AsnAsn | Mouse | 7 days | >85% | [8] |
| AsnAsn | Human | 7 days | >85% | [8] |
| Val-Cit | Rat | 7 days | ~80% (20% payload loss) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the validation of linker cleavage. Below are protocols for key experiments.
Legumain Activity Assay
This assay is used to determine the cleavage of a specific linker by legumain.
Materials:
-
Assay buffer (e.g., 50 mM citric acid, 100 mM NaCl, 2 mM DTT, pH 5.5)[2][10]
-
Microplate reader capable of fluorescence detection (Excitation: 380 nm, Emission: 460 nm)[2][10]
Procedure:
-
Activate prolegumain to its active form according to the manufacturer's protocol, typically by incubation in an acidic buffer (e.g., 100 mM citric acid, pH 4.0, 100 mM NaCl, 2 mM DTT at 20°C).[2][10]
-
Prepare serial dilutions of the fluorogenic substrate in the assay buffer.
-
Add activated legumain to each well of a microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Monitor the increase in fluorescence over time at 37°C.[2][10] The rate of fluorescence increase is proportional to the rate of substrate cleavage.
In Vitro Cytotoxicity Assay
This assay evaluates the potency of an ADC in killing cancer cells.
Materials:
-
Cancer cell line expressing the target antigen (e.g., SKBR3 for HER2)[7]
-
Complete cell culture medium
-
Antibody-drug conjugate (ADC) with the linker of interest
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader for luminescence detection
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions.
-
Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
ADC Stability in Serum
This assay assesses the stability of the linker and the retention of the payload on the antibody in a biological fluid.
Materials:
-
ADC with the linker of interest
-
Human or mouse serum[8]
-
Incubator at 37°C
-
Method for analyzing ADC integrity (e.g., ELISA, HPLC)
Procedure:
-
Incubate the ADC in serum at 37°C for various time points (e.g., 0, 1, 3, 7 days).[8]
-
At each time point, take an aliquot of the sample.
-
Analyze the amount of intact ADC or retained payload using a suitable analytical method.
-
Plot the percentage of payload retention over time to determine the stability of the ADC.
Visualizations
The following diagrams illustrate the key processes and concepts related to the validation of legumain-mediated linker cleavage.
Caption: ADC internalization and legumain-mediated payload release.
Caption: Workflow for validating an AAN-linked ADC.
Caption: Legumain's substrate specificity.
References
- 1. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. ExteNDing Proteome Coverage with Legumain as a Highly Specific Digestion Protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ala-Ala-Asn and Val-Cit Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting the antibody to the cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, its therapeutic index. This guide provides an objective comparison of two prominent protease-cleavable peptide linkers: the well-established valine-citrulline (Val-Cit) linker and the legumain-sensitive alanine-alanine-asparagine (Ala-Ala-Asn) linker.
Introduction to Protease-Cleavable Linkers
Protease-cleavable linkers are designed to be stable in the systemic circulation and to be selectively cleaved by proteases that are overexpressed in the tumor microenvironment or within tumor cells, ensuring targeted payload release.[1][2] This targeted release minimizes off-target toxicity and enhances the therapeutic window of the ADC.[][4]
The Val-Cit linker is the most commonly used cleavable linker in approved ADCs and those in clinical development.[5] It is primarily cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in cancer cells.[1][2][6] The Ala-Ala-Asn linker, on the other hand, is designed to be a substrate for legumain, a protease that is also overexpressed in various solid tumors and plays a role in tumor invasion and metastasis.[6]
Comparative Data Summary
The following table summarizes the key characteristics and performance metrics of Ala-Ala-Asn and Val-Cit linkers based on available experimental data.
| Feature | Ala-Ala-Asn Linker | Val-Cit Linker | References |
| Primary Cleavage Enzyme | Legumain | Cathepsin B, L, S, K | [6][] |
| Cleavage Site | Between Asn and the self-immolative spacer | Between Cit and the self-immolative spacer | [6] |
| Plasma Stability (Human) | Generally high | Generally high, but can be susceptible to premature cleavage by neutrophil elastase | [6][8] |
| Plasma Stability (Mouse) | Reported to be more stable and resistant to Ces1c-mediated cleavage | Susceptible to cleavage by carboxylesterase 1C (Ces1C), leading to premature payload release | [6][9] |
| In Vitro Cytotoxicity | Similar to Val-Cit ADCs | Potent cytotoxicity against target cells | [6] |
| Off-Target Activity | Some studies report 2-3 fold higher off-target activity than Val-Cit ADCs, potentially due to extracellular legumain | Generally low, but premature cleavage can lead to off-target toxicity | [6] |
| Bystander Effect | Dependent on payload permeability | Can induce a bystander effect with membrane-permeable payloads | [1][2] |
| Hydrophobicity | Can be modulated with PEGylation | The Val-Cit-PAB moiety is hydrophobic, which can lead to aggregation at high drug-to-antibody ratios (DAR) | [6][10] |
| Approved ADCs | None to date | Used in several FDA-approved ADCs (e.g., Adcetris®, Polivy®) | [5] |
Experimental Methodologies
Accurate assessment of linker performance is crucial for ADC development. Below are detailed methodologies for key experiments used to compare Ala-Ala-Asn and Val-Cit linkers.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Protocol:
-
Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Quantify the amount of intact ADC and released payload at each time point using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of the antibody-conjugated drug.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the free payload after protein precipitation.[]
-
-
Calculate the half-life (t½) of the ADC in plasma.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC in killing target cancer cells.
Protocol:
-
Plate target cancer cells (expressing the target antigen) and control cells (lacking the target antigen) in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free payload for a specific duration (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Enzyme Cleavage Assay
Objective: To confirm the specific cleavage of the linker by the target protease.
Protocol:
-
Incubate the linker-payload conjugate with the purified target enzyme (e.g., recombinant human legumain or Cathepsin B) in an appropriate buffer at 37°C.
-
Include control groups with enzyme inhibitors or without the enzyme.
-
Monitor the release of the payload over time using High-Performance Liquid Chromatography (HPLC) or LC-MS.[]
-
Determine the kinetic parameters of the cleavage reaction (e.g., kcat, KM).[12]
In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of the ADC in a preclinical animal model.
Protocol:
-
Implant human tumor xenografts into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).
-
Administer the treatments intravenously at a specified dose and schedule.
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histological examination).
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the payload release mechanism and the experimental workflow for evaluating ADC stability.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 4. biotechinformers.com [biotechinformers.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Battle: Legumain versus Cathepsin B Cleavage Efficiency in Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the most promising strategies are cleavable linkers that are selectively processed by enzymes highly expressed in the tumor microenvironment. This guide provides a detailed comparison of two key classes of proteases utilized for this purpose: legumain and cathepsin B. We will delve into their cleavage efficiency, the stability of their respective linkers, and the resulting in vivo efficacy of the ADCs, all supported by experimental data.
Introduction to Protease-Cleavable ADCs
ADCs are designed to deliver potent cytotoxic agents directly to cancer cells by targeting tumor-associated antigens. The linker, which connects the antibody to the payload, is a critical component that must remain stable in systemic circulation and efficiently release the payload upon internalization into the target cell. Protease-cleavable linkers exploit the overexpression of certain proteases within the lysosomal compartment of cancer cells to achieve tumor-specific drug release.
dot
Caption: General mechanism of action for proteolytically-cleavable ADCs.
Legumain: The Asparaginyl Endopeptidase
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that exhibits specificity for cleaving peptide bonds C-terminal to asparagine (Asn) and, to a lesser extent, aspartic acid (Asp) residues.[1][2][3] Its expression is significantly upregulated in various solid tumors and tumor-associated macrophages (TAMs) compared to normal tissues, making it an attractive target for ADC development.[4][5][6]
Legumain-Cleavable Linkers: These linkers typically incorporate asparagine-containing dipeptide sequences, such as Asn-Asn, which are specifically recognized and cleaved by legumain.[7][8][9] A key advantage of these linkers is their hydrophilic nature, which can improve the pharmacokinetic properties of the ADC and reduce aggregation.[5][7]
Cathepsin B: The Cysteine Cathepsin Workhorse
Cathepsin B is a well-characterized lysosomal cysteine protease that is also overexpressed in a variety of cancers and is involved in tumor progression, invasion, and metastasis.[10][11][12] It has a broader substrate specificity than legumain, and its activity is also optimal in the acidic environment of the lysosome.[10]
Cathepsin B-Cleavable Linkers: The most common cathepsin B-cleavable linker is the dipeptide valine-citrulline (Val-Cit). This linker has been successfully incorporated into several FDA-approved ADCs. However, the hydrophobicity of the Val-Cit linker can present challenges, potentially leading to ADC aggregation and faster clearance from circulation.[7] Furthermore, some studies have indicated that the Val-Cit linker can be prematurely cleaved by other proteases, such as neutrophil elastase, which may contribute to off-target toxicity.[8]
Head-to-Head Comparison of Cleavage Efficiency and Performance
Direct comparative studies have been conducted to evaluate the performance of legumain-cleavable and cathepsin B-cleavable linkers in various aspects of ADC function.
Lysosomal Cleavage Kinetics
Studies utilizing FRET-based assays have shown that Asn-containing linkers are rapidly cleaved by legumain but are stable in the presence of cathepsin B.[8][9] Conversely, Val-Cit linkers are efficiently cleaved by cathepsin B.[8] One study demonstrated that an Asn-Asn linker was cleaved approximately five times more quickly in lysosomal extracts compared to a Val-Cit linker.[8]
dot
Caption: Workflow for assessing linker cleavage efficiency.
In Vitro Cytotoxicity
The cytotoxic potency of ADCs with legumain- and cathepsin B-cleavable linkers has been evaluated in various cancer cell lines. In many cases, both types of ADCs exhibit comparable high potency.[7][11] However, in cell lines with high legumain expression, ADCs with legumain-cleavable linkers have shown significantly higher potency. For instance, an anti-CD79b ADC with an Asn-Asn linker was approximately 7-fold more potent than its Val-Cit counterpart in a high-legumain expressing cell line.[7]
| Linker Type | Target | Cell Line | Payload | IC50 (µg/mL) | Reference |
| Legumain-cleavable (Asn-Asn) | HER2 | SKBR3 | MMAE | ~0.03 | |
| Cathepsin B-cleavable (Val-Cit) | HER2 | SKBR3 | MMAE | ~0.03 | |
| Legumain-cleavable (Asn-Asn) | CD79b | Granta-519 (High Legumain) | MMAE | ~0.004 | [7] |
| Cathepsin B-cleavable (Val-Cit) | CD79b | Granta-519 (High Legumain) | MMAE | ~0.03 | [7] |
| Legumain-cleavable (Asn-Asn) | CD79b | RL (Low Legumain) | MMAE | ~0.03 | [7] |
| Cathepsin B-cleavable (Val-Cit) | CD79b | RL (Low Legumain) | MMAE | ~0.03 | [7] |
Plasma Stability
A critical attribute of an ADC linker is its stability in the bloodstream to prevent premature payload release and associated off-target toxicity. Studies have shown that legumain-cleavable Asn-containing linkers exhibit excellent stability in both human and mouse serum, with some studies reporting over 85% of the payload remaining conjugated after a 7-day incubation.[8][11] This is a significant advantage, as traditional Val-Cit linkers have shown instability in rodent plasma due to cleavage by carboxylesterase 1C (Ces1C).[8]
| Linker Type | Species | Incubation Time | Payload Loss (%) | Reference |
| Legumain-cleavable (Asn-Asn) | Human Serum | 7 days | ~5% | [8][11] |
| Legumain-cleavable (Asn-Asn) | Mouse Serum | 7 days | ~15% | [8][11] |
| Cathepsin B-cleavable (Val-Cit) | Human Serum | 7 days | Generally stable | [8] |
| Cathepsin B-cleavable (Val-Cit) | Mouse Serum | Variable | Susceptible to cleavage by Ces1C | [8] |
In Vivo Efficacy
The ultimate test of an ADC's performance is its ability to inhibit tumor growth in vivo. In xenograft models, ADCs with legumain-cleavable linkers have demonstrated comparable or even superior efficacy to those with cathepsin B-cleavable linkers.[7] This suggests that the efficient lysosomal cleavage and favorable stability of legumain-cleavable linkers translate to potent anti-tumor activity.
| ADC (Linker) | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference |
| Anti-HER2 (Asn-Asn) | SK-OV-3 Xenograft | 3 mg/kg | Comparable to Val-Cit | [7] |
| Anti-HER2 (Val-Cit) | SK-OV-3 Xenograft | 3 mg/kg | Comparable to Asn-Asn | [7] |
| Anti-Trop2 (Asn-Asn) | BxPC-3 Xenograft | 1 mg/kg | Improved over Val-Cit | [7] |
| Anti-Trop2 (Val-Cit) | BxPC-3 Xenograft | 1 mg/kg | Less effective than Asn-Asn | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ADC performance. Below are summaries of key experimental protocols.
Lysosomal Cleavage Assay
-
Preparation of Lysosomal Lysate: Isolate lysosomes from tumor cell lines or use commercially available lysosomal fractions.
-
ADC Incubation: Incubate the ADC with the lysosomal lysate at 37°C in an acidic buffer (pH 5.5) to mimic the lysosomal environment.
-
Sample Analysis: At various time points, quench the reaction and analyze the samples by LC-MS/MS to identify and quantify the released payload and catabolites.
-
Kinetic Analysis (FRET-based): For a more detailed kinetic analysis, a FRET-based assay can be employed. A peptide linker with a fluorophore and a quencher is synthesized. Upon cleavage by the protease, the fluorescence signal increases, which can be monitored in real-time to determine cleavage rates.[8]
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value, which represents the concentration of ADC required to inhibit cell growth by 50%.
Plasma Stability Assay
-
ADC Incubation: Incubate the ADC in plasma (human, mouse, etc.) at 37°C for various time points (e.g., up to 7 days).
-
Sample Preparation: At each time point, precipitate the plasma proteins to stop the reaction.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence of the released payload and the remaining intact ADC to determine the extent of drug deconjugation over time.
In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a specified size, randomize the mice into treatment groups.
-
ADC Administration: Administer the ADCs intravenously at the specified doses and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
Conclusion
Both legumain and cathepsin B are viable and effective targets for designing protease-cleavable linkers in ADCs. The traditional Val-Cit linker, cleaved by cathepsin B, has a proven track record in clinically approved ADCs. However, the emerging class of legumain-cleavable Asn-containing linkers offers several potential advantages, including improved hydrophilicity, enhanced plasma stability (especially in rodents), and potentially superior efficacy in tumors with high legumain expression.[5][7][8]
The choice between a legumain- or cathepsin B-cleavable linker will depend on the specific characteristics of the target antigen, the tumor type, and the desired pharmacokinetic profile of the ADC. The data presented in this guide underscores the importance of rigorous head-to-head comparisons to inform the rational design of next-generation ADCs with improved therapeutic windows. As research in this field continues, a deeper understanding of the interplay between the linker, the protease, and the tumor microenvironment will undoubtedly lead to the development of even more effective and safer cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. orb.binghamton.edu [orb.binghamton.edu]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orb.binghamton.edu [orb.binghamton.edu]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orb.binghamton.edu [orb.binghamton.edu]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
plasma stability of Ala-Ala-Asn linkers compared to Val-Cit
A Comparative Guide to the Plasma Stability of Ala-Ala-Asn and Val-Cit Linkers in Antibody-Drug Conjugates
For researchers and drug development professionals, the selection of a suitable linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). The linker's stability in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity. This guide provides an objective comparison of the plasma stability of two prominent cleavable peptide linkers: Alanine-Alanine-Asparagine (Ala-Ala-Asn) and Valine-Citrulline (Val-Cit), supported by experimental data and detailed protocols.
Introduction to Ala-Ala-Asn and Val-Cit Linkers
The Val-Cit linker is a well-established dipeptide linker utilized in several approved ADCs. It is primarily designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This targeted cleavage mechanism aims to release the cytotoxic payload specifically within the tumor microenvironment.[1][2]
The Ala-Ala-Asn linker is a tripeptide linker that is selectively cleaved by legumain, an asparaginyl endopeptidase also overexpressed in the tumor microenvironment and lysosomes. This alternative enzymatic target offers a different approach to achieving tumor-specific drug release.
Comparative Plasma Stability
The stability of these linkers in plasma, particularly in preclinical animal models, is a key consideration during ADC development. The Val-Cit linker has demonstrated good stability in human plasma.[3][4] However, it is susceptible to premature cleavage in rodent plasma, specifically by carboxylesterase 1C (Ces1C) in mice, which can complicate preclinical evaluation.[4][5] This instability in mouse plasma can lead to a more rapid clearance of the conjugated payload.
In contrast, asparagine-containing linkers, such as Ala-Ala-Asn, have been reported to exhibit greater stability in mouse plasma due to their resistance to Ces1C-mediated cleavage.[6] One study directly comparing an AsnAsn-linker ADC to a ValCit-linker ADC in mouse plasma found a comparable loss of ADC concentration, with approximately 50% loss observed for both linkers over an 8-day period.[6] While this study used an Asn-Asn linker, it provides valuable insight into the stability of asparagine-containing linkers. Further studies focusing specifically on the Ala-Ala-Asn sequence are needed for a more direct comparison.
Quantitative Data Summary
| Linker | Primary Cleavage Enzyme | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
| Val-Cit | Cathepsin B[1][2] | Generally Stable[3][4] | Susceptible to cleavage by Ces1C, leading to instability[4][5] | Potential for premature payload release in preclinical mouse models. Also susceptible to cleavage by neutrophil elastase.[6] |
| Ala-Ala-Asn | Legumain | Expected to be stable | More stable than Val-Cit; resistant to Ces1C cleavage[6] | Offers an alternative cleavage mechanism that may provide a better preclinical-to-clinical translation of stability. |
Enzymatic Cleavage Pathways
The differential stability of these linkers is rooted in their distinct enzymatic cleavage pathways.
Experimental Protocols
Accurate assessment of linker stability is crucial for ADC development. Below are detailed methodologies for key experiments.
Plasma Stability Assay using LC-MS
This protocol outlines a general procedure for evaluating the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Antibody-Drug Conjugates with Different Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is critically influenced by the nature of the linker connecting the monoclonal antibody to the cytotoxic payload. Peptide linkers, a key component in many ADCs, can be broadly categorized into two main types: cleavable and non-cleavable. This guide provides an objective comparison of the in vitro performance of ADCs featuring these different peptide linker technologies, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation ADCs.
Mechanisms of Action: Cleavable vs. Non-Cleavable Peptide Linkers
The fundamental difference between cleavable and non-cleavable peptide linkers lies in their payload release mechanism, which in turn dictates their in vitro and in vivo properties.
Cleavable Peptide Linkers , such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be stable in systemic circulation but are susceptible to cleavage by specific enzymes, like cathepsin B, that are abundant in the lysosomal compartment of tumor cells.[1][] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the potent, unmodified cytotoxic payload to exert its cell-killing effect.[1] A key advantage of this mechanism is the potential for a "bystander effect," where the membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[3][4]
Non-cleavable Peptide Linkers , such as those based on a maleimidocaproyl (mc) spacer, form a stable covalent bond between the antibody and the payload.[1] The release of the payload is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[5] This results in the release of the payload still attached to the linker and a single amino acid residue. This complex is often charged and less membrane-permeable, which generally limits the bystander effect.[6] However, non-cleavable linkers can offer increased plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[7][8]
Comparative In Vitro Efficacy Data
The choice of linker can significantly impact the in vitro cytotoxicity of an ADC. The following tables summarize quantitative data from preclinical studies comparing ADCs with cleavable and non-cleavable peptide linkers.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Construct | Linker Type | Target Antigen | Cell Line | IC50 (M) | Citation |
| mil40-16 | Cleavable (vc) | HER2 | BT-474 | Not explicitly stated, used as a comparator for toxicity | |
| mil40-15 | Non-cleavable (Cys-linker) | HER2 | BT-474 | ~1 x 10⁻¹¹ | |
| mil40-15 | Non-cleavable (Cys-linker) | HER2-negative | MCF-7 (Bystander) | ~1 x 10⁻⁹ | |
| Trastuzumab-vc-MMAE | Cleavable (vc) | HER2 | NCI-N87 | Not explicitly stated, used as a comparator for efficacy |
Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 2: In Vitro Cytotoxicity of a Novel Cleavable Linker Compared to Val-Cit and a Non-Cleavable Linker
| ADC Construct | Linker Type | Payload | IC50 (pmol/L) | Citation |
| Trastuzumab-MMAE | β-galactosidase-cleavable | MMAE | 8.8 | [7] |
| Trastuzumab-MMAE | Val-Cit | MMAE | 14.3 | [7] |
| Kadcyla® (T-DM1) | Non-cleavable (SMCC) | DM1 | 33 | [7] |
Key In Vitro Experimental Protocols
Accurate and reproducible in vitro assays are essential for the evaluation and comparison of ADCs with different linkers. Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADCs with different peptide linkers
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.[9]
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-144 hours).[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vitro Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Ag+ cancer cell line
-
Ag- cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADCs with cleavable and non-cleavable linkers
-
96-well cell culture plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Incubate overnight.[6]
-
ADC Treatment: Treat the co-culture with a concentration of ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells (determined from monoculture cytotoxicity assays).
-
Incubation: Incubate the plate for 72-144 hours.[9]
-
Analysis:
-
Flow Cytometry: Harvest the cells, and quantify the percentage of viable GFP-negative (Ag+) and GFP-positive (Ag-) cells.
-
Fluorescence Microscopy: Capture images of the co-culture and quantify the number of viable GFP-positive cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[6]
ADC Internalization Assay (Flow Cytometry)
This assay measures the extent and rate of ADC internalization into target cells.
Materials:
-
Target Ag+ cancer cell line
-
Fluorescently labeled ADCs or a secondary antibody conjugated to a pH-sensitive dye (e.g., pHrodo)
-
Complete cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend Ag+ cells in cold complete medium.
-
ADC Binding: Incubate the cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow binding to the cell surface without internalization.[10]
-
Internalization Induction: Wash the cells to remove unbound ADC and resuspend in pre-warmed (37°C) complete medium to initiate internalization.
-
Time Points: At various time points (e.g., 0, 30 min, 1h, 2h, 4h), take aliquots of the cell suspension.
-
Quenching/Stripping: Stop internalization by placing the cells on ice. To differentiate between surface-bound and internalized ADC, either:
-
Add a quenching antibody that binds to the fluorescent dye on the cell surface.
-
Briefly wash the cells with an acidic buffer to strip off surface-bound ADC.
-
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI). The increase in MFI over time in the quenched/stripped samples corresponds to the amount of internalized ADC.[10]
Visualizing the Mechanisms
ADC Internalization and Payload Release Pathway
Caption: Generalized pathway of ADC internalization and payload release for cleavable and non-cleavable linkers.
Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Step-by-step workflow for determining ADC in vitro cytotoxicity using the MTT assay.
Logical Comparison of Cleavable and Non-Cleavable Linkers
Caption: Key characteristics differentiating cleavable and non-cleavable peptide linkers in ADCs.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
A Comparative Analysis of Self-Immolative Spacers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a self-immolative spacer in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic efficacy and safety profile. These molecular bridges are ingeniously designed to be stable in systemic circulation and to undergo rapid, spontaneous decomposition to release the cytotoxic payload only after a specific triggering event within the target cancer cell. This guide provides an objective comparison of the performance of commonly used self-immolative spacers, supported by experimental data, to inform the rational design of next-generation ADCs.
The two predominant classes of self-immolative spacers are those that operate via a 1,6-elimination mechanism, such as the widely used p-aminobenzyl carbamate (B1207046) (PABC) system, and those that release the payload through a cyclization-elimination reaction. The selection of a particular spacer technology depends on various factors, including the nature of the payload, the desired release kinetics, and the specific enzymatic trigger.
Performance Comparison of Self-Immolative Spacers
The stability of the ADC in plasma and the efficiency of payload release at the target site are key parameters for evaluating the performance of a self-immolative spacer. The following tables summarize quantitative data on the plasma stability, cathepsin B-mediated cleavage, and drug release kinetics of different self-immolative spacers. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Spacer Type | Linker System | Plasma Half-Life (Mouse) | Key Findings |
| 1,6-Elimination | Valine-Citrulline-PABC (vc-PABC) | ~2 days | Standard spacer, but can be unstable in mouse plasma due to carboxylesterase activity. |
| 1,6-Elimination | Glutamic acid-Valine-Citrulline (EVCit) | ~12 days | Addition of glutamic acid significantly enhances stability in mouse plasma.[1][2] |
| Cyclization | Pyrrolidine-carbamate (Sp3) | Not Reported | Demonstrates rapid drug release upon activation. |
| Cyclization | Pyrrolidine-carbamate (Sp2) | Not Reported | Slower drug release compared to Sp3.[3] |
| Spacer Type | Linker System | Cathepsin B Cleavage Half-Life | Key Findings |
| 1,6-Elimination | Valine-Citrulline-PABC (vc-PABC) | 2.8 hours | Efficiently cleaved by cathepsin B.[2] |
| 1,6-Elimination | Serine-Valine-Citrulline (SVCit) | 5.4 hours | Slower cleavage rate compared to vc-PABC.[2] |
| 1,6-Elimination | Glutamic acid-Valine-Citrulline (EVCit) | 4.6 hours | Comparable cleavage rate to vc-PABC.[2] |
| Spacer Type | Payload | Drug Release Half-Life | Key Findings |
| Cyclization | Pyrrolidine-carbamate (Sp3) | Camptothecin | 5.3 hours |
| Cyclization | Pyrrolidine-carbamate (Sp2) | Resiquimod | 40 hours |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of different self-immolative spacers and typical experimental workflows for their evaluation.
Caption: Mechanism of the vc-PABC self-immolative spacer.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG3 Spacers on Antibody-Drug Conjugate Biodistribution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention for their ability to improve the overall physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the performance of ADCs featuring a short PEG3 spacer against alternatives, supported by experimental data, to inform rational ADC design.
Executive Summary
The inclusion of a PEG3 spacer in an ADC construct can significantly alter its biodistribution profile compared to ADCs with other linkers, such as the more hydrophobic succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, or ADCs with longer PEG chains. Generally, the introduction of a hydrophilic PEG spacer, even a short one like PEG3, tends to decrease non-specific uptake in organs like the liver and spleen, leading to a more favorable safety profile. This is attributed to the "shielding" effect of the PEG chain, which can reduce interactions with components of the reticuloendothelial system. Consequently, this can lead to a longer circulation half-life and potentially greater accumulation in tumor tissue. While longer PEG chains (e.g., PEG8, PEG12) often exhibit more pronounced effects on pharmacokinetics, the PEG3 spacer represents a minimal modification that can still impart significant benefits in hydrophilicity and biodistribution.
Data Presentation: Comparative Biodistribution of ADCs
The following tables summarize quantitative data from preclinical studies, showcasing the biodistribution of ADCs with different linkers in various tissues, expressed as percentage of injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of a MET-targeting Antibody Conjugate ([⁸⁹Zr]ZrDFO-PEG3-azepin-onartuzumab) in Mice Bearing MKN-45 Tumors [1]
| Organ | Uptake (%ID/g) at 24h | Uptake (%ID/g) at 48h | Uptake (%ID/g) at 72h |
| Blood | ~15 | ~12 | ~10 |
| Heart | ~3 | ~2.5 | ~2 |
| Lungs | ~5 | ~4 | ~3.5 |
| Liver | ~5 | ~5 | ~5 |
| Spleen | ~3 | ~3 | ~2.5 |
| Kidneys | ~7 | ~6 | ~5.5 |
| Muscle | ~2 | ~1.5 | ~1.5 |
| Bone | ~4 | ~3.5 | ~3 |
| Tumor | ~20 | ~25 | ~28 |
Data is estimated from the bar chart presented in the source.[1]
Table 2: Comparative Biodistribution of a HER2-Targeting Affibody-Drug Conjugate with and without a PEG Linker [2][3]
| Conjugate | Half-life Extension (fold) |
| ZHER2-SMCC-MMAE (No PEG) | 1 |
| ZHER2-PEG4K-MMAE | 2.5 |
| ZHER2-PEG10K-MMAE | 11.2 |
This data highlights the significant impact of PEGylation on circulation half-life, a key factor influencing biodistribution and tumor accumulation.[2][3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Biodistribution Study of [⁸⁹Zr]ZrDFO-PEG3-azepin-onartuzumab[1]
-
Animal Model: Mice bearing MKN-45 gastric adenocarcinoma xenografts.
-
Radiolabeling: The onartuzumab antibody was conjugated with a DFO chelator via a PEG3-azepin linker and subsequently radiolabeled with Zirconium-89 (⁸⁹Zr).
-
Administration: The radiolabeled antibody-conjugate was administered intravenously to the tumor-bearing mice. A blocking group received a co-injection of a saturating dose of non-radiolabeled onartuzumab to assess target-specific uptake.
-
Data Collection: At 24, 48, and 72 hours post-injection, mice were euthanized, and various organs and the tumor were harvested.
-
Quantification: The radioactivity in each tissue was measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) was calculated by normalizing the tissue radioactivity to the total injected dose and the tissue weight.
Pharmacokinetic Study of HER2-Targeting Affibody-Drug Conjugates[3]
-
Conjugates: A HER2-targeting affibody was conjugated to the cytotoxic drug MMAE via either a conventional SMCC linker (HM) or PEG chains of 4 kDa (HP4KM) and 10 kDa (HP10KM).
-
Animal Model: The specific animal model for the half-life determination was not detailed in the provided snippets. However, such studies are typically conducted in mice or rats.
-
Data Analysis: The circulation half-life of the conjugates was determined by measuring their concentration in blood samples collected at various time points post-administration. This data was then used to calculate the fold-extension of the half-life compared to the non-PEGylated conjugate.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the evaluation of ADC biodistribution.
Caption: Workflow for assessing ADC biodistribution.
Caption: PEG3 spacer enhances ADC biodistribution.
Conclusion
The incorporation of a PEG3 spacer into an ADC design serves as a valuable strategy to modulate its biodistribution profile. Experimental evidence suggests that even a short PEG chain can increase the hydrophilicity of the ADC, leading to reduced uptake by the reticuloendothelial system, a longer circulation half-life, and enhanced tumor accumulation. This ultimately contributes to an improved therapeutic index by potentially increasing efficacy and reducing off-target toxicities. The choice of linker is a critical optimization parameter in ADC development, and the use of hydrophilic spacers like PEG3 should be carefully considered based on the specific properties of the antibody, payload, and target indication.
References
Val-Ala vs. Val-Cit Linkers: A Comparative Guide to Hydrophobicity and Aggregation in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the developability and therapeutic index of an antibody-drug conjugate (ADC). Among the most utilized cathepsin B-cleavable dipeptide linkers are valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). While both enable effective payload release within target cells, their distinct physicochemical properties, particularly hydrophobicity, significantly influence the manufacturing feasibility and in vivo performance of ADCs. This guide provides an objective comparison of Val-Ala and Val-Cit linkers, focusing on their impact on ADC hydrophobicity and aggregation, supported by experimental data.
Executive Summary
Extensive research indicates that the Val-Ala linker is less hydrophobic than the Val-Cit linker . This key difference translates to a lower propensity for aggregation in ADCs, especially those with a high drug-to-antibody ratio (DAR). Consequently, the use of Val-Ala linkers can facilitate the development of ADCs with higher DARs, potentially leading to enhanced efficacy, without compromising physicochemical stability.
Quantitative Data Comparison
The following table summarizes the key differences in hydrophobicity and aggregation observed in ADCs featuring Val-Ala versus Val-Cit linkers. Data is compiled from multiple studies to provide a comprehensive overview.
| Parameter | Val-Ala Linker | Val-Cit Linker | Key Observations |
| Relative Hydrophobicity | Lower | Higher | Val-Ala consistently demonstrates lower retention times in Hydrophobic Interaction Chromatography (HIC), indicating reduced hydrophobicity. |
| Aggregation Propensity | Lower | Higher | ADCs with Val-Ala linkers exhibit significantly less aggregation, as measured by Size Exclusion Chromatography (SEC), particularly at higher DARs. |
| Achievable DAR | Up to ~7.4 with limited aggregation (<10%)[1] | High DARs are challenging due to precipitation and aggregation[1] | The lower hydrophobicity of Val-Ala is advantageous for developing ADCs with a high payload density. |
| Aggregation at High DAR (~7) | No obvious increase in dimeric peak[2] | 1.80% increase in aggregation[2] | Direct comparison highlights the superior performance of Val-Ala in maintaining ADC monomericity at high drug loading. |
Impact of Linker Choice on ADC Properties
The hydrophobicity of the linker-payload complex is a primary driver of ADC aggregation.[3] As the DAR increases, the overall surface hydrophobicity of the ADC molecule rises, leading to a greater tendency for intermolecular interactions and the formation of high molecular weight species (HMWS).[3] This aggregation can negatively impact manufacturing, stability, and the safety profile of the ADC.
The Val-Ala linker, being more hydrophilic than Val-Cit, mitigates this issue.[2] This allows for the successful development of ADCs with lipophilic payloads, such as PBD dimers, where aggregation is a significant concern.[1] While both linkers have demonstrated similar buffer stability and cathepsin B release efficiency, the reduced aggregation of Val-Ala-linked ADCs at high DARs is a critical advantage in ADC design.[1][]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Val-Ala and Val-Cit linkers.
Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Assessment
Objective: To determine the relative hydrophobicity of ADCs with different linkers by measuring their retention time on a hydrophobic stationary phase.
Methodology:
-
Column: A HIC column, such as one with a butyl or phenyl stationary phase, is used.
-
Mobile Phase A (Binding Buffer): A high salt buffer, typically 1.5 M ammonium (B1175870) sulfate (B86663) or 2 M sodium chloride in 50 mM sodium phosphate (B84403), pH 7.0.
-
Mobile Phase B (Elution Buffer): A low salt buffer, typically 50 mM sodium phosphate, pH 7.0, sometimes containing a low percentage of an organic modifier like isopropanol (B130326) or acetonitrile.
-
Procedure: a. The column is equilibrated with Mobile Phase A. b. The ADC sample is injected onto the column. c. A linear gradient is run from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes). d. The elution of the ADC species is monitored by UV absorbance at 280 nm.
-
Data Analysis: The retention time of the main ADC peak is recorded. A shorter retention time indicates lower hydrophobicity.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
Column: A size exclusion column with a pore size suitable for separating monoclonal antibodies and their aggregates (e.g., 300 Å).
-
Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS) or a sodium phosphate buffer containing a salt like sodium chloride to minimize non-specific interactions.
-
Procedure: a. The column is equilibrated with the mobile phase. b. The ADC sample is injected onto the column. c. The sample is eluted isocratically. d. The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The area of the aggregate peaks (eluting earlier than the monomer) and the monomer peak are integrated. The percentage of aggregation is calculated as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Mandatory Visualizations
Relationship between Linker Hydrophobicity, DAR, and Aggregation
Caption: Linker hydrophobicity and DAR influence ADC aggregation.
Experimental Workflow for ADC Analysis
Caption: Workflow for analyzing ADC hydrophobicity and aggregation.
References
Assessing the Bystander Effect of Different Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload kills not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[1][2][3] This effect is predominantly mediated by ADCs equipped with cleavable linkers and membrane-permeable payloads.[1][4][] This guide provides a comparative analysis of the bystander effect mediated by different cleavable linkers, supported by experimental data and detailed methodologies, to inform the design of next-generation ADCs.
The Mechanism of Bystander Killing
The bystander effect of ADCs with cleavable linkers is a sequential process that begins with the targeted delivery of the cytotoxic payload and culminates in the death of neighboring tumor cells. Upon binding to the target antigen on an Ag+ cell, the ADC is internalized, typically via endocytosis.[3][6] Inside the cell, the cleavable linker is broken down by specific triggers within the tumor microenvironment or intracellular compartments, such as enzymes or acidic pH, releasing the cytotoxic payload.[2][3] If the payload is membrane-permeable, it can diffuse out of the target cell and into the surrounding microenvironment, where it can be taken up by and kill adjacent Ag- cells.[1][4][7] This diffusion and subsequent killing of neighboring cells is the essence of the bystander effect.
dot
Comparative Analysis of Cleavable Linkers
The ability of an ADC to induce a bystander effect is critically dependent on the type of cleavable linker used. Different linkers are designed to be cleaved by distinct triggers, which influences the location and efficiency of payload release.
| Linker Type | Cleavage Mechanism | Plasma Stability | Bystander Effect Potential | Key Considerations |
| Protease-Sensitive (e.g., Val-Cit) | Cleaved by lysosomal proteases (e.g., Cathepsin B) that are highly expressed in tumor cells.[8] | High in human plasma (>230 days), but can be less stable in mouse plasma.[8] | High, provided the payload is membrane-permeable.[4][9] | Efficacy can be influenced by protease expression levels in the tumor. |
| pH-Sensitive (e.g., Hydrazone) | Hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[8] | Moderate (~2 days), can exhibit instability in circulation leading to premature drug release.[8] | Moderate to High, depends on the rate of hydrolysis and payload properties. | Can be less potent than protease-sensitive linkers in direct comparisons.[8] |
| Glutathione-Sensitive (e.g., Disulfide) | Cleaved in the reducing environment of the cytoplasm, which has a high concentration of glutathione (B108866) (GSH).[8] | Variable, depends on the specific disulfide bond chemistry. | High, as cleavage occurs intracellularly, allowing for payload diffusion.[4] | The difference in GSH concentration between the cytoplasm and extracellular space drives selectivity. |
| Enzyme-Sensitive (e.g., β-Glucuronidase) | Cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment of some cancers. | Generally high. | High, as it can lead to extracellular payload release and a potent bystander effect. | Dependent on the presence and activity of the specific enzyme in the tumor microenvironment. |
| Novel Linkers (e.g., Caspase-cleavable) | Cleaved by caspase-3, an enzyme activated during apoptosis, potentially creating a positive feedback loop.[10] | Under investigation. | Potentially very high and sustained, as apoptosis in one cell can trigger payload release to kill others.[10] | A newer technology with less extensive clinical data. |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified in vitro and in vivo to compare the efficacy of different ADCs.
In Vitro Co-culture Bystander Killing Assay
This assay is a cornerstone for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cells. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.
| ADC | Linker-Payload | Antigen-Positive Cells (Ag+) | Antigen-Negative Cells (Ag-) | Result |
| Trastuzumab deruxtecan (B607063) (T-DXd) | GGFG peptide-DXd (cleavable) | HER2-positive (SK-BR-3) | HER2-negative (U-87 MG) | Significant cytotoxicity in HER2-negative cells, indicating a strong bystander effect. |
| Trastuzumab emtansine (T-DM1) | SMCC-DM1 (non-cleavable) | HER2-positive (SK-BR-3) | HER2-negative (U-87 MG) | No significant effect on HER2-negative cells. |
| cAC10-vcMMAE | Val-Cit-MMAE (cleavable) | CD30-positive (Karpas 299) | CD30-negative (Karpas-35R) | Potent bystander killing of CD30-negative cells.[11] |
| cAC10-vcMMAF | Val-Cit-MMAF (cleavable) | CD30-positive (Karpas 299) | CD30-negative (Karpas-35R) | Lacked bystander killing capacity due to the lower membrane permeability of MMAF.[11] |
Experimental Protocols
In Vitro Co-Culture Bystander Killing Assay
dot
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. Include an isotype control ADC.
-
Data Acquisition: Monitor the viability of the GFP-labeled Ag- cells over time (e.g., 72-96 hours) using fluorescence microscopy or flow cytometry.
-
Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Standing by” for Bystander Effects: Dual-Isotope Imaging of Antibody–Drug Conjugate and Payload Distribution | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Validating ADC Potency: A Comparative Guide to Diverse Payloads
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the careful selection of its cytotoxic payload. The payload's intrinsic potency, mechanism of action, and interaction with the target cancer cell all contribute to the overall success of the ADC. This guide provides a comparative analysis of the potency of ADCs with different payloads, supported by experimental data and detailed protocols for key validation assays.
Comparative In Vitro Potency of ADCs with Various Payloads
The selection of a cytotoxic payload is a pivotal factor influencing an ADC's potency and its therapeutic window. The following tables summarize the in vitro cytotoxicity, presented as half-maximal inhibitory concentration (IC50) values, of ADCs constructed with different payloads across various cancer cell lines. It is important to note that direct comparisons should be made with caution, as the monoclonal antibody, drug-to-antibody ratio (DAR), linker chemistry, and specific experimental conditions can all influence the observed potency.[1][2]
Table 1: Comparative ADC Potency in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Payload Type | Payload | Example ADC | IC50 (nM) | Reference(s) |
| SK-BR-3 | Microtubule Inhibitor | MMAE | Trastuzumab-vc-MMAE | ~0.03-0.1 | [3] |
| Microtubule Inhibitor | DM1 | Trastuzumab-DM1 (T-DM1) | ~0.5-0.8 | [3] | |
| BT474 | Microtubule Inhibitor | MMAE | Trastuzumab-vc-MMAE | ~0.02-0.1 | [3] |
| Microtubule Inhibitor | DM1 | Trastuzumab-DM1 (T-DM1) | ~0.5-0.8 | [3] | |
| N87 | Microtubule Inhibitor | MMAE | Trastuzumab-vc-MMAE | ~0.03-0.1 | [3] |
| Microtubule Inhibitor | DM1 | Trastuzumab-DM1 (T-DM1) | ~0.2-0.4 | [3] | |
| HCC1954 | DNA-damaging agent | PBD | Trastuzumab-PBD | <1 | [4] |
| Topoisomerase Inhibitor | Deruxtecan | Trastuzumab deruxtecan | ~1.7-9.0 | [2] |
Table 2: Comparative ADC Potency in TROP2-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | Payload Type | Payload | Example ADC | IC50 (ng/mL) | Reference(s) |
| CFPAC-1 | Pancreatic | Topoisomerase Inhibitor | SN-38 | Anti-Trop2-SN-38 | 0.83 | [1] |
| Microtubule Inhibitor | MMAE | Anti-Trop2-MMAE | 1.19 | [1] | ||
| MDA-MB-468 | Breast | Topoisomerase Inhibitor | SN-38 | Anti-Trop2-SN-38 | 0.47 | [1] |
| Microtubule Inhibitor | MMAE | Anti-Trop2-MMAE | 0.28 | [1] |
Experimental Protocols
Accurate and reproducible assessment of ADC potency is fundamental to preclinical development. Below are detailed methodologies for key experiments used to validate the efficacy of ADCs with different payloads.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the dose-dependent cytotoxic effect of an ADC on cancer cell lines.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC constructs with various payloads
-
Unconjugated antibody (negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1]
-
ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody control in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various ADC concentrations.[1]
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[5]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).[1]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of a released, membrane-permeable payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC constructs
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Seed GFP-Ag- cells alone as a control. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. The concentrations should ideally be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells.
-
Incubation: Incubate the plates for a duration sufficient to observe the bystander killing effect (typically 96-144 hours).
-
Data Acquisition: Measure the GFP fluorescence in each well using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated co-culture wells to the untreated co-culture wells to determine the percentage of viable Ag- cells. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.
Plasma Stability Assay (LC-MS Method)
This assay assesses the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
ADC constructs
-
Human and mouse plasma
-
LC-MS/MS system
-
Protein A or G magnetic beads for immunocapture (optional)
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload. Immunocapture with Protein A/G beads can be used to isolate the ADC.
-
LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio) and the concentration of free payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the stability of the linker.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the ADC mechanism of action and key experimental workflows.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Simplified signaling pathways for major ADC payload classes.
References
The Impact of Linker Technology on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting the antibody to the potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) pharmacokinetic (PK) profile, influencing its stability, efficacy, and toxicity. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release and significantly impacts the ADC's behavior in systemic circulation. This guide provides an objective comparison of the pharmacokinetics of ADCs with varied linkers, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide
The fundamental difference in linker technology lies in the mechanism of payload release.[1] This distinction has profound implications for the ADC's pharmacokinetics and therapeutic index.[2]
Cleavable Linkers are designed to release the payload in the vicinity of the target tumor cell by responding to specific conditions in the tumor microenvironment or within the cancer cell itself.[3][4] These linkers can be categorized based on their cleavage mechanism:
-
Enzyme-cleavable linkers: These are the most common type and are typically cleaved by proteases, such as cathepsin B, which are upregulated in lysosomes of tumor cells.[1] A widely used example is the valine-citrulline (vc) linker.[2]
-
pH-sensitive linkers: These linkers, such as hydrazones, are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.5-5.0).[3]
-
Glutathione-sensitive linkers: These linkers contain disulfide bonds that are cleaved by the high intracellular concentration of glutathione (B108866) in tumor cells.[3]
The release of the unmodified, potent payload from cleavable linkers can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[2] However, this can also result in lower plasma stability and a higher risk of off-target toxicity if the linker is prematurely cleaved in circulation.[2]
Non-Cleavable Linkers , such as those based on a thioether bond (e.g., SMCC), form a highly stable bond between the antibody and the payload.[5] The release of the payload occurs only after the ADC is internalized and the antibody is completely degraded within the lysosome, resulting in the release of the payload still attached to the linker and an amino acid residue.[3] This mechanism generally leads to greater plasma stability, a more favorable safety profile by minimizing premature drug release, and a longer half-life.[6][7] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[1] Non-cleavable linkers are often preferred for treating hematological cancers or tumors with high and homogenous antigen expression.[1][7]
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for representative ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons are limited, and pharmacokinetic parameters are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the experimental model used.
Table 1: Pharmacokinetic Parameters of ADCs with Cleavable Linkers
| ADC (Linker-Payload) | Antibody | Target | Indication | Clearance (mL/day/kg) | Half-life (days) | Volume of Distribution (L) | Reference(s) |
| Trastuzumab deruxtecan (B607063) (vc-DXd) | Trastuzumab | HER2 | Breast Cancer | 0.421 (in patients) | ~7 | 2.77 (Central) | [8][9] |
| Brentuximab vedotin (vc-MMAE) | cAC10 | CD30 | Lymphoma | ~10-30 (in monkeys) | ~2-4 | N/A | [10] |
| Enfortumab vedotin (vc-MMAE) | AG | Nectin-4 | Urothelial Cancer | N/A | N/A | N/A |
Table 2: Pharmacokinetic Parameters of ADCs with Non-Cleavable Linkers
| ADC (Linker-Payload) | Antibody | Target | Indication | Clearance (mL/day/kg) | Half-life (days) | Volume of Distribution (L) | Reference(s) |
| Ado-trastuzumab emtansine (SMCC-DM1) | Trastuzumab | HER2 | Breast Cancer | 0.676 (in patients) | 3.94 | 3.127 (Central) | [11][12] |
| Belantamab mafodotin (mc-MMAF) | GSK2857916 | BCMA | Multiple Myeloma | N/A | N/A | N/A |
Data presented are representative values from clinical or preclinical studies and should be interpreted with caution due to variations in study design.
Experimental Protocols for Pharmacokinetic Analysis
The pharmacokinetic characterization of ADCs is complex due to their heterogeneous nature.[13] Multiple analytes need to be measured to fully understand the ADC's behavior in vivo, including:
-
Total antibody: The sum of all antibody species, conjugated and unconjugated.
-
Conjugated antibody (ADC): Antibody species with at least one drug molecule conjugated.
-
Unconjugated (free) payload: The cytotoxic drug that has been released from the antibody.
Commonly used bioanalytical methods for ADC pharmacokinetic studies include ligand-binding assays (LBAs) like ELISA and chromatographic methods coupled with mass spectrometry (LC-MS).[14]
Enzyme-Linked Immunosorbent Assay (ELISA) for Total and Conjugated Antibody
ELISA is a widely used method for quantifying total and conjugated antibody concentrations in plasma or serum.[15][16]
Principle:
-
Total Antibody Assay: A common format involves capturing the ADC and unconjugated antibody using an anti-human IgG antibody and detecting with a labeled anti-human IgG antibody.[15]
-
Conjugated Antibody Assay: This assay typically uses an anti-payload antibody for capture and a labeled anti-human IgG antibody for detection, ensuring that only drug-conjugated antibodies are measured.[15]
General Protocol Steps:
-
Coating: Microplate wells are coated with a capture antibody (e.g., anti-human IgG Fc or anti-payload antibody).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Standards, controls, and unknown samples are added to the wells and incubated.
-
Detection: A labeled detection antibody (e.g., HRP-conjugated anti-human IgG) is added.
-
Substrate Addition: A substrate for the enzyme label is added, leading to a colorimetric reaction.
-
Measurement: The absorbance is read using a microplate reader, and the concentration is determined from a standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ADC and Free Payload Quantification
LC-MS offers high sensitivity and specificity for the quantification of various ADC analytes, including intact ADC, conjugated payload, and free payload.[1][14][17]
Principle:
-
Intact ADC Analysis (Top-down/Middle-down): Involves the analysis of the intact or partially fragmented ADC to determine the drug-to-antibody ratio (DAR) distribution and monitor changes over time.[14]
-
Surrogate Peptide Analysis (Bottom-up): The ADC is digested into peptides, and a specific peptide from the antibody is quantified as a surrogate for the total antibody concentration.[14]
-
Free Payload Analysis: The small molecule payload is extracted from the plasma/serum and quantified using LC-MS/MS.[14]
-
Conjugated Payload Analysis: The ADC is often captured using immunoaffinity techniques, followed by cleavage of the linker to release the payload for LC-MS/MS quantification.[13]
General Protocol Steps:
-
Sample Preparation: This may involve protein precipitation, solid-phase extraction, or immunoaffinity capture to isolate the analyte of interest.[7]
-
Enzymatic Digestion (for surrogate peptide and conjugated payload analysis): The antibody is digested with enzymes like trypsin or papain.[7]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: The separated analyte is ionized and detected by a mass spectrometer, providing high selectivity and sensitivity.
-
Quantification: The analyte concentration is determined by comparing its response to that of a known standard.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.
Caption: Structures of ADCs with cleavable and non-cleavable linkers.
Caption: Intracellular drug release mechanisms for ADCs.
Caption: General experimental workflow for ADC pharmacokinetic analysis.
References
- 1. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
stability of Trt-protected asparagine under different conditions
A Comparative Guide to the Stability of Trt-Protected Asparagine and Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for the side chain of asparagine (Asn) is critical to prevent side reactions and ensure the integrity of the final peptide. The trityl (Trt) group is a widely used protecting group for this purpose. This guide provides an objective comparison of the stability of Trt-protected asparagine (Asn(Trt)) under various conditions encountered during Fmoc-based SPPS and contrasts its performance with common alternatives, namely 4-methoxytrityl (Mmt) and 2,4,6-trimethoxybenzyl (Tmob).
Introduction to Asparagine Protection in SPPS
The side chain of asparagine contains a primary amide that can undergo undesirable side reactions during peptide synthesis. The two primary challenges are the dehydration of the amide to a nitrile during activation and the poor solubility of Fmoc-Asn-OH. Protecting the side-chain amide with a suitable group, such as the trityl (Trt) group, mitigates these issues.[1] An ideal protecting group should be stable during the repetitive basic conditions of Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) yet be readily cleavable under acidic conditions during the final cleavage from the resin.
Comparative Stability of Asparagine Protecting Groups
The stability of the protecting group is a key factor in its selection. The following tables summarize the stability of Asn(Trt) and its common alternatives under acidic and basic conditions based on available data.
Acid Stability
The Trt, Mmt, and Tmob groups are all acid-labile, designed to be removed during the final trifluoroacetic acid (TFA) cleavage step. Their relative stability, however, varies significantly. The general order of lability to acid is Tmob > Mmt > Trt.
| Protecting Group | Reagent | Concentration | Time | Extent of Cleavage | Reference |
| Trt | Trifluoroacetic Acid (TFA) | 90% | - | Typically complete removal | [1] |
| Trifluoroacetic Acid (TFA) | 1% in DCM | - | Can be used for cleavage, especially from highly acid-labile resins | ||
| Acetic Acid:TFE:DCM | 1:1:8 | 30 min | Minimal cleavage | [1] | |
| Hydrochloric Acid (HCl) in HFIP | 0.1 N | 10 min | >99% | [2] | |
| Mmt | Trifluoroacetic Acid (TFA) | 15% | - | Complete removal | [1] |
| Acetic Acid:TFE:DCM | 1:1:8 | 30 min | 75-80% | [1] | |
| Tmob | Trifluoroacetic Acid (TFA) | 95% | < 1 min (half-life) | Rapid removal | [3] |
| Acetic Acid | 80% | - | Stable | [3] |
Note: The efficiency of cleavage can be sequence-dependent. Sluggish deprotection has been observed for N-terminal Asn(Trt) residues, which may necessitate extended cleavage times of up to 4 hours.
Base Stability
Protecting groups used in Fmoc-SPPS must be stable to the repeated treatments with a secondary amine, typically 20% piperidine in DMF, used to remove the N-terminal Fmoc group. The Trt group is generally considered stable under these conditions.
| Protecting Group | Reagent | Concentration | Observation |
| Trt | Piperidine in DMF | 20% | Generally stable during standard Fmoc deprotection cycles. |
| Mmt | Piperidine in DMF | 20% | Generally stable, but more acid-labile than Trt. |
| Tmob | Piperidine in DMF | 20% | Generally stable under standard Fmoc deprotection conditions. |
While generally stable, prolonged exposure to basic conditions can potentially lead to side reactions like aspartimide formation, the rate of which is sequence-dependent.
Experimental Protocols
Protocol 1: General Procedure for Acid-Mediated Deprotection of Asn(Trt)
This protocol describes a typical procedure for the final cleavage of a peptide from the resin and removal of the Trt protecting group from the asparagine side chain.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional shaking for 2-4 hours. Note that for peptides with N-terminal Asn(Trt), a longer cleavage time (e.g., 4 hours) may be required for complete deprotection.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail or TFA.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide and analyze by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: Assay for Stability to Piperidine
This protocol can be used to assess the stability of Asn(Trt) and other protecting groups to the basic conditions used for Fmoc removal.
Materials:
-
Asn(Protecting Group)-functionalized resin
-
20% Piperidine in DMF (v/v)
-
Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)
-
HPLC system for analysis
Procedure:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF at room temperature.
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the resin.
-
Wash the resin aliquot thoroughly with DMF and DCM and dry it.
-
Cleave the peptide from the resin using the cleavage cocktail as described in Protocol 1.
-
Analyze the cleaved peptide by HPLC to quantify the percentage of the protecting group remaining.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the deprotection workflow and the factors influencing the stability of Trt-protected asparagine.
References
Navigating the Therapeutic Gauntlet: A Comparative Guide to Antibody-Drug Conjugate Constructs
For researchers, scientists, and drug development professionals, the quest for a wider therapeutic window in cancer therapy is paramount. Antibody-Drug Conjugates (ADCs) represent a significant stride in this direction, offering the promise of targeted cytotoxicity. However, the intricate interplay between the antibody, linker, and payload profoundly influences an ADC's efficacy and safety profile. This guide provides an objective comparison of different ADC constructs, supported by experimental data, to aid in the rational design and evaluation of next-generation cancer therapeutics.
The therapeutic window of an ADC is a critical measure of its clinical utility, defined by the dose range that maximizes anti-tumor activity while minimizing toxicity to healthy tissues. This delicate balance is governed by a multitude of factors, including the specificity of the monoclonal antibody, the stability of the linker, the potency of the cytotoxic payload, and the drug-to-antibody ratio (DAR). A key differentiator among ADC constructs is the nature of the payload and its ability to induce a "bystander effect," where the cytotoxic agent, once released from the target cell, can kill neighboring antigen-negative tumor cells.[1][2]
Comparative Performance of ADC Constructs
The in vitro and in vivo performance of ADCs is a crucial determinant of their therapeutic potential. Below are tables summarizing the cytotoxic activity and in vivo efficacy of various ADC constructs, highlighting the impact of different payloads and targets.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The following table presents a comparison of IC50 values for different ADC constructs against various cancer cell lines.
| ADC Construct | Target Antigen | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | HER2 | MMAE | N87 (HER2-positive) | ~13-43 | [3] |
| Trastuzumab-vc-MMAE | HER2 | MMAE | MCF7 (HER2-negative) | >10,000 | [3] |
| ADC-MMAF (DAR 2) | HER2 | MMAF | KPL-4 (HER2-positive) | ~0.017-0.029 nM | [4] |
| ADC-MMAE (DAR 2) | HER2 | MMAE | KPL-4 (HER2-positive) | ~0.017-0.029 nM | [4] |
| T-DM1 | HER2 | DM1 | BT-474 (HER2-positive) | Not specified | [] |
| Erbitux-vc-PAB-MMAE | EGFR | MMAE | A549 (EGFR-positive) | Not specified | [6] |
In Vivo Efficacy and Toxicity
Preclinical in vivo studies are essential for evaluating the therapeutic index of an ADC, providing data on both anti-tumor efficacy and tolerability (Maximum Tolerated Dose - MTD).
| ADC Construct | Target Antigen | Payload | Xenograft Model | Efficacy (Tumor Growth Inhibition) | MTD (mg/kg) | Reference |
| Trastuzumab Deruxtecan (B607063) (T-DXd) | HER2 | Deruxtecan | HER2-positive gastric cancer | Significant anti-tumor activity | Not specified | [7] |
| Anti-TF ADC | Tissue Factor | MMAE | Pancreatic cancer (strong, homogeneous TF expression) | High antitumor effect | Not specified | [8] |
| Anti-TF ADC | Tissue Factor | Deruxtecan | Pancreatic cancer (weak, heterogeneous TF expression) | More effective | Not specified | [8] |
| PF-06804103 | HER2 | Not specified | Mouse tumor xenografts | More potent than T-DM1 | Not specified | [9] |
| T-DM1 | HER2 | DM1 | Mouse tumor xenografts | Less potent than PF-06804103 | Not specified | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable comparative data. The following sections outline the methodologies for key assays used to evaluate the therapeutic window of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (antigen-positive and antigen-negative)
-
Complete culture medium
-
ADC constructs and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and controls. Replace the culture medium with the ADC-containing medium.
-
Incubation: Incubate the plates for a period determined by the cell doubling time (typically 48-144 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value.[10]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line should be engineered to express a fluorescent reporter like GFP)
-
Complete culture medium
-
ADC constructs
-
Fluorescence microplate reader or imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 48-144 hours).
-
Fluorescence Measurement: Measure the fluorescence of the GFP-expressing Ag- cells.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to the Ag- monoculture to quantify the bystander killing effect.[2][11]
In Vivo Efficacy and Toxicity Study (Xenograft Model)
This study assesses the anti-tumor activity and tolerability of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC constructs and vehicle control to the respective groups according to the dosing schedule.
-
Monitoring: Regularly measure tumor volume and mouse body weight. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size or if significant toxicity is observed in the treatment groups.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group. The MTD is determined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss).[12][13]
Visualizing the Mechanisms and Workflows
Understanding the complex processes involved in ADC therapy and evaluation is facilitated by clear visual representations. The following diagrams, generated using the DOT language, illustrate the general mechanism of action of an ADC, a typical experimental workflow, and the signaling pathways affected by common payloads.
Caption: General mechanism of action of an antibody-drug conjugate.
Caption: Experimental workflow for evaluating ADC therapeutic window.
Caption: Signaling pathways affected by common ADC payloads.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Trastuzumab deruxtecan for the treatment of patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pintorajs.vercel.app [pintorajs.vercel.app]
- 9. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 13. youtube.com [youtube.com]
Comparative Analysis of Legumain and Other Proteases on the Ala-Ala-Asn Substrate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Substrate Specificity and Cross-Reactivity
This guide provides a detailed comparison of the enzymatic activity of legumain and other common proteases on the tripeptide substrate Alanine-Alanine-Asparagine (Ala-Ala-Asn). The data presented herein is essential for researchers designing specific assays for legumain activity, developing legumain-targeted therapeutics, and for those studying the broader implications of protease activity in biological systems. The Ala-Ala-Asn sequence is a well-established and highly specific substrate for legumain, an asparaginyl endopeptidase. Understanding potential cross-reactivity with other proteases is critical for the accurate interpretation of experimental results.
Executive Summary
Legumain exhibits a strong and specific proteolytic activity towards the Ala-Ala-Asn (AAN) substrate, cleaving C-terminal to the asparagine residue. This specificity is highly dependent on pH, with optimal activity for asparagine cleavage occurring under mildly acidic conditions (pH ~5.8). While other proteases are prevalent in biological systems, this guide demonstrates through comparative data that their cross-reactivity on the AAN substrate is minimal to negligible under conditions favorable for legumain activity. This high degree of specificity makes AAN-based substrates ideal tools for the selective measurement of legumain activity.
Quantitative Comparison of Protease Activity on Ala-Ala-Asn
The following table summarizes the kinetic parameters for the cleavage of AAN-derived substrates by legumain. Data for other proteases on this specific substrate is largely absent from the literature, reflecting a lack of significant activity.
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Notes |
| Human Legumain | Z-Ala-Ala-Asn-AMC | 80 | N/A | N/A | ~5.8 | The Km value indicates a high affinity for the substrate.[1] |
| Human Legumain | Z-AAN-ACC | N/A | N/A | 36,100 | 5.8 | Demonstrates high catalytic efficiency for the AAN sequence.[2] |
| S. mansoni Legumain | Z-Ala-Ala-Asn-AMC | 90 | N/A | N/A | ~5.8 | Similar affinity to human legumain for the AAN substrate.[1] |
| Caspases | Asp-containing peptides | N/A | N/A | N/A | ~7.4 | Exhibit exquisite selectivity for Aspartate in the P1 position; negligible activity on Asn-P1 substrates.[3] |
| Elastase | Peptides with small, neutral amino acids (e.g., Ala-Ala) | N/A | N/A | N/A | ~8.0 | Unlikely to cleave after Asn; may cleave between the two Ala residues. |
| Trypsin | Arg/Lys-containing peptides | N/A | N/A | N/A | ~8.0 | Highly specific for basic amino acids in P1; no activity on AAN expected. |
| Cathepsins | Broad specificity, often for hydrophobic residues | N/A | N/A | N/A | Acidic | No reported significant activity on the AAN sequence. |
| Matrix Metalloproteinases (MMPs) | Extracellular matrix proteins | N/A | N/A | N/A | ~7.5 | Substrate specificity is directed towards larger protein structures, not small peptides like AAN. |
N/A: Not available or not applicable due to lack of significant activity.
Experimental Protocols
Legumain Activity Assay using a Fluorogenic AAN Substrate
This protocol describes a standard method for measuring legumain activity using the fluorogenic substrate Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin).
Materials:
-
Recombinant active legumain
-
Fluorogenic substrate: Z-Ala-Ala-Asn-AMC (stock solution in DMSO)
-
Assay Buffer: 50 mM MES buffer, pH 5.8, containing 100 mM NaCl and 5 mM DTT
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of the Z-Ala-Ala-Asn-AMC substrate in the assay buffer to the desired final concentration (e.g., 50 µM).
-
Add the substrate solution to the wells of the 96-well microplate.
-
Initiate the reaction by adding a small volume of active legumain solution to each well.
-
Immediately place the microplate in the fluorometric plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time. The rate of increase is proportional to the legumain activity.
-
Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.
Visualizations
References
- 1. Structural Basis for Executioner Caspase Recognition of P5 Position in Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP: A Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of a specialized ADC linker.
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a complex chemical compound utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Due to its chemical nature and identified hazards, proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides a step-by-step procedure for the safe and compliant disposal of this reagent.
Hazard Profile and Safety Summary
The Safety Data Sheet (SDS) for this compound indicates the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
These classifications necessitate that the compound and its containers be handled as hazardous waste and disposed of through an approved waste disposal plant.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C67H69N7O15 | [1] |
| Molecular Weight | 1212.32 g/mol | [1] |
| CAS Number | Not available | [1] |
| Hazard Statements | H302, H410 | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the mandatory steps for the proper disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weighing paper, spatulas, and empty containers.
-
Place all solid waste into a clearly labeled, dedicated hazardous waste container. The container should be sealed to prevent leakage.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
Collect all liquid waste in a sealed, labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the hazard pictograms for acute toxicity and environmental hazard.
-
3. Decontamination of Glassware:
-
Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, methanol) three times.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the glassware can be washed with soap and water.
4. Spill Management:
-
In the event of a spill, prevent the powder from becoming airborne.
-
Do not use water to clean up the spill, as this can increase the risk of environmental contamination.
-
Carefully sweep the solid material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable organic solvent, and dispose of the cloth as solid hazardous waste.
5. Final Disposal:
-
Store the sealed hazardous waste containers in a designated, secure area, away from incompatible materials.
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash. [1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from the use of this compound.
Caption: Waste disposal workflow for this compound.
References
Personal protective equipment for handling Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are acute oral toxicity and high toxicity to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment must be worn at all times to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| Receiving and Storage | - Nitrile or latex gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Powder Form) | - Nitrile or latex gloves- Lab coat- Safety goggles or a face shield- Respirator (for handling fine powders)[2][3]- Use of a powder hood or fume cabinet is recommended[2] |
| In-Solution Handling (e.g., reconstitution, synthesis) | - Nitrile or latex gloves[2]- Lab coat[2]- Safety goggles to protect against splashes[2][4] |
| Waste Disposal | - Nitrile or latex gloves- Lab coat- Safety goggles |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to use, minimizes risks and ensures the compound's stability.
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container at -20°C in a dry, well-ventilated area[5].
-
Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Don all required PPE as specified in Table 1.
-
Conduct all manipulations of the solid compound within a fume hood or powder hood to avoid inhalation of dust particles.
-
-
Weighing:
-
Use a dedicated, clean spatula and weighing vessel.
-
Minimize the creation of dust.
-
-
Dissolving:
-
Add the solvent slowly to the solid to avoid splashing.
-
If necessary, sonicate or vortex to ensure complete dissolution.
-
-
Use in Synthesis:
-
Post-Handling:
-
Thoroughly clean all equipment and surfaces that have come into contact with the compound.
-
Wash hands thoroughly with soap and water after handling[9].
-
Disposal Plan
Due to its high aquatic toxicity, this compound and its waste must be disposed of as hazardous chemical waste[1].
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including empty containers, weighing paper, and used PPE, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain[3].
-
-
Container Management:
-
Ensure waste containers are kept closed except when adding waste.
-
Store waste containers in a designated secondary containment area.
-
-
Final Disposal:
Experimental Workflow and Safety Procedures
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 7. genscript.com [genscript.com]
- 8. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 9. maimelatct.com [maimelatct.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
